Cyclooctyne-O-amido-PEG2-PFP ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C23H26F5NO6 |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H26F5NO6/c24-18-19(25)21(27)23(22(28)20(18)26)35-17(31)8-10-32-12-13-33-11-9-29-16(30)14-34-15-6-4-2-1-3-5-7-15/h15H,1-4,6,8-14H2,(H,29,30) |
Clave InChI |
NXWUCOZPGDXYSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG2-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctyne-O-amido-PEG2-PFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide details the molecular structure, core functionalities, and applications of this linker. It provides a comparative analysis of its pentafluorophenyl (PFP) ester reactive group with the more conventional N-hydroxysuccinimide (NHS) esters, highlighting the superior hydrolytic stability of the former. Detailed experimental protocols for a two-step conjugation process are provided, alongside visual workflows to facilitate comprehension and implementation in a laboratory setting.
Introduction
This compound is a precisely engineered molecule featuring two distinct reactive moieties connected by a polyethylene (B3416737) glycol (PEG) spacer. The cyclooctyne (B158145) group participates in copper-free click chemistry, specifically strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules. The PFP ester group reacts efficiently with primary amines to form stable amide bonds.[1] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, a crucial capability in the assembly of complex biomolecular constructs like ADCs.[2][3]
The PEG spacer enhances the solubility and reduces the aggregation of the conjugate. A significant advantage of this linker is the PFP ester, which offers greater resistance to hydrolysis in aqueous media compared to the commonly used NHS esters, leading to more efficient and reproducible conjugations.[1][4]
Chemical Properties and Stability
The utility of a crosslinker is fundamentally tied to its stability and reactivity. The PFP ester moiety of this compound offers a distinct advantage in its resistance to hydrolysis, a common challenge with amine-reactive crosslinkers.
Comparative Hydrolytic Stability of Amine-Reactive Esters
The following table summarizes the hydrolysis half-lives of NHS and TFP esters at various pH levels. It is important to note that while TFP is not identical to PFP, the trend of increased stability for the fluorinated ester is expected to be similar.
| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) |
| 7.0 | 407 | - |
| 8.0 | 178 | - |
| 10.0 | 39 | ~390 (almost 10-fold longer than NHS) |
Data adapted from a study on self-assembled monolayers with NHS and TFP esters.[5]
As the data indicates, the stability of the fluorinated ester is significantly greater, particularly at higher pH values where the rate of hydrolysis for NHS esters increases substantially.[5][6] This enhanced stability of PFP esters translates to higher reaction efficiencies, as more of the crosslinker remains active in the reaction solution over time.[1]
Experimental Protocols
The following protocols provide a detailed methodology for a typical two-step bioconjugation process to synthesize an antibody-drug conjugate (ADC) using this compound.
Step 1: Conjugation of this compound to an Antibody
This procedure details the reaction of the PFP ester moiety with the primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To terminate the reaction, a quenching buffer can be added to a final concentration of 20-50 mM and incubated for 30 minutes.
-
Purification: Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an Azide-Modified Drug
This protocol describes the "click" reaction between the cyclooctyne-modified antibody and an azide-functionalized cytotoxic drug.
Materials:
-
Cyclooctyne-modified antibody from Step 1
-
Azide-modified cytotoxic drug
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-modified drug, typically in an organic solvent that is miscible with the aqueous reaction buffer.
-
Click Reaction: Add the azide-modified drug to the solution of the cyclooctyne-modified antibody. A molar excess of the drug-azide (e.g., 3-5 fold) is typically used to ensure complete reaction with the antibody-cyclooctyne.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
Purification: Purify the resulting ADC to remove any unreacted drug and other small molecules. This can be achieved using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and to assess its purity and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
Mandatory Visualizations
The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG2-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Cyclooctyne-O-amido-PEG2-PFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Concepts: Introduction to a Versatile Crosslinker
This compound is a non-cleavable linker molecule featuring two distinct reactive moieties: a cyclooctyne (B158145) group and a pentafluorophenyl (PFP) ester.[1][2][3] This dual functionality allows for a two-step sequential or one-pot conjugation strategy. The PFP ester facilitates the formation of a stable amide bond with primary and secondary amines, commonly found on the surface of proteins and other biomolecules.[4] The cyclooctyne group is a key component for "click chemistry," specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule, such as a cytotoxic drug or a reporter molecule, that has been functionalized with an azide (B81097) group.[1][]
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and reduces the steric hindrance of the linker, which can be beneficial for the biological activity of the resulting conjugate.
Physicochemical Properties and Structure
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for designing and executing successful bioconjugation experiments.
| Property | Value | Source |
| Chemical Formula | C23H26F5NO6 | [2] |
| CAS Number | 2101206-61-3 | [1][2] |
| Molecular Weight | 519.45 g/mol | Calculated |
| SMILES | O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCNC(COC2C#CCCCCC2)=O | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited aqueous solubility. | General knowledge for PFP esters |
| Storage | Store at -20°C, desiccated. Moisture-sensitive. | General knowledge for PFP esters |
Key Reactive Properties and Advantages
The utility of this compound in bioconjugation is largely defined by the reactivity of its terminal groups.
| Feature | Description | Advantages |
| Amine Reactivity (PFP Ester) | The pentafluorophenyl ester reacts with primary and secondary amines to form a stable amide bond. This reaction is typically carried out in a pH range of 7.2-9.0. | PFP esters exhibit greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions. This leads to more efficient and reproducible conjugations, especially with dilute protein solutions.[4] |
| Alkyne Reactivity (Cyclooctyne) | The cyclooctyne moiety participates in click chemistry reactions with azide-functionalized molecules. This can be achieved through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) pathways.[1][] | Click chemistry is known for its high efficiency, specificity, and biocompatibility. The bioorthogonal nature of this reaction allows for conjugation in complex biological mixtures with minimal side reactions.[][6] |
| PEG Spacer | A two-unit polyethylene glycol chain separates the two reactive ends. | The hydrophilic PEG spacer can improve the solubility of the crosslinker and the final conjugate, reduce aggregation, and minimize steric hindrance between the conjugated molecules. |
| Non-cleavable Linker | The amide and triazole bonds formed are stable under physiological conditions.[1][2][3] | This ensures that the conjugated molecules remain attached, which is a critical feature for applications like antibody-drug conjugates where premature drug release can lead to off-target toxicity. |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Conjugation of this compound to a Protein
This protocol describes the first step in a typical ADC synthesis: the attachment of the linker to an antibody.
Materials:
-
Antibody or protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS at the desired pH. Adjust the protein concentration to 1-10 mg/mL.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 20-50 mM to consume any unreacted PFP ester.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: The degree of labeling (DOL), i.e., the number of linker molecules per protein, can be determined using techniques such as MALDI-TOF mass spectrometry or by co-staining with an azide-functionalized fluorescent dye followed by spectrophotometric analysis.
Azide-Alkyne Click Chemistry for ADC Formation
This protocol outlines the second step: attaching an azide-modified payload (e.g., a cytotoxic drug) to the cyclooctyne-functionalized protein.
Materials:
-
Cyclooctyne-functionalized protein from the previous step
-
Azide-modified payload (e.g., drug, fluorophore)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
-
For SPAAC:
-
No catalyst is required.
-
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reactant Preparation: Prepare stock solutions of the azide-payload, CuSO4, sodium ascorbate (B8700270), and THPTA ligand in a suitable solvent (water or DMSO).
-
Reaction Mixture: In a reaction vessel, combine the cyclooctyne-functionalized protein with the azide-payload (typically a 3-10 fold molar excess over the protein).
-
Catalyst Addition: Prepare the catalyst solution by pre-mixing CuSO4 and the THPTA ligand. Add this to the reaction mixture.
-
Initiation: Add the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC using SEC or HIC to remove unreacted payload, catalyst, and other reagents.
Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Reactant Preparation: Dissolve the azide-payload in a compatible solvent (e.g., DMSO).
-
Reaction Mixture: Combine the cyclooctyne-functionalized protein with the azide-payload (typically a 3-10 fold molar excess).
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. SPAAC reactions are generally slower than CuAAC.
-
Purification: Purify the ADC as described for the CuAAC protocol.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Reaction of the PFP ester with a primary amine on a protein.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its unique combination of a stable amine-reactive group and a bioorthogonal alkyne handle makes it particularly well-suited for the construction of complex biomolecules like antibody-drug conjugates. The enhanced stability of the PFP ester over traditional NHS esters offers significant advantages in terms of reaction efficiency and reproducibility. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this crosslinker in their drug development and broader scientific endeavors.
References
An In-depth Technical Guide to the Mechanism of Action of Cyclooctyne-O-amido-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the bifunctional linker, Cyclooctyne-O-amido-PEG2-PFP ester, a valuable tool in bioconjugation and the development of antibody-drug conjugates (ADCs). The molecule's mechanism of action is characterized by two distinct reactive moieties: a pentafluorophenyl (PFP) ester for amine conjugation and a cyclooctyne (B158145) group for copper-free click chemistry. This document will elaborate on the chemistry of these reactions, present relevant quantitative data, and provide detailed experimental protocols.
Core Mechanism of Action
This compound is a heterobifunctional crosslinker designed for the covalent linkage of two molecules. Its mechanism of action is a two-fold process involving the sequential or simultaneous reaction of its two terminal functional groups.
1. PFP Ester Reaction with Amines: The pentafluorophenyl ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines on biomolecules such as proteins, peptides, or amine-modified oligonucleotides.[1][2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.[1] This results in a rapid and efficient acylation reaction. A significant advantage of PFP esters over commonly used N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous media, leading to more efficient and reproducible conjugations.[1][3]
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne group is a key component for copper-free click chemistry.[4] The inherent ring strain of the eight-membered ring (approximately 18 kcal/mol) drives a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable triazole ring.[5] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[6][7] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[5]
The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances solubility in aqueous buffers and can reduce steric hindrance between the conjugated molecules.
Quantitative Data Presentation
Table 1: Comparative Reactivity of Active Esters
| Active Ester Platform | Reactant | Pseudo-first-order Rate Constant (k') | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [4] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [4] |
Table 2: Second-Order Rate Constants for SPAAC Reactions of Various Cyclooctynes with Benzyl (B1604629) Azide (B81097)
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | [6] |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [6] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | [6] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
The following are detailed methodologies for performing a two-step bioconjugation using this compound and for determining the reaction kinetics of the SPAAC reaction.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) with an azide-modified protein (Protein-N₃).
Materials:
-
This compound
-
Protein-NH₂ (e.g., an antibody)
-
Protein-N₃ (e.g., an azide-labeled enzyme)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Reaction of PFP Ester with Protein-NH₂
-
Prepare a solution of Protein-NH₂ in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.
Step 2: SPAAC Reaction with Protein-N₃
-
To the solution of the cyclooctyne-modified Protein-NH₂ from Step 1, add the Protein-N₃. A 1.5- to 2-fold molar excess of the azide-modified protein is recommended.
-
Incubate the reaction mixture for 2-12 hours at room temperature or at 37°C to facilitate the cycloaddition. Reaction times may vary and should be optimized.
-
The final conjugate can be purified from unreacted proteins using size-exclusion chromatography (SEC) or other appropriate purification methods.
Protocol 2: Determination of SPAAC Reaction Rate Constant by NMR Spectroscopy
This method allows for the quantitative comparison of the reactivity of different cyclooctynes.
Materials:
-
Cyclooctyne-functionalized molecule
-
Azide-containing molecule (e.g., benzyl azide)
-
An appropriate deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the cyclooctyne derivative and a separate stock solution of the azide reactant in the deuterated solvent.
-
In an NMR tube, mix the cyclooctyne solution with a known concentration of the internal standard.
-
Initiate the reaction by adding a known excess (e.g., 10-fold) of the azide reactant to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a unique proton on the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide reactant (k₂ = k' / [Azide]₀).[6]
Mandatory Visualizations
Caption: Reaction of PFP ester with a primary amine.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Two-step bioconjugation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG PFP ester | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclooctyne-O-amido-PEG2-NHS ester | C21H30N2O8 | CID 129896978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azido-PEG2-PFP ester, 1393330-37-4 | BroadPharm [broadpharm.com]
The Pivotal Role of Cyclooctyne in Advancing Copper-Free Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of copper-free click chemistry has revolutionized the fields of bioconjugation, materials science, and drug development by providing a bioorthogonal ligation method that circumvents the cytotoxicity associated with copper catalysts. At the heart of this advancement lies the cyclooctyne (B158145) group, a strained alkyne whose unique reactivity has enabled the precise and efficient labeling of biomolecules in their native environments, including within living organisms. This technical guide provides an in-depth exploration of the core principles of cyclooctyne-mediated copper-free click chemistry, detailed experimental protocols, and a quantitative analysis of the kinetics of various cyclooctyne derivatives.
Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Copper-free click chemistry primarily relies on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that harnesses the inherent ring strain of cyclooctynes to react selectively with azides.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds readily at physiological temperatures without the need for a metal catalyst, making it ideal for in vivo applications.[3][4]
The driving force for this reaction is the significant release of ring strain (approximately 18 kcal/mol) as the distorted alkyne in the eight-membered ring transitions to the more stable triazole product.[5][6] The reaction mechanism is a concerted [3+2] cycloaddition, where the azide (B81097) acts as a 1,3-dipole that reacts with the cyclooctyne (the dipolarophile) to form a stable triazole linkage.[3] The bioorthogonal nature of both the azide and cyclooctyne functional groups ensures high selectivity, as they do not typically react with other functional groups found in biological systems.[1][4]
Key Cyclooctyne Derivatives and Their Kinetic Properties
The evolution of copper-free click chemistry has been marked by the development of various cyclooctyne derivatives with enhanced reactivity and stability. The choice of cyclooctyne is critical and often involves a trade-off between reaction kinetics and stability. Generally, increased ring strain leads to faster reaction rates but can also increase the likelihood of off-target reactions, for instance with thiols.[7]
Several generations of cyclooctynes have been synthesized, each with unique structural modifications designed to optimize their performance in SPAAC reactions. These modifications include the introduction of fluorine atoms to lower the LUMO of the alkyne and the fusion of aromatic rings to increase ring strain.
Below is a summary of commonly used cyclooctyne derivatives and their second-order rate constants for the reaction with benzyl (B1604629) azide, a model azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | 2.4 x 10⁻³ | [8] |
| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | [8] |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | [8] |
| Dibenzocyclooctyne / Azadibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.3 | [1][9] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [8][10] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.14 - 0.29 | [11] |
| DIBAC | DIBAC | ~0.3 | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving cyclooctyne derivatives in copper-free click chemistry.
General Protocol for Protein Labeling using DBCO-NHS Ester
This protocol describes the labeling of an amine-containing protein with a dibenzocyclooctyne (DBCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., desalting column) or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column or by dialysis against a suitable buffer.[7]
-
Characterization: Confirm successful conjugation using methods such as SDS-PAGE, which may show a band shift, or mass spectrometry to verify the mass increase.
Live Cell Imaging with a DBCO-Functionalized Fluorescent Probe
This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent probe for visualization by fluorescence microscopy.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with Ca²⁺ and Mg²⁺
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS to remove unincorporated azide precursor. Resuspend the cells in fresh culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[13]
-
SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for the click reaction to occur.[13]
-
Washing: Wash the cells three times with cold PBS to remove any unreacted fluorescent probe.[13]
-
Imaging: Resuspend the cells in an appropriate imaging medium and proceed with fluorescence microscopy to visualize the labeled cells.
Kinetic Analysis of a SPAAC Reaction by ¹H NMR Spectroscopy
This protocol describes a method to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.
Materials:
-
Cyclooctyne derivative
-
Azide compound (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, combine the cyclooctyne derivative and the azide (typically with the azide in 2-12 fold excess) in the deuterated solvent at a known concentration. Add a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).
-
Data Analysis: Determine the concentrations of the reactants and products at each time point by integrating their characteristic peaks relative to the internal standard.
-
Rate Constant Calculation: Plot the appropriate concentration data versus time to determine the second-order rate constant.[14] For a reaction first order in each reactant, the rate law is: rate = k[cyclooctyne][azide].
Visualizations
The following diagrams illustrate key concepts and workflows in copper-free click chemistry.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols [baseclick.eu]
- 13. benchchem.com [benchchem.com]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
The Copper-Free Click: An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the most powerful tools in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the Nobel Prize-winning click chemistry. This technical guide provides a comprehensive overview of the core principles of SPAAC, its practical applications, detailed experimental methodologies, and a quantitative comparison of commonly used reagents, empowering researchers to effectively harness this technology in their endeavors, from basic research to drug development.
Core Principles: The Driving Force of Ring Strain
The foundation of SPAAC lies in the [3+2] cycloaddition between an azide (B81097) and a cyclooctyne (B158145), the smallest stable cyclic alkyne.[1] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems.[2][3] The reaction is driven by the significant ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring.[4][] This inherent strain dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly and with high specificity under physiological conditions of temperature, pH, and aqueous environments.[1][6]
The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne serves as the dipolarophile.[1] The bioorthogonality of both the azide and the cyclooctyne functional groups is a key feature; they are largely unreactive with naturally occurring functional groups in biological systems, ensuring minimal off-target reactions.[1][]
The Cyclooctyne Toolkit: A Quantitative Comparison
The evolution of SPAAC has been marked by the development of a diverse array of cyclooctyne reagents, each with unique properties of reactivity, stability, and hydrophilicity. The choice of cyclooctyne is a critical determinant of the success of a SPAAC experiment, with the reaction rate being a key parameter. The reactivity is typically expressed as a second-order rate constant (k₂). Below is a summary of quantitative data for some of the most commonly used cyclooctynes.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.6 - 1.0 | High reactivity and stability, widely used.[2][7] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Good reactivity and stability.[2][7] |
| Bicyclononyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, but slower kinetics.[2][7] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Very high reactivity, but can be less stable.[8] |
| Difluorinated cyclooctyne | DIFO | ~0.3 | Increased reactivity due to electron-withdrawing fluorine atoms.[9] |
| Monofluorinated cyclooctyne | MOFO | < 0.1 | Less reactive than DIFO.[10] |
| Tetramethylthioheptyne | TMTH | High | Very high reactivity, but stability can be a concern.[7] |
Note: Reaction rates can be influenced by the specific azide, solvent, temperature, and pH. The values presented are approximate and intended for comparative purposes.
Experimental Protocols: From Labeling to Purification
The successful implementation of SPAAC requires careful consideration of experimental design and execution. Below are detailed methodologies for key experiments.
General Protocol for Protein Labeling with a DBCO-Functionalized Reagent
This protocol outlines a general procedure for labeling a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized molecule, such as a fluorescent dye.[11]
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
DBCO-NHS ester (or other amine-reactive DBCO derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of DBCO Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the azide-modified antibody solution. Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle agitation.[4]
-
Quenching: Add a small volume of Tris buffer (e.g., 10 µL of 1M Tris for a 1 mL reaction) to quench any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes at room temperature.[4]
-
Purification: Remove the excess, unreacted DBCO reagent and other small molecules using a suitable purification method such as a spin desalting column, dialysis, or size-exclusion chromatography.[4][12]
-
Characterization: Validate the final conjugate using methods like SDS-PAGE (which may show a band shift) and UV-Vis spectroscopy to confirm labeling and determine the degree of labeling.[12][13]
Monitoring SPAAC Reaction Kinetics using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of SPAAC reactions to determine kinetic parameters.[14]
Materials:
-
Cyclooctyne of interest
-
Azide reactant (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent at known concentrations.
-
Reaction Initiation: In an NMR tube, mix the cyclooctyne solution with a 2-12 fold excess of the azide solution.[15]
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Determine the concentrations of reactants and products at each time point by integrating their characteristic signals relative to the internal standard.[15]
-
Kinetic Calculation: Plot the inverse of the azide concentration (1/[Azide]) versus time. The slope of the resulting linear fit will be the second-order rate constant (k₂).[1]
Visualizing the Workflow and Concepts
To further clarify the principles and procedures discussed, the following diagrams illustrate key aspects of SPAAC.
Core Mechanism of SPAAC
General Experimental Workflow for SPAAC Bioconjugation
Logical Relationship of Cyclooctyne Structure to Reactivity
Conclusion and Future Outlook
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool in chemical biology, drug development, and materials science. Its bioorthogonality, rapid kinetics, and catalyst-free nature have enabled a myriad of applications, from in vivo imaging and proteomics to the synthesis of targeted therapeutics and advanced biomaterials.[3] The continued development of novel cyclooctyne reagents with enhanced reactivity and tailored properties promises to further expand the capabilities of this remarkable reaction. As our understanding of biological processes deepens, SPAAC will undoubtedly play an increasingly crucial role in unraveling cellular mechanisms and engineering innovative solutions to biomedical challenges.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Pentafluorophenyl (PFP) Esters: A Technical Guide to Amine-Reactive Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of pentafluorophenyl (PFP) esters, a superior class of amine-reactive compounds for bioconjugation, peptide synthesis, and drug development. We will delve into the core chemistry, compare their performance to other common crosslinkers, and provide detailed experimental protocols to facilitate their successful implementation in your research.
The Core Chemistry of PFP Esters
Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920).[1][2] They are employed to couple carboxylic acids with primary and secondary amines to form highly stable amide bonds.[1][3][4] The efficacy of PFP esters stems from the electron-withdrawing properties of the pentafluorophenyl group. This effect makes the carbonyl carbon more electrophilic and renders the pentafluorophenolate a superior leaving group, thus facilitating the reaction.[1]
The fundamental reaction mechanism involves a nucleophilic attack on the ester's carbonyl carbon by the lone pair of electrons from a primary amine.[5] This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[5] For reactions with primary amines, the optimal pH range is typically between 7.2 and 9.0.[5][6]
Caption: Reaction of a PFP ester with a primary amine.
The PFP Ester Advantage: Stability and Reactivity
The primary advantage of PFP esters over more traditional amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability against hydrolysis, especially in aqueous environments.[1][2][7][8] This resistance to premature degradation allows for more efficient and reproducible conjugation reactions, as more of the reagent remains active and available to react with the target amine.[1][3] This is particularly beneficial when working with dilute protein solutions or precious biomolecules.[1][5]
Furthermore, kinetic studies have shown that PFP esters possess superior reactivity in aminolysis (the desired reaction with amines) compared to other active esters.[1] This combination of high stability and rapid reaction kinetics translates to higher yields and more reliable outcomes in bioconjugation and peptide synthesis.[1]
Caption: Logical flow of PFP ester advantages.
Data Presentation: Comparative Performance
While direct, side-by-side quantitative comparisons across all crosslinker types are limited, the available data consistently highlight the superior stability of PFP esters.[5]
Table 1: Comparison of Common Amine-Reactive Crosslinkers
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
|---|---|---|---|---|
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines[1][5] | Primary amines[5] | Primary amines[5] | Primary amines[5] |
| Bond Formed | Amide[5] | Amide[5] | Amide[5] | Amidine[5] |
| Optimal pH Range | 7.2 - 9.0[5] | 7.2 - 8.5[5] | 7.2 - 8.5[5] | 8.0 - 10.0[5] |
| Solubility | Requires organic solvent (DMSO, DMF)[5] | Requires organic solvent (DMSO, DMF)[5] | Water-soluble[5] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters[1][5][7] | Prone to hydrolysis, especially at higher pH[5][7] | More stable than NHS esters in aqueous solution[5] | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to more efficient reactions.[1][5] | Well-established chemistry with many available reagents.[5] | Water-solubility allows for direct use in aqueous buffers.[5] | Preserves the positive charge of the amine.[5] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[5][7] | Susceptible to hydrolysis, which can lead to lower reaction yields.[5][7] | Can still be susceptible to hydrolysis.[5] | The resulting amidine bond can be reversible at high pH.[5] |
Table 2: Quantitative Performance Data
| Parameter | PFP Ester | NHS Ester | Notes |
|---|---|---|---|
| Hydrolytic Stability | Markedly lower rate of spontaneous hydrolysis.[1] In one study, PFP esters proved ~6-fold more stable than NHS esters in aqueous solution.[8] | Half-life can be as short as 10 minutes at pH 8.6 (4°C) and 1 hour at pH 8.0 (4°C).[5][7] | PFP ester stability leads to higher reaction efficiencies, especially with limited reagents.[1][5] |
| Aminolysis Rate Constant | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | Pseudo-first-order rate constant with 1-aminomethylpyrene.[1] The PFP ester reaction is significantly faster. |
Experimental Protocols & Workflows
Successful bioconjugation with PFP esters requires careful attention to reaction conditions. PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[6][9] It is strongly recommended to prepare solutions of PFP esters immediately before use and to avoid making stock solutions for storage.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
Cyclooctyne-O-amido-PEG2-PFP Ester: A Technical Guide to Solubility and Stability for Bioconjugation Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Cyclooctyne-O-amido-PEG2-PFP ester, a bifunctional linker critical in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs). This document outlines key quantitative data, detailed experimental protocols for characterization, and visual workflows to support its effective implementation in research and development.
Core Properties of this compound
This compound is a non-cleavable linker containing a cyclooctyne (B158145) moiety for copper-free click chemistry and a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines.[1][2][3] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.
Solubility Profile
The solubility of this compound is a critical parameter for its use in bioconjugation, which often involves aqueous buffer systems. Due to the hydrophobic nature of the cyclooctyne and PFP groups, the compound exhibits limited solubility in aqueous solutions alone. It is readily soluble in polar aprotic organic solvents.
Table 1: Solubility Data for this compound
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temp. | Recommended for preparing stock solutions. Use anhydrous grade to minimize hydrolysis. |
| Dimethylformamide (DMF) | Not specified | Room Temp. | Commonly recommended for dissolving PFP esters.[4] Use anhydrous grade. |
| Aqueous Buffers (e.g., PBS) | Low | Room Temp. | Not directly soluble at high concentrations. Typically introduced into aqueous reaction mixtures from a concentrated organic stock. |
Stability Characteristics
A key advantage of PFP esters is their enhanced stability against hydrolysis compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[5] This increased stability allows for more efficient conjugation reactions in aqueous environments. However, like all active esters, it is sensitive to moisture and pH.
Table 2: Stability Data for Pentafluorophenyl (PFP) Esters
| Condition | Half-life (t½) / Decomposition | Active Ester Type | Notes |
| Aqueous Acetonitrile | No detectable decomposition after 300 hours | PFP Ester | This comparative study highlights the superior hydrolytic stability of the PFP ester moiety.[4] |
| Aqueous Acetonitrile | ~140 hours | NHS Ester | For comparison, NHS esters show significantly faster hydrolysis under similar conditions. |
| Storage (Solid) | Stable for extended periods | PFP Ester | Store at -20°C with a desiccant.[4] The vial should be equilibrated to room temperature before opening to prevent moisture condensation. |
| Aqueous Solution (pH > 8.5) | Accelerated Hydrolysis | PFP Ester | Higher pH increases the rate of hydrolysis, which competes with the desired amidation reaction.[4] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of solubility and stability of this compound.
Protocol for Kinetic Solubility Assessment
This protocol outlines a high-throughput method to determine the kinetic solubility of the compound in an aqueous buffer, which is relevant for bioconjugation reactions. The method utilizes nephelometry to detect precipitation.
Materials and Equipment:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring light scattering
-
Multichannel pipettes
-
Thermostatic incubator
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[6]
-
Plate Setup: Dispense small volumes (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate to create a serial dilution. Include DMSO-only wells as a negative control.[6]
-
Add Buffer: Rapidly add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect.
-
Incubate: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[6]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the control wells indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering above the background.[6]
Protocol for Monitoring Hydrolytic Stability by HPLC
This protocol provides a method to quantify the hydrolytic stability of the PFP ester by monitoring its degradation over time in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).[4]
Materials and Equipment:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% Trifluoroacetic Acid - TFA)
-
Thermostatic autosampler or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.[4]
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest, pre-equilibrated at a known temperature (e.g., 25°C), to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis and inject it into the HPLC system.[4]
-
Data Analysis: Monitor the peak area of the intact this compound over time. The degradation can be modeled using first-order kinetics to determine the half-life (t½) of the compound under the specific buffer conditions.
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.
Bioconjugation Workflow for ADC Synthesis
This diagram outlines the two-stage reaction process for creating an antibody-drug conjugate (ADC). The first stage involves the reaction of the PFP ester with an amine on the antibody, followed by the copper-free click chemistry reaction with an azide-modified drug.
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Experimental Workflow for PFP Ester Stability Analysis
This diagram illustrates the key steps for determining the hydrolytic stability of the PFP ester using an HPLC-based method.
Caption: Workflow for determining the hydrolytic stability of the PFP ester via HPLC.
References
An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG2-PFP Ester for Antibody-Drug Conjugate (ADC) Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This technical guide provides a comprehensive overview of Cyclooctyne-O-amido-PEG2-PFP ester, a non-cleavable linker that leverages bioorthogonal click chemistry for the precise construction of ADCs.
This compound is a heterobifunctional linker composed of three key elements:
-
A cyclooctyne moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[1][2]
-
A short, hydrophilic di-ethylene glycol (PEG2 ) spacer to enhance solubility and potentially improve the pharmacokinetic properties of the resulting ADC.[3][4]
-
A pentafluorophenyl (PFP ) ester , an amine-reactive group for the formation of stable amide bonds with lysine (B10760008) residues on the antibody. PFP esters are known for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient conjugation reactions.[5][6]
This guide will delve into the quantitative aspects of this linker, provide detailed experimental protocols for its use, and illustrate key workflows and concepts through diagrams.
Data Presentation
The following tables summarize key quantitative data relevant to the components and reactions of the this compound linker. This data has been compiled from various sources and represents typical values for these chemical moieties.
| Linker Component | Property | Value | Significance in ADC Design |
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | Determines the speed and efficiency of the SPAAC reaction for payload attachment.[1][2] |
| PFP Ester | Optimal pH range for amine reaction | 7.2 - 9.0 | Critical for efficient amide bond formation with lysine residues on the antibody while minimizing hydrolysis.[5] |
| PFP Ester | Hydrolytic Stability | More stable than NHS esters | Leads to higher conjugation efficiency, especially in aqueous buffers.[5][6] |
| PEG2 Spacer | Hydrophilicity | Enhances solubility | Helps to mitigate aggregation of the ADC, which can be induced by hydrophobic payloads.[3][4] |
| Amide Bond | Stability | High | Provides a stable, non-cleavable linkage between the linker and the antibody, ensuring the ADC remains intact in circulation.[7][8] |
| Reaction Parameter | Recommended Range | Impact on Conjugation |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Higher ratios can increase the drug-to-antibody ratio (DAR) but may also lead to aggregation. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce the rate of PFP ester hydrolysis, improving conjugation efficiency. |
| Reaction Time | 1 to 4 hours | Sufficient time is needed for the reaction to proceed to completion. |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and PFP ester stability.[5] |
| Co-solvent (e.g., DMSO, DMF) | <10% | May be required to dissolve the linker, but high concentrations can denature the antibody. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should be below 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment
Materials:
-
Cyclooctyne-functionalized antibody from Protocol 1
-
Azide-modified cytotoxic payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
SPAAC Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-payload solution to the cyclooctyne-functionalized antibody.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 24-48 hours at 4°C.
-
-
Purification:
-
Purify the resulting ADC using SEC, hydrophobic interaction chromatography (HIC), or other suitable chromatographic techniques to remove excess payload and unconjugated antibody.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the molecular weight of the different conjugated species, allowing for the calculation of the DAR.
2. Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to quantify the amount of high-molecular-weight aggregates in the ADC preparation.[9]
3. In Vitro Stability:
-
Incubate the ADC in plasma or serum at 37°C for various time points.
-
Analyze the samples by HIC or MS to monitor for drug deconjugation or ADC degradation over time.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and relationships in ADC linker design with this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: PFP ester reaction with a lysine residue on the antibody.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Logical relationships in ADC design with this linker.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ascendancy of Pentafluorophenyl Esters: A Technical Guide to Superior Amine-Reactive Chemistry
For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient modification of biomolecules is paramount. In the realm of bioconjugation and peptide synthesis, the choice of coupling chemistry can dictate the success of an experiment. While N-hydroxysuccinimide (NHS) esters have long been a staple, a superior alternative has emerged: pentafluorophenyl (PFP) esters. This in-depth technical guide illuminates the core chemical properties of PFP esters, providing the quantitative data, detailed experimental protocols, and logical frameworks necessary to leverage their advantages for robust and reproducible results.
Pentafluorophenyl esters are active esters derived from pentafluorophenol, utilized for the efficient coupling of carboxylic acids to primary and secondary amines to form stable amide bonds.[1] The key to their enhanced performance lies in the profound electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This structural feature renders the carbonyl carbon significantly more electrophilic and makes the pentafluorophenolate a superior leaving group, leading to distinct advantages in both reactivity and stability over other common active esters.[1]
Core Chemical Properties: Reactivity and Stability
The utility of an active ester is primarily determined by its reactivity towards the target amine (aminolysis) and its stability against premature degradation, most commonly through reaction with water (hydrolysis). PFP esters exhibit a highly favorable balance of these two properties.
Enhanced Reactivity Towards Amines (Aminolysis)
PFP esters react rapidly with primary and secondary amines to form stable amide bonds.[2] Kinetic studies have consistently demonstrated their superior reactivity compared to other active esters. This heightened reactivity allows for faster reaction times, the use of lower concentrations of reagents, and the potential for successful conjugation even with less nucleophilic amines.[3]
Superior Stability in Aqueous Media
A significant drawback of many active esters, particularly NHS esters, is their susceptibility to hydrolysis in the aqueous buffers typically used for bioconjugation.[1][4] Hydrolysis is a competing reaction that consumes the active ester, reducing the overall efficiency of the desired conjugation and necessitating the use of a larger excess of the labeling reagent.[1] PFP esters, in contrast, exhibit a markedly greater resistance to spontaneous hydrolysis, which is crucial when working with precious or limited quantities of biomolecules.[1][4]
Quantitative Data: A Comparative Analysis
To facilitate a clear understanding of the advantages of PFP esters, the following tables summarize key quantitative data comparing their performance against other common amine-reactive esters.
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP) Ester | p-Nitrophenyl (PNP) Ester |
| Relative Aminolysis Rate | ~32x faster than OPCP, 111x faster than ONp | Slower than PFP and TFP esters | Similar reactivity to PFP esters | Baseline (1) |
| Pseudo-first-order rate constant (k') for aminolysis with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | Data not readily available | Data not readily available |
| Optimal pH for Conjugation | 7.2 - 8.5[5] | 7.0 - 8.5[6] | Slightly higher than NHS esters[4] | Generally requires higher pH than NHS |
Table 1: Comparative Reactivity of Amine-Reactive Esters.
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Hydrolytic Stability | More stable than NHS esters[1][4] | Prone to hydrolysis, especially at higher pH[1][4] |
| Half-life at pH 7.0, 0°C | Longer than NHS ester | 4-5 hours[7] |
| Half-life at pH 8.0, 4°C | Longer than NHS ester | 1 hour[7] |
| Half-life at pH 8.6, 4°C | Longer than NHS ester | 10 minutes[7] |
Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters.
Reaction Mechanisms and Experimental Workflows
The following diagrams, rendered using the DOT language, illustrate the key chemical transformations and a typical experimental workflow involving PFP esters.
Aminolysis: The Desired Reaction Pathway
The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.
Caption: Mechanism of amide bond formation via aminolysis of a PFP ester.
Hydrolysis: A Competing Reaction
In aqueous environments, PFP esters can undergo hydrolysis, a reaction that competes with the desired aminolysis.
Caption: Mechanism of PFP ester hydrolysis in aqueous solution.
A Typical Bioconjugation Workflow
The following diagram outlines a generalized workflow for labeling a protein with a PFP ester-activated molecule.
Caption: Experimental workflow for protein labeling with a PFP ester.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of PFP esters.
Protocol 1: Synthesis of an N-Boc-Amino Acid PFP Ester
This protocol describes the synthesis of a Boc-protected amino acid PFP ester, a common building block in peptide synthesis.
Materials:
-
Boc-Alanine (Boc-Ala-OH)
-
Pentafluorophenol (PFP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
Procedure:
-
Dissolve Boc-Ala-OH (1 equivalent) and PFP-OH (1.1 equivalents) in ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the Boc-Ala-OPfp ester.
Protocol 2: Labeling of Bovine Serum Albumin (BSA) with a Fluorescent PFP Ester
This protocol outlines a general procedure for labeling a protein with a PFP ester-activated fluorescent dye.
Materials:
-
Bovine Serum Albumin (BSA)
-
PFP ester of a fluorescent dye (e.g., FITC-PFP)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.
-
Equilibrate the vial of the PFP ester-activated fluorescent dye to room temperature.
-
Prepare a 10 mg/mL stock solution of the PFP ester in anhydrous DMSO immediately before use.[8]
-
Add a 10-fold molar excess of the PFP ester solution to the BSA solution with gentle stirring.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Separate the labeled BSA from the unreacted dye and byproducts using a pre-equilibrated SEC column with PBS as the eluent.
-
Collect the protein-containing fractions and determine the degree of labeling using UV-Vis spectrophotometry.
Conclusion
The superior chemical properties of pentafluorophenyl esters, namely their high reactivity towards aminolysis and enhanced stability against hydrolysis, position them as a premier choice for amine-reactive conjugation in bioconjugation and peptide synthesis.[1] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to harness the full potential of PFP esters. By transitioning to this advanced coupling chemistry, scientists can achieve more efficient reactions, higher yields, and greater reproducibility, thereby accelerating the pace of discovery and innovation.
References
Exploring Bifunctional Crosslinkers for Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional crosslinkers, indispensable chemical tools for covalently linking molecules. In the realms of proteomics, drug development, and materials science, these reagents are paramount for elucidating protein-protein interactions (PPIs), creating novel bioconjugates like antibody-drug conjugates (ADCs), and stabilizing protein structures. We will delve into their classification, reaction chemistries, and applications, supplemented with detailed experimental protocols and quantitative data to empower your research and development endeavors.
Core Concepts: What Are Bifunctional Crosslinkers?
Bifunctional crosslinkers are molecules containing at least two reactive ends connected by a spacer arm.[1][2] These reactive ends are designed to form covalent bonds with specific functional groups on proteins or other biomolecules, such as primary amines (-NH2), sulfhydryls (-SH), or carboxyls (-COOH).[3][4] The spacer arm dictates the distance between the linked molecules, a critical parameter in studying spatial arrangements of protein complexes.[4] By covalently linking proteins that are in close proximity, these reagents effectively "freeze" interactions, allowing for their isolation and analysis.[5]
Classification of Bifunctional Crosslinkers
Crosslinkers are categorized based on the nature of their reactive groups and other functional characteristics, which determines their utility in specific applications.
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[1][6] They are typically used in single-step reactions to link proteins through the same type of functional group, for instance, linking an amine on one protein to an amine on another.[7] This approach is straightforward but can lead to a higher likelihood of self-conjugation and polymerization.[3]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers enable more controlled, sequential reactions.[1][8] This two-step process minimizes unwanted side reactions.[3] A common strategy involves reacting the more labile group first with one protein, purifying the intermediate, and then reacting the second group with another protein.[2][3]
dot
Caption: Logical classification of bifunctional crosslinkers.
-
Zero-Length Crosslinkers: These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of a direct covalent bond between two molecules without becoming part of the final linkage.[9][10] They are used to connect carboxyl groups to primary amines, creating an amide bond with no intervening spacer atoms.[9][11]
-
Photoreactive Crosslinkers: As a subset of heterobifunctional reagents, these contain one group that is activated by UV light.[5][7] This allows for precise temporal control, enabling researchers to initiate the crosslinking reaction at a specific moment to capture transient interactions.[5][12]
-
Cleavable vs. Non-Cleavable Crosslinkers: The spacer arm can be designed to be cleaved under specific conditions (e.g., reduction, pH change, or enzymatic activity).[13][14] Cleavable linkers are invaluable in applications like drug delivery, where the payload needs to be released at the target site.[14][] Non-cleavable linkers form stable, permanent bonds, ideal for applications requiring long-term stability, such as in biomaterials or when analyzing stable protein complexes.[13][16]
The Chemistry of Protein Modification
Crosslinkers target specific amino acid side chains. The most common targets are:
-
Primary Amines (-NH₂): Found at the N-terminus of polypeptide chains and on the side chain of Lysine (Lys, K) residues. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at pH 7-9, forming stable amide bonds.[1][4]
-
Sulfhydryls (-SH): Present on the side chain of Cysteine (Cys, C) residues. Maleimides, haloacetyls, and pyridyl disulfides react specifically with sulfhydryl groups.[4][5] Maleimide (B117702) reactions are particularly common in two-step heterobifunctional crosslinking.[4]
-
Carboxyl Groups (-COOH): Located at the C-terminus and on the side chains of Aspartic Acid (Asp, D) and Glutamic Acid (Glu, E).[10] Carbodiimides (like EDC) are zero-length crosslinkers that activate carboxyl groups to react with primary amines.[10]
dot
Caption: Comparison of homobifunctional and heterobifunctional workflows.
Quantitative Data for Common Bifunctional Crosslinkers
The choice of crosslinker is dictated by the required spacer arm length, solubility, cleavability, and reactive targets. The table below summarizes the properties of several widely used crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm (Å) | Water Soluble? | Cleavable? |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (Amine) | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (Amine) | 11.4 | Yes | No |
| DSP (Lomant's Reagent) | Homobifunctional | NHS ester (Amine) | 12.0 | No | Yes (Reducing Agents) |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Homobifunctional | Sulfo-NHS ester (Amine) | 12.0 | Yes | Yes (Reducing Agents) |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester (Amine), Maleimide (Sulfhydryl) | 11.6 | No | No |
| Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester (Amine), Maleimide (Sulfhydryl) | 11.6 | Yes | No |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (Carboxyl/Amine) | 0 | Yes | No |
| Sulfo-SANPAH | Heterobifunctional | Sulfo-NHS ester (Amine), Phenyl Azide (Photoreactive) | 18.2 | Yes | No |
(Data compiled from multiple sources[7][17][18])
Key Applications
Cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying PPIs and mapping the three-dimensional structure of protein complexes.[5] The process involves crosslinking proteins in their native state, digesting the complex into smaller peptides, and then using mass spectrometry to identify the linked peptides.[19][20] This provides distance constraints that help in modeling the protein complex's architecture.[5]
dot
Caption: A typical experimental workflow for XL-MS analysis.
In drug development, bifunctional linkers are the central component of ADCs, connecting a potent cytotoxic drug (payload) to a monoclonal antibody that targets tumor cells.[14][]
-
Cleavable Linkers are designed to be stable in circulation but release the payload inside the target cell in response to specific triggers like lower pH in endosomes or the presence of certain enzymes like cathepsin B.[14][16]
-
Non-Cleavable Linkers rely on the complete degradation of the antibody in the lysosome to release the drug.[14][16] This often results in higher plasma stability and a potentially wider therapeutic window.[16]
Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific proteins of interest.
This protocol is adapted for crosslinking a purified protein or protein complex using Disuccinimidyl suberate (B1241622) (DSS).[5]
-
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES at pH 7-9).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
-
Procedure:
-
Prepare Protein Sample: Adjust the protein concentration to 0.1–1 mg/mL in a suitable buffer.[19]
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a concentration of 25 mM.[5]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal molar excess of crosslinker over the protein must be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.[5][19]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] This will consume any unreacted NHS esters. Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques.[19][21] Higher molecular weight bands on SDS-PAGE indicate successful crosslinking.[21]
-
This protocol describes the controlled conjugation of two different proteins (Protein A with available amines, Protein B with available sulfhydryls).
-
Materials:
-
Protein A and Protein B in appropriate buffers (amine-free for Step 2, sulfhydryl-free for Step 4).
-
Sulfo-SMCC.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis equipment.
-
-
Procedure:
-
Step 1: Modification of Protein A a. Dissolve Sulfo-SMCC in reaction buffer immediately before use. b. Add a 10- to 20-fold molar excess of Sulfo-SMCC to Protein A. c. Incubate for 30-60 minutes at room temperature to allow the Sulfo-NHS ester to react with primary amines on Protein A.
-
Remove Excess Crosslinker: Immediately remove non-reacted Sulfo-SMCC using a desalting column or dialysis to prevent interference in the next step.
-
Step 2: Conjugation to Protein B a. Add the maleimide-activated Protein A to Protein B (which should contain free sulfhydryl groups). b. Incubate for 1-2 hours at room temperature or overnight at 4°C. The maleimide groups will react with sulfhydryl groups on Protein B to form a stable thioether bond.
-
Quench Reaction (Optional): If desired, quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Analysis and Purification: Analyze the resulting A-B conjugate by SDS-PAGE and purify it from unconjugated proteins using size-exclusion or affinity chromatography.
-
This protocol provides a general framework for crosslinking proteins within living cells to capture interactions in their native environment.[5]
-
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
Membrane-permeable crosslinker (e.g., DSS).
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Cell Lysis Buffer.
-
-
Procedure:
-
Cell Preparation: Grow and harvest cells. Wash the cells twice with ice-cold PBS to remove any amine-containing media.[5]
-
Crosslinking: Resuspend the cells in PBS. Add freshly prepared DSS (dissolved in DMSO) to the cell suspension to a final concentration of 1-2 mM.[5]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding Tris-HCl, pH 7.5 to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.
-
Downstream Analysis: Proceed with immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry to analyze the captured protein interactions.[5]
-
Conclusion
Bifunctional crosslinkers are versatile and powerful reagents that are fundamental to modern biological research and therapeutic development. From providing low-resolution structural details of large protein complexes to enabling the targeted delivery of potent therapeutics, the applications of these molecules are vast and continue to expand. A thorough understanding of their chemistry, characteristics, and experimental considerations, as outlined in this guide, is crucial for researchers aiming to leverage these tools to their full potential.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. purepeg.com [purepeg.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. Crosslinkers Selection Guide [sigmaaldrich.com]
- 18. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 19. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Getting Started with Copper-Free Click Chemistry: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, reagents, and applications of copper-free click chemistry.
Introduction to Click Chemistry and the Advent of Copper-Free Reactions
The concept of "click chemistry," introduced in 2001 by K. Barry Sharpless and his colleagues, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[1] While highly efficient, the reliance on a copper(I) catalyst presents a significant drawback for biological applications due to its inherent cytotoxicity.[1][2] This limitation spurred the development of copper-free click chemistry, which preserves the desirable characteristics of click reactions while being biocompatible.[1]
This guide provides a comprehensive overview of copper-free click chemistry, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to enable researchers to effectively utilize these powerful bioorthogonal tools.
Core Principles of Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary mechanism underlying copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] This reaction leverages the high ring strain of cyclic alkynes, known as cyclooctynes, to react with azides, forming a stable triazole linkage without the need for a metal catalyst.[1][]
The driving force for this reaction is the release of the significant ring strain (approximately 18 kcal/mol) within the cyclooctyne (B158145) molecule upon forming the more stable triazole ring.[][5] Unlike the copper-catalyzed counterpart, SPAAC is a concerted [3+2] cycloaddition reaction.[1] This bioorthogonal reaction is highly selective, meaning the azide (B81097) and cyclooctyne partners will react specifically with each other even in the complex chemical environment of a living system.[1][6]
Below is a diagram illustrating the general workflow for a SPAAC reaction.
Caption: General experimental workflow for a typical SPAAC reaction.
Key Reagents in Copper-Free Click Chemistry
The success of SPAAC is heavily dependent on the choice of the cyclooctyne reagent. Various cyclooctynes have been developed, each with distinct reactivity, stability, and hydrophilicity.
Dibenzocyclooctyne (DBCO) Reagents
Dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO), is one of the most widely used and highly reactive cyclooctynes.[1] Its fused bicyclic structure imparts significant ring strain, leading to rapid reaction kinetics with azides.[1] DBCO derivatives are known for their stability and are commercially available with a variety of functional groups and linkers, such as DBCO-PEG4-acid.[1]
Bicyclo[6.1.0]nonyne (BCN)
Bicyclo[6.1.0]nonyne (BCN) is another popular cyclooctyne that exhibits good reactivity and stability. It is often used in applications where a smaller, less hydrophobic tag is desired compared to DBCO.
Difluorinated Cyclooctyne (DIFO)
Difluorinated cyclooctynes (DIFO) were developed to further enhance the reaction kinetics of SPAAC. The electron-withdrawing fluorine atoms activate the alkyne for a more rapid cycloaddition.[7] While highly reactive, some DIFO derivatives can be less stable.
Other Notable Cyclooctynes
Other cyclooctynes such as biarylazacyclooctynone (BARAC) and tetramethylthioheptyne (TMTH) offer even faster kinetics but may have reduced stability, making them suitable for specific applications.[8] The choice of cyclooctyne should be guided by the specific requirements of the experiment, balancing reactivity with stability.
The following diagram illustrates the reaction between an azide and a cyclooctyne.
Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.
Quantitative Data on Reagent Performance
The selection of a cyclooctyne reagent is often dictated by its reaction rate. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 0.3 | [8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | [8] |
| Biarylazacyclooctynone | BARAC | > 1.0 | [8] |
| Tetramethylthioheptyne | TMTH | > 1.0 | [8] |
Note: Reaction rates can be influenced by solvent, temperature, and the specific azide used.
Experimental Protocols
This section provides generalized protocols for labeling biomolecules using copper-free click chemistry. These should be considered as starting points and may require optimization for specific applications.
General Protocol for Labeling a Protein with a DBCO-Functionalized Dye
Objective: To covalently attach a fluorescent dye to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification resin or column appropriate for the protein size (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a 10 mM stock solution of the DBCO-functionalized dye in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-modified protein.
-
Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins. Protect the reaction from light if using a light-sensitive dye.
-
-
Purification:
-
Remove the unreacted DBCO-dye by passing the reaction mixture through a desalting column or by using another appropriate purification method such as dialysis.
-
-
Analysis:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.
-
Protocol for Small Molecule Conjugation
Objective: To conjugate a small azide-containing molecule to a small cyclooctyne-containing molecule.
Materials:
-
Azide-containing small molecule
-
Cyclooctyne-containing small molecule (e.g., DBCO-amine)
-
Reaction solvent (e.g., DMSO, DMF, or a mixture with an aqueous buffer)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in the chosen reaction solvent to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide solution with the cyclooctyne stock solution. Aim for a final concentration of each reactant in the range of 50-500 µM. A slight excess (e.g., 1.5-2 equivalents) of one component can be used to drive the reaction to completion.[9]
-
-
Incubation:
-
Stir or shake the reaction mixture at room temperature. Reaction times can vary from minutes to hours depending on the reactivity of the chosen cyclooctyne.
-
-
Analysis and Purification:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the desired product using standard chromatographic techniques (e.g., column chromatography, HPLC).
-
Applications of Copper-Free Click Chemistry
The biocompatibility and specificity of copper-free click chemistry have led to its widespread adoption in various fields.
-
Bioconjugation: The precise and stable covalent linkage formed by SPAAC is ideal for conjugating biomolecules, such as attaching fluorescent labels to proteins or creating antibody-drug conjugates (ADCs).[1]
-
Molecular Imaging: In vivo labeling of biomolecules, such as cell-surface glycans, with imaging agents (e.g., fluorescent dyes, PET probes) allows for the visualization of biological processes in living organisms.[1][5]
-
Drug Delivery: The construction of sophisticated drug delivery systems, including nanoparticles and hydrogels, is facilitated by the efficient and biocompatible nature of copper-free click chemistry.[1][10]
-
Materials Science: The creation of advanced biomaterials with tailored properties for applications like tissue engineering and biosensors is another area where copper-free click chemistry excels.[1]
The following diagram depicts the logical relationship of key applications stemming from the core technology.
Caption: Major applications of copper-free click chemistry.
Troubleshooting Common Issues
While generally robust, SPAAC reactions can sometimes present challenges.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Reagent instability (cyclooctynes can degrade with improper storage or in harsh conditions).[9] | Store reagents as recommended by the supplier. Avoid acidic conditions. |
| Steric hindrance near the reactive sites.[9] | If possible, design linkers to increase the distance between the reactive moiety and bulky groups. | |
| Poor solubility of one or both reactants.[9] | Add a co-solvent like DMSO or DMF, keeping the final concentration low to avoid denaturing biomolecules. | |
| Incorrect stoichiometry.[9] | Use a slight excess of the less critical or more soluble component. | |
| Off-Target Reactions | Some highly reactive cyclooctynes may react with thiols in certain environments. | Choose a cyclooctyne with a lower reactivity or modify experimental conditions if possible. |
| Difficulty in Purification | Excess hydrophobic reagent aggregation. | Use a purification method that effectively separates based on size and hydrophobicity (e.g., size-exclusion chromatography followed by reverse-phase HPLC). |
Conclusion
Copper-free click chemistry, particularly SPAAC, has become an indispensable tool in chemical biology, drug discovery, and materials science. Its biocompatibility, high specificity, and efficiency enable the precise and stable conjugation of molecules in complex biological systems. By understanding the core principles, selecting the appropriate reagents, and optimizing experimental protocols, researchers can effectively harness the power of this remarkable bioorthogonal reaction for a wide range of applications.
References
- 1. chempep.com [chempep.com]
- 2. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Copper-Free Click Chemistry [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclooctyne-O-amido-PEG2-PFP Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-amido-PEG2-PFP ester is a heterobifunctional crosslinker designed for two-step bioconjugation reactions. This reagent is particularly valuable in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry is paramount.[1][2][3] It features two key reactive moieties: a pentafluorophenyl (PFP) ester for covalent modification of primary and secondary amines, and a cyclooctyne (B158145) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4]
The PFP ester provides a stable yet reactive group for forming amide bonds with amine-containing biomolecules like proteins, peptides, and antibodies.[5][6] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible conjugations.[4][5] The short, hydrophilic dietheylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance during the conjugation process.[7]
The cyclooctyne group is a key component for bioorthogonal chemistry. It reacts specifically and efficiently with azide-functionalized molecules via SPAAC, a reaction that proceeds readily at physiological conditions without the need for a cytotoxic copper catalyst.[8][9] This two-step approach allows for the initial modification of an amine-containing biomolecule with the cyclooctyne handle, followed by the specific attachment of an azide-containing molecule of interest. This strategy is widely employed in the development of targeted therapeutics and diagnostic agents.
Key Features of this compound:
-
Amine-Reactive PFP Ester: Forms stable amide bonds with primary and secondary amines. Offers higher stability in aqueous solutions compared to NHS esters.[4][5]
-
Bioorthogonal Cyclooctyne: Enables copper-free click chemistry (SPAAC) with azide-containing molecules.
-
PEG2 Spacer: A short, hydrophilic spacer that improves solubility and accessibility of the reactive groups.[7]
-
Two-Step Conjugation: Allows for a controlled and sequential bioconjugation strategy.
Applications
The unique properties of this compound make it a versatile tool for a range of bioconjugation applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The most prominent application is in the construction of ADCs, where a cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) for targeted delivery to cancer cells.[1][2][3]
-
Protein Labeling and Modification: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection assays.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Assembly of Complex Biomolecular Structures: Building well-defined protein-protein or protein-small molecule conjugates.
Experimental Protocols
This section provides a detailed two-step protocol for the bioconjugation of an amine-containing protein (e.g., an antibody) with an azide-containing molecule using this compound.
Step 1: Modification of an Amine-Containing Protein with this compound
This initial step involves the reaction of the PFP ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface to introduce the cyclooctyne handle.
Materials:
-
Amine-containing protein (e.g., IgG)
-
This compound
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[5] Avoid buffers containing primary amines like Tris or glycine (B1666218).[6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[6]
Protocol:
-
Protein Preparation:
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).[5]
-
Note: PFP esters are moisture-sensitive. Store the reagent at -20°C with desiccant and allow it to warm to room temperature before opening to prevent condensation.[6] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[6]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[4] The optimal molar ratio should be determined empirically for each specific protein and application.
-
Gently mix the reaction solution immediately. The final concentration of the organic solvent (DMF or DMSO) should be less than 10% to avoid protein denaturation.[10]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[11] Incubation time can be optimized to achieve the desired degree of labeling.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[4]
-
-
Purification of the Cyclooctyne-Modified Protein:
-
Remove the excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against the Reaction Buffer.[6]
-
The purified cyclooctyne-modified protein is now ready for the subsequent SPAAC reaction.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
This second step involves the "clicking" of the cyclooctyne-modified protein with an azide-containing molecule.
Materials:
-
Purified cyclooctyne-modified protein (from Step 1)
-
Azide-containing molecule of interest (e.g., azide-modified drug, fluorescent dye)
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer.
-
Purification system: Size-exclusion chromatography (SEC) or other appropriate chromatography method.
Protocol:
-
Reactant Preparation:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Ensure the cyclooctyne-modified protein is in a suitable reaction buffer.
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the cyclooctyne-modified protein. A 1.5- to 10-fold molar excess of the azide-containing molecule over the protein is typically recommended to ensure efficient conjugation.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction time can be optimized based on the specific reactants.
-
The reaction can be monitored by techniques such as SDS-PAGE (to observe the shift in molecular weight) or mass spectrometry.
-
-
Purification of the Final Bioconjugate:
-
Purify the final bioconjugate to remove any unreacted azide-containing molecule and other impurities. Size-exclusion chromatography is often a suitable method for this purification step.
-
The purified bioconjugate can be characterized by various analytical techniques, including UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry, to determine the degree of labeling (DOL).
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the two-step bioconjugation protocol. Note that these are representative values and should be optimized for each specific application.
Table 1: Reaction Conditions for Protein Modification with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL[4] | Higher concentrations can improve reaction efficiency. |
| Molar Excess of PFP Ester | 5 - 20 fold[4] | The optimal ratio depends on the number of accessible amines on the protein. |
| Reaction Buffer | Amine-free (e.g., PBS)[5] | Avoid Tris and glycine buffers.[6] |
| pH | 7.2 - 8.0[5] | Higher pH increases amine reactivity but also the rate of PFP ester hydrolysis. |
| Reaction Temperature | 4°C or Room Temperature[11] | 4°C for longer incubations or with sensitive proteins. |
| Incubation Time | 1 - 4 hours (RT) or overnight (4°C)[11] | Can be optimized to control the degree of labeling. |
| Organic Solvent | < 10% (v/v) DMF or DMSO[10] | To dissolve the PFP ester. |
Table 2: Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide | 1.5 - 10 fold | A higher excess can drive the reaction to completion. |
| Reaction Buffer | PBS, pH 7.4 or similar | SPAAC is generally tolerant of a wide range of buffers. |
| Reaction Temperature | Room Temperature or 37°C | Higher temperatures can increase the reaction rate. |
| Incubation Time | 4 - 24 hours | Reaction progress can be monitored by analytical methods. |
| Expected Yield | Generally high (>70%)[12] | Dependent on the purity of the reactants and optimization of conditions. |
Visualizations
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates the general mechanism of action for an ADC constructed using a cyclooctyne linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Covalent protein-oligonucleotide conjugates by copper-free click reaction. [scholars.duke.edu]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. precisepeg.com [precisepeg.com]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
Application Notes and Protocols for Protein Labeling with Cyclooctyne-O-amido-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Cyclooctyne-O-amido-PEG2-PFP ester is a bifunctional linker that enables a two-step protein modification strategy. This reagent features a pentafluorophenyl (PFP) ester group for covalent attachment to primary amines on a protein and a cyclooctyne (B158145) moiety for subsequent bioorthogonal ligation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This copper-free click chemistry approach is ideal for labeling proteins in biological systems where the toxicity of copper catalysts is a concern.[2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides a detailed guide to utilizing this compound for protein labeling, including experimental protocols, data presentation, and visualizations of the workflow and a relevant biological application.
Principle of the Method
The protein labeling process using this compound involves two main steps:
-
Amine Labeling: The PFP ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher labeling efficiencies.[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne group introduced onto the protein serves as a handle for a highly selective and bioorthogonal reaction with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule). This reaction proceeds rapidly under physiological conditions without the need for a metal catalyst.[2]
Data Presentation
The efficiency of protein labeling can be influenced by several factors, including the concentration of the protein and the labeling reagent, pH, and reaction time. The following table provides representative data for the labeling of a model protein, Immunoglobulin G (IgG), with amine-reactive esters to illustrate the expected degree of labeling (DoL).
| Reagent | Molar Excess of Reagent | Protein Concentration (mg/mL) | Reaction Time (hours) | pH | Average Degree of Labeling (DoL) |
| PFP Ester | 20x | 5 | 2 | 8.0 | 3-5 |
| NHS Ester | 20x | 5 | 2 | 8.0 | 2-4 |
| PFP Ester | 10x | 10 | 1 | 8.5 | 2-3 |
| NHS Ester | 10x | 10 | 1 | 8.5 | 1-2 |
Note: The data presented in this table is illustrative and based on typical results for PFP and NHS esters. Actual results may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Part 1: Labeling of Protein with this compound
This protocol describes the initial modification of a protein with the cyclooctyne handle.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 100 mM sodium phosphate, 150 mM NaCl)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the second step, where the cyclooctyne-modified protein is reacted with an azide-containing molecule.
Materials:
-
Cyclooctyne-labeled protein from Part 1
-
Azide-containing molecule of interest (e.g., Azide-fluorophore, Azide-biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the cyclooctyne-labeled protein with a 2- to 10-fold molar excess of the azide-containing molecule.
-
The reaction can be performed in the same buffer used for the protein after purification.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 37°C for 30-60 minutes. Reaction times can be optimized for specific reactants.
-
-
Purification:
-
Purify the final protein conjugate to remove the excess azide-containing molecule using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the conjugated molecule.
-
-
Analysis:
-
The success of the labeling can be confirmed by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or by measuring the specific activity of the attached molecule (e.g., fluorescence).
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Cyclooctyne-O-amido-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker's properties are critical to the ADC's stability, efficacy, and safety.
This document provides detailed application notes and protocols for the synthesis of ADCs using Cyclooctyne-O-amido-PEG2-PFP ester , a non-cleavable linker that facilitates a two-step conjugation strategy. This approach involves the initial modification of the antibody with the cyclooctyne-bearing linker via an amine-reactive PFP ester, followed by the attachment of an azide-modified payload through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the final ADC.
Principle of the Method
The synthesis of the ADC is a two-stage process:
-
Antibody Modification: The pentafluorophenyl (PFP) ester of the linker reacts with primary amine groups (predominantly on lysine (B10760008) residues) on the antibody surface to form stable amide bonds. PFP esters are known for their high reactivity and relative stability to hydrolysis compared to other amine-reactive esters, allowing for efficient conjugation.[1][2][3] This step introduces the cyclooctyne (B158145) moiety onto the antibody.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An azide-modified cytotoxic drug is then conjugated to the cyclooctyne-functionalized antibody. The inherent ring strain of the cyclooctyne enables it to react spontaneously and specifically with the azide (B81097) group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[4]
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of the ADC is depicted below.
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
Azide-modified cytotoxic payload
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification Buffers (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Size-Exclusion Chromatography (SEC) columns
-
Hydrophobic Interaction Chromatography (HIC) columns (optional)
-
LC-MS system for characterization
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol details the modification of the antibody with the cyclooctyne linker.
-
Prepare the Antibody Solution:
-
Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Ensure any amine-containing substances (e.g., Tris) are removed.
-
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-100 mM.[1]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[2]
-
-
Purification:
-
Remove the excess linker and byproducts by size-exclusion chromatography (SEC) using an appropriate column equilibrated with PBS, pH 7.4.
-
Protocol 2: SPAAC Conjugation of Azide-Payload to Modified Antibody
This protocol describes the "click" reaction between the cyclooctyne-modified antibody and the azide-payload.
-
Prepare the Azide-Payload Solution:
-
Dissolve the azide-modified cytotoxic payload in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
-
SPAAC Reaction:
-
To the purified cyclooctyne-modified antibody in PBS, pH 7.4, add a 2- to 5-fold molar excess of the azide-payload solution.
-
Incubate the reaction mixture for 2-12 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Remove the excess payload and any unreacted starting materials using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). HIC is particularly useful for separating ADC species with different drug-to-antibody ratios.
-
Data Presentation
The following tables summarize typical quantitative parameters for ADC synthesis using the described method. These values are representative and may require optimization for specific antibodies and payloads.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Antibody Modification | SPAAC Conjugation |
| Molar Ratio (Linker/Payload:Ab) | 5:1 to 15:1 | 2:1 to 5:1 |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Typical Conjugation Efficiency | > 80% | > 90% |
Table 2: ADC Characterization Data
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | LC-MS, HIC |
| Purity | > 95% | SEC-HPLC |
| Monomer Content | > 98% | SEC-HPLC |
| Residual Free Drug | < 1% | RP-HPLC |
Characterization of the ADC
Thorough characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the mass of the intact ADC, allowing for the calculation of the DAR.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs, providing information on the DAR distribution.
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.
-
-
In Vitro Assays:
-
Antigen Binding Assay (e.g., ELISA): To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
In Vitro Cytotoxicity Assay: To determine the potency of the ADC against target cancer cell lines.
-
Conclusion
The use of this compound provides a robust and efficient method for the synthesis of antibody-drug conjugates. The two-step approach, combining a stable PFP ester for antibody modification with a bioorthogonal SPAAC reaction for payload conjugation, allows for a high degree of control over the final product. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of ADC development. Optimization of the reaction conditions for each specific antibody and payload combination is recommended to achieve the desired product characteristics.
References
Application Note: A Detailed Protocol for Copper-Free Click Chemistry Bioconjugation Using a Pentafluorophenyl (PFP) Ester Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool for bioconjugation.[1][] This bioorthogonal reaction enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[3][4] Heterobifunctional linkers are central to these applications, enabling the connection of two different molecules.[5]
This application note provides a detailed protocol for a two-step bioconjugation strategy utilizing a linker containing a pentafluorophenyl (PFP) ester and a dibenzocyclooctyne (DBCO) group. The PFP ester end reacts with primary or secondary amines on a biomolecule, such as a protein, to form a stable amide bond.[6][7] PFP esters offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugations.[6][8] Once the biomolecule is labeled with the DBCO moiety, it can undergo a rapid and specific SPAAC reaction with an azide-functionalized molecule of interest.[9][10]
This protocol will guide users through the process of labeling an amine-containing protein with a DBCO-PFP ester linker and the subsequent copper-free click reaction with an azide-containing molecule.
Principle of the Reaction
The bioconjugation process occurs in two sequential steps:
-
Amine-Reactive Labeling: A biomolecule containing primary amines (e.g., lysine (B10760008) residues in a protein) is reacted with a heterobifunctional linker (e.g., DBCO-PEG-PFP). The PFP ester is an amine-reactive group that forms a stable covalent amide bond with the biomolecule, attaching the DBCO moiety.[6][9]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-labeled biomolecule is then introduced to a molecule containing an azide (B81097) group. The high ring strain of the DBCO (a cyclooctyne) drives a spontaneous and highly specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.[1][4][11]
Experimental Protocols
This section provides detailed methodologies for labeling a protein with a DBCO-PFP ester linker and subsequent conjugation via SPAAC.
Materials and Reagents
-
DBCO-PFP Ester Linker: (e.g., DBCO-PEG4-PFP Ester). Store at -20°C with desiccant.[12][13]
-
Amine-Containing Biomolecule: (e.g., antibody, protein).
-
Azide-Functionalized Molecule: (e.g., small molecule, peptide, fluorescent dye).
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[7][13]
-
Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). Use a high-purity, anhydrous grade.[6][13]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[7]
-
Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for removing excess reagents.[9][13]
-
Analytical Equipment: HPLC, LC-MS, or SDS-PAGE for characterization.
Protocol 1: Labeling of Amine-Containing Protein with DBCO-PFP Ester
This protocol describes the covalent attachment of the DBCO moiety to a protein via the PFP ester reaction with primary amines.
-
Prepare the Protein Solution:
-
Prepare the DBCO-PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved DBCO-PFP ester to the protein solution while gently vortexing.[6][14] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[6][14]
-
Note: The optimal molar excess depends on the protein concentration and the number of available amines. Empirical testing is recommended.
-
-
Incubation:
-
Purification of the DBCO-Labeled Protein:
-
Remove the unreacted DBCO-PFP ester and the pentafluorophenol (B44920) byproduct using a desalting column or dialysis against the reaction buffer.[9]
-
The purified DBCO-labeled protein is now ready for the copper-free click reaction. Store at 2–8°C, protected from light.[9]
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.
-
Prepare the Reactants:
-
Use the purified DBCO-labeled protein solution from Protocol 1.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., reaction buffer or DMSO) to a known concentration.
-
-
Initiate the SPAAC Reaction:
-
Combine the DBCO-labeled protein and the azide-containing molecule in a microcentrifuge tube.
-
A slight molar excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component is often used to drive the reaction to completion.[4]
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific reactants and their concentrations.
-
Protect the reaction from light if any of the components are light-sensitive.[4]
-
-
Purification and Analysis of the Final Conjugate:
-
Purify the final bioconjugate from excess azide-containing molecule and any side products using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Analyze the final product to confirm conjugation and purity using techniques like SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, or LC-MS.
-
Data Presentation
Quantitative data is crucial for optimizing and reproducing bioconjugation protocols.
Table 1: Recommended Reaction Conditions for DBCO-PFP Ester-Amine Conjugation
| Parameter | Recommended Range | Notes | Citation(s) |
| Reaction pH | 7.2 - 9.0 | Optimal range for amine reactivity. Lower pH reduces reactivity, while higher pH increases hydrolysis. | [6][7] |
| Solvent | Anhydrous DMSO or DMF | Required to dissolve the PFP ester linker before adding to the aqueous buffer. | [6][13] |
| Molar Excess of Linker | 5- to 20-fold | Varies with protein concentration. Lower protein concentrations may require a higher molar excess. | [6][14] |
| Incubation Time | 1-4 hours (Room Temp) or Overnight (4°C) | Longer incubation may be needed for less reactive amines or lower concentrations. | [6][7] |
| Final Organic Solvent % | < 10% | Higher concentrations may lead to protein denaturation. | [6][14] |
Table 2: Comparative Properties of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester | Key Advantage of PFP Ester | Citation(s) |
| Target Group | Primary & Secondary Amines | Primary Amines | Broader reactivity. | [6] |
| Bond Formed | Amide | Amide | - | [6] |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | Wider optimal pH range. | [6] |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH. | Higher resistance to hydrolysis leads to more efficient and reproducible reactions. | [6][7][8] |
| Solubility | Requires organic solvent | Requires organic solvent | - | [6] |
Troubleshooting Guide
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. stratech.co.uk [stratech.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Copper Free Click Chemistry Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. DBCO-PEG4-PFP ester | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell Surface Labeling with Cyclooctyne-O-amido-PEG2-PFP ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cyclooctyne-O-amido-PEG2-PFP ester in cell surface labeling experiments. This reagent is a valuable tool for a variety of applications, including antibody-drug conjugate (ADC) development, cell tracking, and studying cell surface receptor dynamics.[1][2] It features a cyclooctyne (B158145) group for highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, and a pentafluorophenyl (PFP) ester for stable and efficient conjugation to primary amines.[][4][5]
Introduction to this compound
This compound is a bifunctional linker designed for a two-step cell surface labeling strategy. The molecule consists of three key components:
-
Cyclooctyne: A strained alkyne that reacts specifically and without a cytotoxic copper catalyst with azide-functionalized molecules via SPAAC. This bioorthogonal reaction is ideal for use in living systems.[][6][7]
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group used to conjugate the linker to a molecule of interest (e.g., an antibody, protein, or fluorescent dye) that contains a primary amine. PFP esters offer greater stability to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[4][5][8]
-
Polyethylene Glycol (PEG) Spacer: A short, two-unit PEG spacer enhances solubility and reduces steric hindrance, improving the accessibility of the reactive groups.[1]
This reagent is particularly useful in ADC development, where a cytotoxic drug can be attached to the cyclooctyne moiety after the antibody-PFP ester conjugate has been formed.[1][2]
Principle of Cell Surface Labeling
The cell surface labeling strategy using this compound involves two main stages:
Stage 1: Introduction of Azide (B81097) Groups onto the Cell Surface. This is typically achieved through metabolic labeling. Cells are cultured in a medium containing an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cells process this sugar and incorporate it into the glycans of cell surface glycoproteins.[9][10]
Stage 2: Bioorthogonal Labeling via SPAAC. The azide-decorated cells are then treated with a probe that has been pre-conjugated to this compound. The cyclooctyne on the probe reacts with the azide on the cell surface, forming a stable covalent bond.[6][11]
Quantitative Data Summary
The efficiency of cell surface labeling is dependent on several factors, including the choice of cyclooctyne, reaction conditions, and cell type. The following tables provide a summary of comparative quantitative data for different cyclooctyne reagents to guide experimental design.
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Bicyclononyne (BCN) | 0.14 | [12] |
| Tetramethoxydibenzocyclooctyne (TMDIBO) | 9.8 x 10⁻² | [13] |
| Difluorinated Cyclooctyne (DIFO3) | 6.8 x 10⁻² | [13] |
| Dibenzocyclooctynol (DIBO) | 5.7 x 10⁻² | [13] |
Table 2: Signal-to-Background Ratios for Cell Surface Labeling with Different Cyclooctyne Probes
| Cyclooctyne Probe | Signal-to-Background Ratio | Cell Line | Measurement Method | Reference |
| TMDIBO-AF647 | ~35 | Cancer cells | Flow Cytometry | [14] |
| DIFO3-AF647 | ~10 | Cancer cells | Flow Cytometry | [14] |
| PHOS-AF647 (phosphine reagent) | ~5 | Cancer cells | Flow Cytometry | [14] |
| TMDIBO-AF647 | ~15 | Cancer cells | Fluorescence Microscopy | [13] |
| DIFO3-AF647 | ~7 | Cancer cells | Fluorescence Microscopy | [13] |
| PHOS-AF647 | ~3 | Cancer cells | Fluorescence Microscopy | [13] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Antibody or Fluorescent Dye)
This protocol describes the conjugation of the PFP ester moiety to a primary amine on the molecule of interest.
Materials:
-
This compound
-
Molecule with a free amine (e.g., antibody, protein, amine-modified fluorescent dye)
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)[5][15]
-
Anhydrous DMSO or DMF[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[5]
-
Desalting column or dialysis cassette for purification[5]
Procedure:
-
Prepare the Molecule Solution: Dissolve the amine-containing molecule in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[5]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[5][15]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the molecule solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][15]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5]
Protocol 2: Cell Surface Labeling using the Cyclooctyne-Conjugated Probe
This protocol outlines the metabolic labeling of cells with an azido-sugar followed by SPAAC with the cyclooctyne-conjugated probe.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido-sugar (e.g., Ac4ManNAz)
-
Cyclooctyne-conjugated probe (from Protocol 1)
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required for imaging
-
Instrumentation for analysis (e.g., fluorescence microscope, flow cytometer)
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an azido-sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the incorporation of azide groups into cell surface glycans.
-
Harvest and Wash: Harvest the cells and wash them three times with cold PBS to remove any unincorporated azido-sugar.
-
SPAAC Reaction: Resuspend the cells in a fresh medium or PBS containing the cyclooctyne-conjugated probe. The optimal concentration of the probe should be determined empirically but typically ranges from 10 to 100 µM.[10]
-
Incubation: Incubate the cells with the probe for 30-60 minutes at room temperature or 37°C.
-
Wash: Wash the cells three times with cold PBS to remove the unbound probe.
-
Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry. For microscopy, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of the labeling procedure. A Calcein AM assay is a common method for this.[16][17]
Materials:
-
Labeled and control cells
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
PBS or cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate the labeled and unlabeled control cells in a 96-well plate.
-
Calcein AM Staining: Add Calcein AM to the cell culture medium to a final concentration of 1-2 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~490 nm, emission ~520 nm) or visualize the cells under a fluorescence microscope. Live cells will fluoresce green.[16]
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell surface labeling.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Pathway
Cell surface labeling can be used to study the localization and trafficking of receptors involved in signaling pathways like the RTK pathway.[18]
Caption: Overview of the Receptor Tyrosine Kinase (RTK) signaling pathway.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 生产厂家:DC Chemicals Limited - 化源网 [chemsrc.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. licorbio.com [licorbio.com]
- 17. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 18. Cell Surface Receptors and Their Signal Transduction Pathways - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: A Versatile Method for Oligonucleotide Modification using Cyclooctyne-O-amido-PEG2-PFP Ester
Introduction
The covalent modification of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated diagnostic probes, therapeutic agents, and research tools.[1][2] A key challenge in this field is the development of robust and efficient conjugation methods that preserve the integrity of the oligonucleotide while attaching a wide range of functional molecules such as fluorophores, peptides, or therapeutic payloads. The use of bioorthogonal chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry," has become a preferred strategy due to its high efficiency and biocompatibility.[3][4][5]
This document details a method for the modification of oligonucleotides using Cyclooctyne-O-amido-PEG2-PFP ester . This heterobifunctional linker provides a versatile platform for a two-step conjugation strategy. The pentafluorophenyl (PFP) ester end of the molecule reacts efficiently with primary amino groups to form a stable amide bond, while the cyclooctyne (B158145) moiety serves as a handle for subsequent copper-free click chemistry reactions with azide-functionalized molecules.[6][7][8][9]
Principle of the Method
The modification strategy involves two main stages:
-
Amine-Reactive Labeling: An oligonucleotide synthesized with a primary amine modification (e.g., at the 5', 3', or an internal position) is reacted with the PFP ester of the Cyclooctyne-O-amido-PEG2-PFP linker. PFP esters are highly reactive towards primary amines, leading to the formation of a stable amide linkage under mild conditions.[8][10] This step results in a cyclooctyne-functionalized oligonucleotide.
-
Copper-Free Click Chemistry: The resulting cyclooctyne-modified oligonucleotide can be conjugated to any molecule bearing an azide (B81097) group. The inherent ring strain of the cyclooctyne allows it to react spontaneously with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][11] This makes the method ideal for conjugating sensitive biomolecules.
This approach is particularly valuable in drug development for creating antibody-drug conjugates (ADCs) or other targeted therapeutic constructs.[6][7]
Experimental Workflow and Logical Relationships
The overall process for modifying an oligonucleotide and conjugating it to a target molecule follows a structured workflow from initial materials to the final, characterized product.
Caption: Overall experimental workflow for oligonucleotide modification and conjugation.
Reaction Mechanism: Amide Bond Formation
The core of the initial modification step is the reaction between the primary amine of the oligonucleotide and the PFP ester of the linker. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon, leading to the displacement of the pentafluorophenol (B44920) leaving group and the formation of a stable amide bond.
Caption: Amine-PFP ester reaction mechanism for oligonucleotide labeling.
Detailed Experimental Protocols
Protocol 1: Modification of Amino-Oligonucleotide with this compound
This protocol describes the covalent attachment of the cyclooctyne linker to an oligonucleotide containing a primary amine.
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in a conjugation buffer (e.g., 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5) to a final concentration of 1-5 mM.
-
Ensure the oligonucleotide is fully dissolved. Gentle vortexing and warming to 37°C may be required.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 100 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PFP ester reagent to the oligonucleotide solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a small molecule amine, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM and incubating for an additional 30 minutes.
-
Protocol 2: Purification of the Cyclooctyne-Modified Oligonucleotide
Purification is critical to remove unreacted linker and any side products.[12][]
-
Ethanol (B145695) Precipitation (for desalting and removal of some excess reagent):
-
Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For high purity, reversed-phase HPLC (RP-HPLC) is recommended.[14]
-
Column: A C18 column is typically used.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 30-40 minutes is a good starting point.
-
Detection: Monitor absorbance at 260 nm. The cyclooctyne-modified product will have a longer retention time than the unmodified amino-oligonucleotide due to the increased hydrophobicity of the linker.
-
Collect fractions corresponding to the product peak and lyophilize.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) Conjugation
-
Preparation:
-
Dissolve the purified, lyophilized cyclooctyne-modified oligonucleotide in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to a known concentration.
-
Dissolve the azide-functionalized molecule (e.g., peptide, dye) in a compatible solvent (e.g., water, DMSO) to a known concentration.
-
-
Click Reaction:
-
Combine the cyclooctyne-oligonucleotide and the azide-modified molecule in a reaction tube. A 1.5- to 5-fold molar excess of the azide component is recommended.
-
If one of the components is in an organic solvent like DMSO, ensure the final concentration of the organic solvent does not exceed 10-20% of the total reaction volume.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times are dependent on the specific cyclooctyne and azide reactants.
-
-
Purification of Final Conjugate:
-
Purify the final conjugate using an appropriate method based on its properties. RP-HPLC, ion-exchange HPLC, or size-exclusion chromatography (SEC) are common choices.[][15]
-
Protocol 4: Characterization of the Final Conjugate
It is essential to confirm the identity and purity of the modified oligonucleotide and the final conjugate.[16]
-
Mass Spectrometry:
-
Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight.[16]
-
Compare the observed mass to the theoretical mass of the starting material, the intermediate, and the final product.
-
-
Analytical HPLC:
-
Use analytical RP-HPLC or ion-exchange HPLC to assess the purity of the final conjugate. A single major peak should be observed.
-
Quantitative Data Summary
The following table provides representative data for a typical two-step conjugation of a 20-mer amino-modified oligonucleotide with a 500 Da azide-functionalized molecule.
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) by ESI-MS | Purity by HPLC (%) | Overall Yield (%) |
| Starting Material: 20-mer Amino-Oligo | 6150.0 | 6150.2 ± 0.5 | >95 | 100 |
| Intermediate: Cyclooctyne-Oligo | 6505.5 | 6505.8 ± 0.5 | >90 (post-purification) | ~75 |
| Final Product: Oligo-Conjugate | 7005.5 | 7005.9 ± 0.5 | >95 (post-purification) | ~60 |
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. A Convenient Oligonucleotide Conjugation via Tandem Staudinger Reaction and Amide Bond Formation at the Internucleotidic Phosphate Position [mdpi.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]
- 11. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization [mdpi.com]
- 12. labcluster.com [labcluster.com]
- 14. atdbio.com [atdbio.com]
- 15. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 16. Oligonucleotide Characterization Services [intertek.com]
Optimizing Pension Fund Performance: A Strategic Approach to Asset Allocation and Risk Management
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of pension fund management strategies reveals that optimal performance hinges on a dynamic and risk-aware approach to asset allocation. As pension funds navigate an increasingly complex financial landscape, a shift towards more sophisticated models is crucial for ensuring long-term solvency and meeting obligations to beneficiaries.
The Cornerstone of Success: Strategic Asset Allocation
The foundation of a successful pension fund is a well-defined strategic asset allocation (SAA). This long-term policy portfolio is designed to achieve the fund's objectives by balancing risk and return over an extended horizon. The process begins with a thorough evaluation of the fund's liabilities, considering factors such as the demographic profile of its members and the projected timeline of benefit payments.
A cornerstone of modern SAA is the integration of liability-driven investing (LDI) principles. This approach aligns the fund's assets with its future liabilities, thereby mitigating the risk of a funding shortfall. By constructing a portfolio that mimics the characteristics of its obligations, a pension fund can more effectively hedge against interest rate and inflation risks.
Diversification: The First Line of Defense
A key principle in mitigating risk is diversification across a broad spectrum of asset classes. While traditional allocations to equities and fixed income remain prevalent, leading pension funds are increasingly incorporating alternative investments to enhance returns and reduce overall portfolio volatility. These may include real estate, infrastructure, private equity, and hedge funds.
Table 1: Illustrative Strategic Asset Allocation for a Mature Pension Plan
| Asset Class | Target Allocation (%) | Rationale |
| Growth Assets | 40% | To provide long-term capital appreciation and outpace inflation. |
| Global Equities | 25% | Diversification across geographic regions and economic cycles. |
| Private Equity | 10% | Potential for higher returns, albeit with lower liquidity. |
| Real Estate | 5% | Inflation-hedging characteristics and income generation. |
| Matching Assets | 60% | To hedge against interest rate and inflation risk, matching liabilities. |
| Long-Duration Government Bonds | 30% | Closely mimics the interest rate sensitivity of pension liabilities. |
| Inflation-Linked Bonds | 20% | Provides protection against rising inflation. |
| Investment-Grade Corporate Bonds | 10% | Offers a yield premium over government bonds. |
Tactical Asset Allocation: Seizing Short-Term Opportunities
While the SAA provides the long-term framework, tactical asset allocation (TAA) allows for short- to medium-term adjustments to capitalize on market opportunities. This active management strategy involves deviating from the SAA's target weights to overweight asset classes with favorable outlooks and underweight those with poorer prospects. The success of TAA is contingent on a robust research process and a disciplined risk management framework to prevent significant deviations from the fund's long-term objectives.
The Imperative of Robust Risk Management
A disciplined approach to risk management is paramount. This involves a continuous process of identifying, measuring, monitoring, and controlling risks. Key risk categories for pension funds include market risk, interest rate risk, inflation risk, and longevity risk.
Stress testing and scenario analysis are critical tools in a pension fund's risk management arsenal. By simulating the impact of various adverse market conditions, fund managers can better understand the potential vulnerabilities of their portfolios and implement strategies to mitigate these risks.
The following diagram illustrates the cyclical nature of the pension fund management process, emphasizing the interplay between asset allocation, liability management, and risk control.
Caption: Pension Fund Management Workflow
Looking Ahead: The Evolving Landscape
The landscape for pension fund management is continually evolving. Factors such as increasing life expectancies, persistent low interest rates, and growing market volatility necessitate a proactive and adaptable approach. The integration of environmental, social, and governance (ESG) factors into the investment process is also becoming increasingly important, not only from an ethical standpoint but also as a component of long-term risk management.
By embracing a disciplined and forward-looking approach to asset allocation and risk management, pension funds can enhance their ability to navigate the challenges of the modern financial world and secure the financial futures of their members.
Application Notes and Protocols for the Purification of Cyclooctyne-O-amido-PEG2-PFP Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Cyclooctyne-O-amido-PEG2-PFP ester conjugates. These conjugates are valuable reagents in bioconjugation and drug delivery, often used in the creation of antibody-drug conjugates (ADCs) through click chemistry.[1] The purification of these conjugates is a critical step to ensure product purity, homogeneity, and reliable performance in downstream applications.
Introduction to Purification Challenges
The purification of this compound conjugates presents several challenges that must be addressed to obtain a high-purity product. The pentafluorophenyl (PFP) ester is a highly reactive functional group, making the conjugate susceptible to hydrolysis.[2] This can lead to a heterogeneous mixture of the desired product, the hydrolyzed carboxylic acid, and unreacted starting materials.
Key challenges include:
-
Product Heterogeneity: The reaction mixture can contain the active PFP ester conjugate, the hydrolyzed and inactive carboxylic acid form of the linker, and any unreacted biomolecule. In cases of conjugation to complex biomolecules like antibodies, mono- and bis-conjugates may exist, further complicating purification.[2]
-
Hydrolysis of the PFP Ester: The PFP ester is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which can be difficult to separate from the active ester.[3] It is crucial to use anhydrous solvents and proper handling techniques to minimize hydrolysis.[2]
-
Detection: The polyethylene (B3416737) glycol (PEG) component of the linker does not have a strong UV chromophore, which can make detection by standard HPLC-UV methods challenging unless the conjugated molecule itself is UV-active.[2]
Recommended Purification Techniques
High-performance liquid chromatography (HPLC) is the most effective method for purifying this compound conjugates. The two primary modes of HPLC recommended are Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective at separating the desired PFP ester conjugate from the more polar hydrolyzed carboxylic acid byproduct and other impurities.[4]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is particularly useful for removing small molecule impurities, such as unreacted PEG linker and byproducts from larger biomolecule conjugates.[2][5]
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed for the purification of this compound conjugates from unreacted starting materials and hydrolysis byproducts.
Materials:
-
Crude this compound conjugate reaction mixture
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and UV detector
-
Lyophilizer or centrifugal evaporator
Method:
-
Sample Preparation:
-
If the reaction was performed in an organic solvent, dilute the crude reaction mixture with the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA).
-
If the reaction was in an aqueous buffer, acidify the sample with TFA to a final concentration of 0.1% to ensure protonation of carboxylic acids.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the conjugate.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength appropriate for the conjugated molecule (e.g., 220 nm for peptides, 280 nm for proteins).
-
Column Temperature: 45°C can sometimes improve peak shape for PEGylated molecules.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired product peak. The PFP ester conjugate is expected to be more hydrophobic and thus have a longer retention time than the hydrolyzed carboxylic acid.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.
-
-
Product Recovery:
-
Pool the pure fractions and remove the organic solvent using a centrifugal evaporator or by lyophilization.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for removing small molecule impurities, such as unreacted this compound, from a larger biomolecule conjugate (e.g., a protein or antibody).
Materials:
-
Crude biomolecule conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25, PD-10) appropriate for the size of the conjugate[7]
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
FPLC or HPLC system with a UV detector
Method:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the desired buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Apply the crude conjugation reaction mixture to the top of the column.
-
-
Elution:
-
Elute the sample with the equilibration buffer at the recommended flow rate for the column.[5]
-
-
Fraction Collection and Analysis:
-
The larger biomolecule conjugate will elute first, typically in the void volume of the column.[5]
-
Smaller molecules, such as the unreacted PFP ester and its hydrolysis byproduct, will be retained by the porous resin and elute later.[5]
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins) and collect the initial peak corresponding to the purified conjugate.[5]
-
-
Purity Assessment:
-
Assess the purity of the collected fractions by SDS-PAGE (for proteins) or RP-HPLC.
-
Data Presentation
The choice of purification technique will depend on the specific properties of the conjugate and the impurities to be removed. The following table summarizes the expected performance of RP-HPLC and SEC for the purification of this compound conjugates.
| Purification Technique | Principle of Separation | Key Separations Achieved | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Active PFP ester vs. hydrolyzed carboxylic acid, unreacted starting materials, positional isomers.[2] | >95% | 60-80% | High resolution, excellent for removing closely related impurities. | Can be denaturing for some proteins, requires organic solvents.[2] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Conjugate vs. unreacted small molecule linker and byproducts.[5] | >90% | 80-95% | Mild conditions, good for buffer exchange. | Low resolution for species of similar size, not effective for separating active vs. hydrolyzed ester.[2] |
Note: The purity and yield values are representative and may vary depending on the specific conjugate and reaction conditions.
Visualizations
Experimental Workflow for RP-HPLC Purification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. precisepeg.com [precisepeg.com]
Preparing a Stock Solution of Cyclooctyne-O-amido-PEG2-PFP Ester in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of Cyclooctyne-O-amido-PEG2-PFP (Pentafluorophenyl) ester in dimethyl sulfoxide (B87167) (DMSO). This reagent is a valuable tool in bioconjugation and drug delivery, serving as a non-cleavable linker for antibody-drug conjugates (ADCs). The cyclooctyne (B158145) group facilitates copper-free click chemistry reactions, while the PFP ester reacts efficiently with primary and secondary amines to form stable amide bonds.
Due to the moisture-sensitive nature of PFP esters, it is crucial to handle the compound in a dry environment and to use anhydrous solvents to prevent hydrolysis and ensure the reactivity of the stock solution.
Compound Properties and Handling
A summary of the key properties of Cyclooctyne-O-amido-PEG2-PFP ester is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆F₅NO₆ | --INVALID-LINK-- |
| Molecular Weight | 507.45 g/mol | [1] |
| CAS Number | 2101206-61-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in anhydrous DMSO and DMF | General knowledge from product descriptions |
| Storage | Store at -20°C, desiccated | General recommendation for PFP esters |
Handling Precautions: this compound is moisture-sensitive. To maintain its reactivity, it is imperative to store the compound under desiccated conditions and to handle it in a low-humidity environment, such as a glove box or a desiccator. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture from the air.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in anhydrous DMSO. It is strongly recommended to prepare the solution immediately before use to minimize hydrolysis.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture condensation on the compound upon opening.
-
Weighing: In a low-humidity environment, carefully weigh out the desired amount of the PFP ester. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.07 mg of the compound.
-
Dissolution: Transfer the weighed PFP ester to a clean, dry microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution from 5.07 mg, add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
Use: The stock solution is now ready for immediate use in your conjugation reaction.
Note: It is not recommended to store the PFP ester stock solution. Any unused portion of the reconstituted reagent should be discarded as it will hydrolyze over time, leading to a loss of reactivity.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application Notes and Protocols for Two-Step Bioconjugation Using Cyclooctyne-O-amido-PEG2-PFP ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of amine-containing biomolecules, such as antibodies or proteins, using the heterobifunctional linker, Cyclooctyne-O-amido-PEG2-PFP ester. This two-step process leverages two highly specific chemical reactions: the reaction of a pentafluorophenyl (PFP) ester with primary amines, and a subsequent strain-promoted azide-alkyne cycloaddition (SPAAC).
The PFP ester group provides a robust method for labeling biomolecules by forming stable amide bonds with primary amines, such as the lysine (B10760008) residues on an antibody. PFP esters are known for their increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugations.[1][2] The cyclooctyne (B158145) moiety introduced in the first step is a key component for "click chemistry," a class of bioorthogonal reactions that are highly specific and proceed efficiently under mild, aqueous conditions.[3]
The second step, a SPAAC reaction, involves the catalyst-free cycloaddition of the cyclooctyne-labeled biomolecule with a molecule containing an azide (B81097) group.[4] This copper-free click chemistry is ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts.[4] This two-step approach allows for the precise and stoichiometric attachment of various payloads, such as cytotoxic drugs for antibody-drug conjugates (ADCs), fluorescent dyes for imaging, or other functional molecules.[5][6][7]
Principle of the Method
The labeling strategy is a two-stage process:
-
Introduction of the Cyclooctyne Moiety: The amine-containing biomolecule is reacted with this compound. The PFP ester end of the linker reacts with primary amines on the biomolecule to form a stable amide bond, thereby attaching the cyclooctyne group.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The cyclooctyne-modified biomolecule is then reacted with an azide-functionalized payload. The inherent ring strain of the cyclooctyne drives the reaction with the azide, forming a stable triazole linkage without the need for a catalyst.
Experimental Protocols
Part 1: Labeling of Biomolecule with this compound
This protocol details the first step of the conjugation: the reaction of the PFP ester with the primary amines of the biomolecule.
Materials and Reagents:
-
Biomolecule (e.g., monoclonal antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., desalting column, dialysis cassettes)
Protocol:
-
Prepare the Biomolecule:
-
Ensure the biomolecule is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for a suitable buffer like PBS.[8]
-
Adjust the concentration of the biomolecule to 2-10 mg/mL.
-
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM). It is crucial to minimize exposure to moisture to prevent hydrolysis of the PFP ester.[8]
-
-
Initiate the Conjugation Reaction:
-
Add a calculated molar excess of the PFP ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the PFP ester over the biomolecule is a good starting point for optimization.[9] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the protein.[9]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quench the Reaction:
-
Purify the Cyclooctyne-Modified Biomolecule:
-
Remove excess, unreacted PFP ester and quenching reagent using a desalting column or dialysis.
-
-
Characterize the Intermediate (Optional but Recommended):
Part 2: SPAAC Reaction with Azide-Functionalized Payload
This protocol describes the second step: the click chemistry reaction between the cyclooctyne-modified biomolecule and the azide-containing payload.
Materials and Reagents:
-
Purified cyclooctyne-modified biomolecule from Part 1
-
Azide-functionalized payload (e.g., azide-drug, azide-fluorophore) dissolved in a compatible solvent.
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., size-exclusion chromatography, affinity chromatography)
Protocol:
-
Prepare the Reactants:
-
Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO, water) to a known concentration.
-
-
Initiate the SPAAC Reaction:
-
Mix the cyclooctyne-modified biomolecule with a 2- to 4-fold molar excess of the azide-functionalized payload.[13] Note that the reaction kinetics of SPAAC can be slow, so using an excess of the smaller payload molecule can help drive the reaction to completion.[13]
-
Incubate the reaction for 4-48 hours at 25°C or 4°C with gentle agitation.[13] The optimal reaction time will depend on the specific cyclooctyne and azide reactants and should be determined empirically.
-
-
Purify the Final Conjugate:
-
Purify the final bioconjugate to remove any unreacted payload and other small molecules. Size-exclusion chromatography or affinity chromatography are common methods.[]
-
-
Characterize the Final Conjugate:
-
Thoroughly characterize the final product to ensure quality and consistency. Key characterization methods include:
-
Mass Spectrometry (MS): For intact mass analysis to determine the final molecular weight and the drug-to-antibody ratio (DAR).[15]
-
UV-Vis Spectroscopy: To confirm the presence of both the biomolecule and the payload (if the payload has a chromophore).
-
Chromatography (e.g., SEC-MALS): To assess purity, aggregation, and molecular weight distribution.[16]
-
-
Data Presentation
The following tables summarize the key quantitative parameters for the two-step conjugation process.
Table 1: Recommended Molar Excess Ratios
| Reaction Step | Reagent in Excess | Molar Excess Range (Reagent:Biomolecule) | Reference(s) |
| Step 1: PFP Ester Labeling | This compound | 10:1 to 20:1 | [9] |
| Step 2: SPAAC Reaction | Azide-Functionalized Payload | 2:1 to 4:1 | [13] |
Table 2: Typical Reaction Conditions
| Parameter | Step 1: PFP Ester Labeling | Step 2: SPAAC Reaction | Reference(s) |
| pH | 7.2 - 8.0 | ~7.4 | [1] |
| Temperature | Room Temperature or 4°C | 4°C to 25°C | [1][13] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | 4 - 48 hours | [1][13] |
| Buffer | Amine-free (e.g., PBS) | PBS or similar physiological buffer | [8] |
| Co-solvent | <10% DMSO or DMF | Dependent on payload solubility | [9] |
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. enovatia.com [enovatia.com]
- 16. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quenching Unreacted Cyclooctyne-O-amido-PEG2-PFP ester in a Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for effectively quenching unreacted Cyclooctyne-O-amido-PEG2-PFP ester in bioconjugation reactions. This bifunctional linker is commonly used in the synthesis of antibody-drug conjugates (ADCs), where precise control over the conjugation process is critical. Quenching excess linker is a crucial step to prevent unwanted side reactions and ensure the homogeneity and stability of the final conjugate.
The this compound possesses two reactive functional groups: a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a cyclooctyne (B158145) group for strain-promoted azide-alkyne cycloaddition (SPAAC). A sequential quenching strategy is recommended to neutralize both reactive moieties.
Principle of Quenching
The quenching process involves two main steps targeting each reactive group of the this compound:
-
PFP Ester Quenching: The PFP ester is an amine-reactive functional group. Unreacted PFP esters can be quenched by adding a molar excess of a primary amine-containing reagent, such as Tris or glycine (B1666218). These reagents react with the PFP ester to form a stable amide bond, rendering it inert to further reaction with the target biomolecule. PFP esters are noted to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which contributes to higher reaction efficiencies.[1][2][3]
-
Cyclooctyne Quenching: The cyclooctyne group is reactive towards azides via SPAAC, a type of copper-free click chemistry.[4] Unreacted cyclooctyne can be quenched using an excess of a small molecule azide (B81097), such as sodium azide. This reaction is highly efficient and results in the formation of a stable triazole ring, effectively capping the cyclooctyne.[5] It is important to note that sodium azide, often used as a preservative, can inadvertently quench cyclooctyne reagents.[4][5]
Experimental Protocols
This protocol outlines a sequential approach to quench unreacted this compound after a conjugation reaction with a biomolecule (e.g., an antibody).
Materials:
-
Reaction mixture containing the biomolecule-linker conjugate and excess this compound.
-
PFP Ester Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine solution.
-
Cyclooctyne Quenching Solution: 1 M Sodium Azide (NaN₃) in purified water. Caution: Sodium azide is highly toxic and should be handled with appropriate safety precautions.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5).
Protocol 1: Sequential Quenching of Unreacted this compound
This protocol assumes the primary conjugation reaction between the PFP ester of the linker and an amine-containing biomolecule has been completed.
-
PFP Ester Quenching:
-
Cyclooctyne Quenching:
-
Following the PFP ester quenching step, add the Cyclooctyne Quenching Solution (1 M Sodium Azide) to the reaction mixture. The final concentration of sodium azide should be in molar excess to the initial concentration of the cyclooctyne linker. A final concentration of 25-50 mM is often sufficient.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction time can be adjusted based on the reactivity of the specific cyclooctyne.
-
-
Purification:
-
After sequential quenching, purify the conjugated biomolecule from excess quenching reagents, unreacted linker, and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Data Presentation
The following tables summarize key quantitative data for the quenching process.
Table 1: Recommended Conditions for PFP Ester Quenching
| Parameter | Recommended Value | Reference |
| Quenching Agent | Tris-HCl or Glycine | [1] |
| Quenching Agent Concentration | 20-50 mM | [1] |
| pH | 7.5 - 8.5 | [1][6] |
| Reaction Time | 30 minutes | [1] |
| Temperature | Room Temperature | [1] |
Table 2: Recommended Conditions for Cyclooctyne Quenching
| Parameter | Recommended Value | Reference |
| Quenching Agent | Sodium Azide (NaN₃) | [5] |
| Quenching Agent Concentration | 25-50 mM (molar excess) | [5] |
| pH | Neutral (e.g., PBS pH 7.4) | [5] |
| Reaction Time | 1-2 hours | [5] |
| Temperature | Room Temperature | [5] |
Mandatory Visualization
Caption: Experimental workflow for sequential quenching.
Caption: Quenching reaction pathways.
Troubleshooting
Problem: Incomplete Quenching of PFP Ester
| Possible Cause | Recommended Solution |
| Insufficient quenching reagent | Increase the molar excess of the Tris or glycine quenching buffer. |
| Suboptimal pH | Ensure the pH of the reaction mixture is between 7.5 and 8.5 during the quenching step. |
| Hydrolysis of PFP ester | While PFP esters are more stable than NHS esters, prolonged reaction times in aqueous buffer can lead to hydrolysis. Perform the quenching step promptly after the conjugation reaction. |
| Presence of competing primary amines in the buffer | Ensure that the reaction buffer used for conjugation is free of primary amines. |
Problem: Incomplete Quenching of Cyclooctyne
| Possible Cause | Recommended Solution |
| Insufficient sodium azide | Increase the molar excess of the sodium azide quenching solution. |
| Short incubation time | Increase the incubation time for the cyclooctyne quenching step. |
| Side reactions of cyclooctyne | Strained cyclooctynes can sometimes react with thiols (e.g., cysteine residues in proteins).[4] If this is a concern, ensure that the primary conjugation step is complete before proceeding to cyclooctyne quenching. |
Problem: Formation of Byproducts
| Possible Cause | Recommended Solution |
| Hydrolysis of PFP ester | The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol.[6] Minimize reaction times in aqueous buffers and ensure prompt quenching. |
| Methanol (B129727) addition to cyclooctyne | At high concentrations of sodium azide in the presence of methanol (as a co-solvent), a minor byproduct resulting from methanol addition across the alkyne has been observed.[5] If methanol is used as a co-solvent, minimize its concentration. |
By following these detailed protocols and troubleshooting guidelines, researchers can effectively quench unreacted this compound, leading to the production of well-defined and stable bioconjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Developed by Carolyn Bertozzi in 2004, this reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097).[2][3] The reaction's driving force is the release of ring strain from the cyclooctyne, which allows the process to proceed spontaneously without the need for the cytotoxic copper catalysts required in the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][5][6]
This metal-free nature makes SPAAC exceptionally well-suited for applications in living systems, including live-cell imaging, biomolecule labeling, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][7][8] The reaction is highly selective, proceeding with minimal interference from native biological functional groups, and is stable under a wide range of physiological conditions.[5][8]
Reaction Mechanism and Workflow
The SPAAC reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism, where the strained alkyne (dipolarophile) and the azide (1,3-dipole) react to form a stable triazole linkage.[3][]
Caption: General mechanism of the SPAAC reaction.
A typical experimental workflow for bioconjugation involves the preparation of the azide- and cyclooctyne-functionalized molecules, followed by the reaction and subsequent purification and analysis of the conjugate.
Caption: Experimental workflow for protein bioconjugation via SPAAC.
Key Reagents and Parameters
The success of a SPAAC reaction hinges on the appropriate selection of reagents and optimization of reaction conditions.
The structure of the cyclooctyne directly influences the reaction rate.[5] More strained cyclooctynes react faster but may be less stable.[5][9] Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are widely used due to their high reactivity and relative stability.[5]
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
|---|---|---|---|
| Dibenzoazacyclooctyne | DBCO / DIBAC | ~0.1 - 1.0 | High reactivity, commercially available, widely used for biomolecule labeling.[2][10] |
| Bicyclononyne | BCN | ~0.1 - 0.6 | Possesses fast kinetics and is often used for protein labeling and nanoparticle functionalization.[2][5] |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.2 | Extremely reactive, suitable for in vivo imaging in sensitive environments. Can be unstable.[2][10] |
| Difluorinated Cyclooctyne | DIFO | ~0.3 - 0.7 | Increased reaction rate due to electron-withdrawing fluorine groups.[2][11] |
| Dibenzocyclooctynol | DIBO | ~0.2 - 0.8 | Reacts exceptionally fast; oxidation of the alcohol to a ketone can further increase the rate.[10][11] |
Rate constants are approximate and can vary significantly based on solvent, temperature, and azide structure.
Several factors can be tuned to optimize SPAAC kinetics for specific applications.[12]
Table 2: Influence of Reaction Parameters on SPAAC Kinetics
| Parameter | General Effect & Optimal Range | Notes |
|---|---|---|
| pH | Generally faster at higher pH values (7.0 - 8.5).[13][14] | The optimal pH can be system-dependent. Screening a range is advisable. Most reactions are performed near physiological pH (7.4).[12] |
| Temperature | Increased temperature (e.g., 25°C to 37°C) increases the reaction rate.[12][13] | The thermal stability of the biomolecules must be considered to avoid denaturation or precipitation.[15] |
| Buffer System | Reaction rates are buffer-dependent. HEPES buffer often yields higher rate constants compared to PBS.[13][14] | For cell culture applications, reactions in DMEM media are typically faster than in RPMI.[13][14] |
| Solvents | Aqueous buffers are standard for biocompatibility. Organic co-solvents (e.g., DMSO, acetonitrile) can be used to solubilize hydrophobic reagents.[12][14] | The proportion of organic co-solvent can significantly impact the reaction rate and protein stability. Keep DMSO concentration below 5% (v/v) for protein reactions.[12][16] |
| Concentration | Higher reactant concentrations lead to faster reactions. | For bioconjugation, a 2 to 4-fold molar excess of the cyclooctyne reagent over the azide-modified biomolecule is a common starting point.[15][16] |
| Linkers | Incorporating a PEG spacer between the cyclooctyne and the molecule of interest can increase reaction rates by reducing steric hindrance.[13][15] | A PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[13][15] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a DBCO-Functionalized Small Molecule
This protocol provides a general method for conjugating an azide-modified protein with a DBCO-linked molecule. Specific parameters may require optimization.
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)[16]
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester, DBCO-amine)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10) or a size-exclusion chromatography (SEC) system for purification[16]
-
Centrifugal filter units for protein concentration[16]
Procedure:
-
Preparation of Reagents:
-
Azide-Modified Protein: Ensure the protein is purified and its concentration is accurately determined. If the protein is in a buffer containing amines (like Tris), exchange it for PBS (pH 7.4).
-
DBCO Stock Solution: Allow the DBCO reagent vial to warm to room temperature. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[16]
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the required volume of the DBCO stock solution to achieve the desired molar excess (a 2-4 fold molar excess is a good starting point).[16]
-
Note: The final concentration of DMSO should be kept below 5% (v/v) to maintain protein stability.[16]
-
Gently mix the components by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture. Incubation times can vary from 2-12 hours at room temperature or 12-24 hours at 4°C.[16] The optimal time depends on the reactivity of the specific cyclooctyne and the concentrations used.
-
-
Purification:
-
Remove the unreacted DBCO reagent and other small molecules from the conjugated protein using a desalting column (for rapid buffer exchange) or size-exclusion chromatography (for higher resolution).
-
If necessary, concentrate the purified protein conjugate using a centrifugal filter unit with an appropriate molecular weight cutoff.
-
-
Analysis:
-
Confirm the successful conjugation and assess the degree of labeling using methods such as:
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful conjugation.[17]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the exact mass of the conjugate, confirming the addition of the label.
-
UV-Vis Spectroscopy: If the label has a unique absorbance, it can be used to quantify the degree of labeling.
-
-
Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy
This protocol describes how to monitor the reaction by tracking the disappearance of the characteristic absorbance of the DBCO reagent.[15]
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reaction mixture from Protocol 1
Procedure:
-
Spectrophotometer Setup:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance value within the linear range of the spectrophotometer.
-
-
Data Acquisition:
-
To initiate the reaction, add the DBCO-containing reagent to the cuvette containing the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time at fixed intervals.[15]
-
-
Data Analysis:
Applications and Troubleshooting
Applications in Drug Development:
-
Targeted Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers, enabling specific delivery to tumor cells.[5]
-
Antibody-Drug Conjugates (ADCs): The reaction allows for the site-specific attachment of cytotoxic drugs to antibodies, creating homogenous and effective ADCs.[7]
-
Molecular Imaging: Fluorophores or imaging agents can be attached to biomolecules via SPAAC to track their location and dynamics within living organisms in real-time.[5][8]
Troubleshooting Common Issues:
-
Slow or Incomplete Reaction:
-
Solution: Increase reactant concentrations, switch to a more reactive cyclooctyne (e.g., BARAC), increase the temperature to 37°C, or optimize the buffer pH (try pH 8.0-8.5).[12]
-
-
Low Yield/Poor Solubility:
-
Non-Specific Labeling:
-
Solution: Ensure buffer purity. Buffers containing sodium azide (NaN₃) as a preservative will compete with the azide-modified biomolecule and must be removed before the reaction.[15] Some DBCO reagents have been reported to react with cysteine residues under certain conditions; ensure reaction conditions are optimized to minimize side reactions.[15]
-
-
Difficulty in Purification:
-
Solution: If the product and starting materials have similar properties, consider adding a purification handle (e.g., a His-tag or biotin) to one of the reactants to facilitate separation after the reaction.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. What is SPAAC? | AxisPharm [axispharm.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclooctyne-O-amido-PEG2-PFP Ester in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctyne-O-amido-PEG2-PFP ester is a heterobifunctional linker molecule integral to the advancement of targeted cancer therapies, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This linker possesses two key reactive moieties: a pentafluorophenyl (PFP) ester and a cyclooctyne (B158145) group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables a sequential, two-step conjugation strategy for the precise attachment of cytotoxic payloads to antibodies.
The PFP ester group reacts efficiently with primary and secondary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies, to form stable amide bonds.[4] Notably, PFP esters exhibit greater resistance to hydrolysis compared to more conventional N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible antibody modification.[4]
The cyclooctyne group is a key component for "click chemistry," specifically for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient attachment of an azide-modified cytotoxic drug to the cyclooctyne-modified antibody under mild, aqueous conditions, without the need for a cytotoxic copper catalyst. The non-cleavable nature of the resulting triazole linkage ensures that the cytotoxic payload remains securely attached to the antibody until it is internalized by the target cancer cell and degraded in the lysosome, minimizing off-target toxicity.[1][2][5]
These application notes provide a detailed overview of the use of this compound in the construction of ADCs for cancer research, including hypothetical data and detailed experimental protocols.
Key Applications in Cancer Research
The primary application of this compound in cancer research is in the construction of antibody-drug conjugates. The bifunctional nature of this linker allows for a controlled and site-specific approach to ADC synthesis.
Core Applications Include:
-
Development of Novel Antibody-Drug Conjugates: This linker is instrumental in conjugating a wide array of cytotoxic payloads to tumor-targeting monoclonal antibodies.
-
Site-Specific ADC Synthesis: The two-step conjugation process facilitates greater control over the drug-to-antibody ratio (DAR), leading to more homogeneous ADC populations with predictable pharmacokinetic and pharmacodynamic properties.
-
Preclinical Evaluation of ADCs: The resulting ADCs can be used in in vitro and in vivo models to assess their therapeutic efficacy, specificity, and safety profiles.
Workflow for ADC Synthesis using this compound
The synthesis of an ADC using this linker typically follows a two-stage process. First, the antibody is modified with the linker via the PFP ester reacting with lysine residues. Second, the azide-containing cytotoxic payload is attached to the linker-modified antibody through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of an ADC using this compound.
Protocol 1: Modification of a Monoclonal Antibody with this compound
Objective: To conjugate the this compound to a monoclonal antibody via its PFP ester moiety.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL.
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the reaction buffer.
-
Characterization:
-
Determine the protein concentration of the purified mAb-cyclooctyne conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Characterize the degree of linker incorporation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Conjugation of an Azide-Modified Payload to the mAb-Cyclooctyne Conjugate via SPAAC
Objective: To attach an azide-modified cytotoxic payload to the cyclooctyne-modified antibody.
Materials:
-
Purified mAb-cyclooctyne conjugate from Protocol 1.
-
Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10 mM.
-
SPAAC Reaction:
-
Add a 1.5- to 3-fold molar excess of the azide-modified payload to the mAb-cyclooctyne conjugate solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Purify the resulting ADC from excess payload and solvent using a desalting column or tangential flow filtration, exchanging the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
Final ADC Characterization:
-
Determine the final protein concentration.
-
Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Data Presentation
The following tables present hypothetical but representative data for an ADC synthesized using this compound.
Table 1: Characterization of a Hypothetical ADC
| Parameter | Result | Method |
| Antibody | Anti-HER2 mAb | - |
| Cytotoxic Payload | MMAE (monomethyl auristatin E) | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, Mass Spectrometry |
| Monomer Purity | >95% | SEC-HPLC |
| Free Drug Level | <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity of a Hypothetical Anti-HER2 ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15.2 |
| BT-474 | High | 25.8 |
| MDA-MB-231 | Low | > 10,000 |
Table 3: In Vivo Efficacy of a Hypothetical Anti-HER2 ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 5 | 15 |
| Anti-HER2 ADC | 1 | 65 |
| Anti-HER2 ADC | 5 | 92 |
Visualization of Key Processes
The following diagrams illustrate the key chemical reactions and the proposed mechanism of action for an ADC developed with this linker.
Caption: Reaction of the PFP ester with an antibody's primary amine.
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Caption: Proposed mechanism of action for a non-cleavable ADC.
Conclusion
This compound is a valuable tool for the construction of advanced antibody-drug conjugates for cancer research. Its unique combination of a hydrolysis-resistant PFP ester and a bioorthogonal cyclooctyne group allows for a robust and controlled two-step conjugation strategy. This leads to the generation of more homogeneous ADCs, which is crucial for reliable preclinical studies and the development of safer and more effective targeted cancer therapies. The protocols and representative data provided herein serve as a guide for researchers and drug development professionals in harnessing the potential of this innovative linker technology.
References
- 1. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ADC linker | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Cyclooctyne-O-amido-PEG2-PFP ester conjugation
Technical Support Center: Cyclooctyne-O-amido-PEG2-PFP ester Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in conjugation reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the PFP ester conjugation step, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My final conjugation yield is consistently low. What are the most common causes?
Low conjugation yield can stem from several factors. The primary areas to investigate are the integrity of the PFP ester reagent, the reaction conditions (especially pH), the composition of your buffer, and the nature of your amine-containing molecule.[1]
-
Degraded PFP Ester: The PFP ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.[2]
-
Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low, the amine on your target molecule will be protonated and not sufficiently nucleophilic. If the pH is too high, the hydrolysis of the PFP ester will be accelerated, reducing the amount available to react with your target.[3]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the PFP ester.[4]
-
Protein Aggregation: High concentrations of the PEG reagent or the protein itself can sometimes lead to aggregation, reducing the availability of reactive sites.[5]
Q2: How can I confirm the activity of my this compound reagent?
PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[2][4] It is strongly recommended to prepare solutions of the PFP ester immediately before use in an anhydrous solvent like DMSO or DMF.[2] Do not prepare and store stock solutions, as the ester will degrade over time into a non-reactive carboxylic acid.[2][4]
To check a new or old batch of the reagent, you can perform a small-scale control reaction with a simple amine-containing molecule and analyze the product formation by HPLC or LC-MS.
Q3: What is the optimal pH for the conjugation reaction and why?
The optimal pH range for PFP ester reactions with primary amines is generally between 7.2 and 8.5.[2][3] In this range, a sufficient portion of the primary amines on the target molecule (e.g., lysine (B10760008) residues on a protein) are deprotonated and thus nucleophilic enough to attack the ester.[6] Below pH 7.2, the reaction rate slows considerably. Above pH 8.5, the rate of PFP ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[3][7]
Q4: My protein/antibody seems to be precipitating during the reaction. What can I do?
Protein aggregation can be a cause of low yield.[5] Consider the following adjustments:
-
Reduce Molar Ratio: A large excess of the PEG reagent can sometimes lead to over-labeling and subsequent aggregation. Try reducing the molar ratio of the PFP ester to your protein.[5]
-
Lower Protein Concentration: Some proteins are more prone to aggregation at higher concentrations. Performing the conjugation at a lower protein concentration (e.g., 1-5 mg/mL) may help.[3][8]
-
Optimize Co-solvent Concentration: While DMSO or DMF is necessary to dissolve the PFP ester, keeping the final concentration of the organic co-solvent below 10% is advisable, as higher concentrations can destabilize some proteins.[9]
Q5: How do I effectively quench the reaction and remove unconjugated reagent?
To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[10] This will react with any remaining active PFP ester. The reaction should be incubated for about 30 minutes to ensure complete quenching.[3]
After quenching, unconjugated reagent and byproducts can be removed by standard methods appropriate for your molecule, such as:
-
Size Exclusion Chromatography (SEC) / Desalting Columns (e.g., G-25, PD-10): Ideal for proteins and antibodies.[3]
-
Dialysis: Effective for buffer exchange and removing small molecules from macromolecule products.[11]
-
HPLC: For high-purity purification of smaller molecules or proteins.[3]
Q6: Can my buffer components be interfering with the reaction?
Yes. It is critical to use a buffer that is free of extraneous primary amines.[1]
-
Compatible Buffers: Phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers are all suitable choices.[3][10]
-
Incompatible Buffers: Avoid Tris (TBS), glycine, and any other buffers containing primary amine functional groups, as they will directly compete in the reaction.[4]
-
Other Additives: Low concentrations of sodium azide (B81097) (≤ 3 mM) generally do not interfere, but higher concentrations will.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the conjugation of this compound to amine-containing molecules like proteins.
| Parameter | Recommended Range | Rationale for Low Yield (If Outside Range) |
| Reaction pH | 7.2 - 8.5 | < 7.2: Amine is protonated, reducing nucleophilicity and reaction rate.[3] > 8.5: Accelerated hydrolysis of PFP ester outcompetes conjugation.[2][7] |
| Molar Ratio (PFP:Amine) | 2:1 to 20:1 | Too Low: Incomplete conjugation, low degree of labeling.[3] Too High: Increased risk of protein aggregation and difficult purification.[5] |
| Reaction Temperature | 4°C to 25°C (RT) | < 4°C: Reaction rate may be excessively slow. > 25°C: Faster hydrolysis of the PFP ester.[5] |
| Reaction Time | 1 - 4 hours at 25°C; Overnight (12-18h) at 4°C | Too Short: Incomplete conjugation.[3] Too Long: Increased PFP ester hydrolysis and potential for side reactions or product degradation.[5] |
| Protein Concentration | 1 - 10 mg/mL | < 1 mg/mL: Slower reaction kinetics.[8] > 10 mg/mL: Increased risk of aggregation for some proteins.[5] |
| Organic Co-Solvent | < 10% (v/v) DMSO or DMF | > 10%: May destabilize or denature proteins.[9] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a typical IgG antibody. Optimization may be required for your specific protein.
1. Materials & Reagent Preparation
-
Protein Solution: Prepare the protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 2-5 mg/mL.[3] If your protein is stored in a buffer containing Tris or glycine, it must be exchanged into a compatible buffer via dialysis or a desalting column.[4]
-
PFP Ester Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][9] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2][3] Do not store the solution.[2]
2. Conjugation Reaction
-
Slowly add the calculated volume of the PFP ester solution to the protein solution while gently stirring or vortexing.[3] The amount to add depends on the desired molar excess (see table above).
-
Incubate the reaction. Common conditions are 1-4 hours at room temperature (20–25°C) or overnight at 4°C for sensitive biomolecules.[3]
3. Quenching and Purification
-
(Optional but recommended) To quench the reaction, add a high-concentration amine buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[3]
-
Purify the conjugate from excess reagent and byproducts. For a protein, a desalting column (e.g., Sephadex G-25) is an efficient method.[3]
-
Store the purified conjugate under conditions appropriate for the specific protein.
Visualizations
Chemical Reaction Pathway
Caption: PFP ester reaction with a primary amine to form a stable amide bond.
Troubleshooting Workflow for Low Conjugation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. thermofisher.com [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
how to prevent hydrolysis of Cyclooctyne-O-amido-PEG2-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, use, and troubleshooting of Cyclooctyne-O-amido-PEG2-PFP ester to prevent its hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It contains a cyclooctyne (B158145) group for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) and a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines.[3][4][5] The PEG2 spacer enhances solubility and provides spatial separation between the conjugated molecules.
Q2: What makes the PFP ester prone to hydrolysis and why is this a concern?
The PFP ester is an activated ester designed for high reactivity with amine groups.[3][4][5] However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that cleaves the ester bond, yielding an inactive carboxylic acid and pentafluorophenol.[4][5] This competing reaction reduces the amount of active reagent available for conjugation, leading to lower yields and inconsistent results.
Q3: How does the stability of a PFP ester compare to that of an NHS ester?
PFP esters are generally less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters, which translates to more efficient reactions, especially in aqueous solutions.[3][4][5] While both are moisture-sensitive, the higher stability of PFP esters provides a wider window for conjugation reactions.
Q4: What are the optimal storage conditions for this compound?
To minimize hydrolysis from atmospheric moisture, the reagent should be stored at -20°C in a tightly sealed container with a desiccant.[4][5] It is also advisable to store the product under an inert gas like argon or nitrogen and protect it from light.[6][7]
Q5: Should I prepare stock solutions of the PFP ester?
No, it is strongly recommended to prepare solutions of the PFP ester immediately before use.[4][5] Due to its susceptibility to hydrolysis, stock solutions will degrade over time, even when stored at low temperatures.
Q6: What are the recommended solvents for dissolving this compound?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving the PFP ester before adding it to your aqueous reaction mixture.[4][5]
Q7: What is the optimal pH for conjugation reactions with PFP esters?
The optimal pH range for reacting PFP esters with primary amines is typically 7.2 to 8.5.[3] At this pH, the amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis is still manageable. Higher pH values will significantly increase the rate of PFP ester hydrolysis.
Q8: Are there any buffers I should avoid during the conjugation reaction?
Yes, avoid buffers containing primary amines, such as Tris or glycine.[4][5] These will compete with your target molecule for reaction with the PFP ester, thereby quenching the desired reaction. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are recommended.
Q9: How can I monitor the hydrolysis of the PFP ester?
Hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC).[8] By analyzing samples over time, you can observe the decrease in the peak corresponding to the active PFP ester and the increase in the peak corresponding to the hydrolyzed carboxylic acid product.
Data Presentation
Hydrolytic Stability of Active Esters
Table 1: Half-life of NHS Esters at Various pH Values [9][10][11][12]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare PFP Ester Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of the stock solution to the buffer of interest at a known final concentration (e.g., 1 mM) and temperature.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis and inject it into the HPLC system.
-
Data Analysis: Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak. Calculate the half-life by plotting the natural logarithm of the PFP ester concentration against time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Degraded PFP ester: The reagent was improperly stored or handled, leading to hydrolysis before use. | Always store the PFP ester at -20°C with a desiccant and allow it to warm to room temperature before opening. Prepare solutions immediately before use. |
| Hydrolysis during reaction: The reaction pH is too high, or the reaction time is excessively long. | Optimize the reaction pH to be within the 7.2-8.5 range. Reduce the reaction time if possible. | |
| Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer. | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Inconsistent Results | Moisture contamination: Introduction of moisture during reagent handling or reaction setup. | Ensure all solvents and reagents are anhydrous. Protect the reaction from atmospheric moisture. |
| Batch-to-batch variability: The quality of the PFP ester may vary. | It is good practice to qualify a new batch of PFP ester with a small-scale control reaction. | |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions used during extraction. | If possible, avoid aqueous basic workups. If necessary, perform them quickly with cold solutions and proceed to the next step immediately. |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. interchim.fr [interchim.fr]
identifying side reactions of PFP esters in bioconjugation
Technical Support Center: PFP Esters in Bioconjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting side reactions encountered when using pentafluorophenyl (PFP) esters for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters?
PFP esters are favored for their high reactivity towards primary and secondary amines to form stable amide bonds.[1] Their main advantage is a greater resistance to hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4] This increased stability can lead to more efficient and reproducible conjugation reactions, especially when working with dilute protein solutions or at a slightly basic pH.[4][5][6][7][8][9]
Q2: What is the most common side reaction associated with PFP esters in bioconjugation?
The primary and most significant side reaction for PFP esters in aqueous media is hydrolysis.[1][10] This reaction involves the cleavage of the ester bond by water, which converts the reactive PFP ester into a non-reactive carboxylic acid and releases pentafluorophenol.[1] The rate of this hydrolytic degradation increases with a higher pH.[10]
Q3: What is the optimal pH range for bioconjugation reactions with PFP esters?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 9.0.[5][10] A pH range of 7.2 to 8.5 is most commonly recommended.[1][7][11] At lower pH values, the amine groups on the biomolecule are protonated, which reduces their nucleophilicity and slows the reaction rate.[11][12] Conversely, pH values above this range significantly increase the rate of PFP ester hydrolysis, which can lower the overall efficiency of the conjugation.[1][11]
Q4: What are the recommended storage conditions for PFP esters?
PFP esters are sensitive to moisture.[1][8][10] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[1][8][10] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][10]
Q5: Is it advisable to prepare stock solutions of PFP esters for later use?
No, preparing stock solutions of PFP esters for storage is strongly discouraged.[1][6][8] The PFP moiety is prone to hydrolysis, even in the presence of trace amounts of water in organic solvents.[1][9] To ensure maximum reactivity, PFP ester solutions should be prepared immediately before use in an anhydrous solvent.[1][6][8][9] Any unused reconstituted reagent should be discarded.[6][8][9]
Q6: Which solvents are best for dissolving PFP esters?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[1][5][6][10][11] It's important to use a high grade of anhydrous solvent, as impurities or water can degrade the PFP ester.[2]
Q7: Are there any buffers that should be avoided during PFP ester conjugation?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][8][11][13] These buffers will compete with the target biomolecule for reaction with the PFP ester, leading to significantly lower conjugation efficiency.[8][11] Suitable amine-free buffers include phosphate-buffered saline (PBS), borate, and carbonate/bicarbonate buffers.[11][12]
Q8: Besides hydrolysis, are there other potential side reactions?
While hydrolysis is the main concern, other side reactions can occur. The highly electron-poor nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, particularly by soft nucleophiles like thiols.[14] Additionally, at higher pH values (above ~8.5), there is an increased risk of over-labeling or reaction with other nucleophilic residues on proteins, such as serine, threonine, and tyrosine.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Degraded/Hydrolyzed PFP Ester: The reagent was compromised by moisture during storage or handling.[1][12] | Always use fresh, high-quality PFP ester and prepare the solution in anhydrous solvent immediately before use.[1][12] Store the reagent properly at -20°C with a desiccant.[1] |
| Suboptimal pH: The reaction pH is too low (<7.2), reducing the nucleophilicity of the target amines.[11][12] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[11][12] | |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) that react with the PFP ester.[12] | Exchange the biomolecule into an amine-free buffer (e.g., PBS, borate, bicarbonate) using dialysis or a desalting column.[6][8][12] | |
| Insufficient Reagent: The molar excess of the PFP ester is too low to achieve the desired degree of labeling.[12] | Increase the molar ratio of the PFP ester to the biomolecule. A 5- to 20-fold molar excess is a common starting point.[5][11] | |
| Poor Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing effectively in the aqueous reaction mixture.[1] | Add the PFP ester solution to the biomolecule solution with gentle but thorough mixing.[1] | |
| Inconsistent Results Between Batches | Variable Reagent Quality: The quality of the PFP ester may vary due to improper storage or batch differences.[1] | Store PFP esters properly at -20°C with a desiccant.[1] It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[1] |
| Protein Aggregation | High Molar Ratio: A large excess of the PFP ester reagent can lead to over-labeling and subsequent protein aggregation.[11] | Reduce the molar ratio of the PFP ester to the protein.[11] |
| High Protein Concentration: Some proteins are inherently prone to aggregation at higher concentrations.[11] | Perform the conjugation reaction at a lower protein concentration.[11] | |
| Destabilization by Co-solvent: The organic solvent (DMSO or DMF) used to dissolve the PFP ester may be destabilizing the protein.[11] | Minimize the final concentration of the organic co-solvent in the reaction mixture, ideally keeping it below 10%.[5][11] | |
| Loss of Product During Workup | Hydrolysis During Aqueous Basic Wash: The PFP ester is unstable in aqueous basic conditions used during some purification steps (e.g., washing with sodium bicarbonate).[1] | If possible, avoid aqueous basic workups.[1] If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] |
Quantitative Data Summary
PFP esters are demonstrably more stable against hydrolysis than their NHS ester counterparts.[1][3][4] This enhanced stability is a key advantage, leading to higher reaction efficiencies. While direct comparative half-life data under identical conditions is limited in the literature, the data for NHS esters provides a baseline for understanding the trend of increasing instability at higher pH, which PFP esters also follow, albeit at a much slower rate.[1][5] One study in aqueous acetonitrile (B52724) found PFP esters to be approximately 6-fold more stable than NHS esters.[3]
Table 1: Reference Hydrolysis Half-life of NHS Esters in Aqueous Solution [5]
| pH | Temperature (°C) | NHS Ester Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a PFP Ester
This protocol provides a general workflow for conjugating a PFP ester-activated molecule to a protein.[5][6][7][11]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PFP ester-activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column for gel filtration or dialysis cassettes)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubation:
-
Quenching (Optional):
-
Purification:
-
Analysis:
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[1]
Materials:
-
PFP ester of interest
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and maintain at a constant temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench and Dilute: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
HPLC Analysis: Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak over time.
-
Calculate Half-Life: Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester peak area versus time.
Visualizations
The following diagrams illustrate key reactions, workflows, and logical relationships relevant to PFP ester bioconjugation.
Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.
Caption: The primary side reaction: hydrolysis of a PFP ester.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Experimental workflow for PFP ester stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 14. researchgate.net [researchgate.net]
optimizing reaction pH for Cyclooctyne-O-amido-PEG2-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing reactions involving Cyclooctyne-O-amido-PEG2-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of the PFP ester with a primary amine is between 7.2 and 8.5. This range offers a good balance between the reactivity of the primary amine, which is more nucleophilic at higher pH, and the stability of the PFP ester, which is more prone to hydrolysis at higher pH.
Q2: How does the stability of the PFP ester in this molecule compare to an NHS ester?
PFP esters are generally more resistant to hydrolysis in aqueous solutions than N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reproducible conjugation reactions, particularly when working with valuable or limited biomolecules.
Q3: What is the primary competing reaction when using this compound, and how is it affected by pH?
The primary competing reaction is the hydrolysis of the PFP ester, which results in a non-reactive carboxylic acid. The rate of this hydrolysis reaction increases with higher pH. Therefore, it is crucial to carefully control the pH to maximize the yield of the desired amide bond formation.
Q4: Is the cyclooctyne (B158145) group stable across the recommended pH range for the PFP ester reaction?
The cyclooctyne moiety is generally stable under the recommended pH range of 7.2-8.5 for the PFP ester reaction. However, cyclooctynes can be sensitive to strong acids and electrophiles. While generally stable, some studies suggest that at a higher pH (e.g., pH 8.0 and above), there could be an increased risk of side reactions with certain amino acid residues like lysine (B10760008), though the primary concern at elevated pH remains the hydrolysis of the PFP ester.
Q5: What solvents are recommended for dissolving this compound?
It is recommended to dissolve this compound in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Stock solutions should not be prepared and stored due to the moisture sensitivity of the PFP ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and less reactive primary amines. | Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. Consider using a buffer system such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. |
| Hydrolysis of PFP Ester: The pH is too high, or the reaction has been left for an extended period, causing significant hydrolysis of the PFP ester. | Lower the pH to within the 7.2-8.5 range. Reduce the reaction time. Perform a time-course experiment to determine the optimal reaction duration. | |
| Reagent Degradation: The this compound has been exposed to moisture. | Store the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the solution in anhydrous DMSO or DMF immediately before use. | |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the PFP ester. | Use a non-amine-containing buffer like PBS or HEPES. If your protein is in a Tris-based buffer, perform a buffer exchange before starting the conjugation. | |
| Protein Aggregation or Precipitation | High Reagent Concentration: A large excess of the PEG linker may lead to over-modification and subsequent aggregation. | Optimize the molar ratio of the this compound to the protein. Start with a lower molar excess and gradually increase it. |
| Organic Solvent Content: The final concentration of DMSO or DMF in the reaction mixture is too high, causing protein denaturation. | Keep the final concentration of the organic co-solvent below 10%. | |
| Non-Specific Labeling or Side Reactions | Reaction pH is too High: Elevated pH can increase the reactivity of other nucleophilic residues on the protein, such as the lysine side chain with the cyclooctyne. | While the optimal pH for the PFP ester is 7.2-8.5, if non-specific labeling is a concern, consider performing the reaction at the lower end of this range (e.g., pH 7.2-7.5). |
Data Summary
The following table summarizes key parameters for optimizing the reaction of this compound.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and PFP ester stability. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times. |
| Reaction Time | 1 - 4 hours at 25°C; up to 24 hours at 4°C | Optimization is recommended. Monitor reaction progress if possible. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for the specific protein and desired degree of labeling. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Avoid buffers containing primary amines like Tris or glycine. |
| Co-solvent | Anhydrous DMSO or DMF | Use a minimal amount to dissolve the reagent; keep the final concentration in the reaction mixture low (<10%). |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. The molar ratio will need to be optimized, but a starting point of a 10-fold molar excess of the linker to the protein is common.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts by using a desalting column or dialysis.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling and confirm the integrity of the conjugated protein using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Reaction Pathway and Competing Hydrolysis
Caption: Reaction pathway and competing hydrolysis.
Technical Support Center: Improving the Solubility of Cyclooctyne-O-amido-PEG2-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Cyclooctyne-O-amido-PEG2-PFP ester in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical reagent used in bioconjugation, specifically in copper-free click chemistry.[1][2] It contains a cyclooctyne (B158145) group for reaction with azides (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance water solubility, and a pentafluorophenyl (PFP) ester for covalent modification of primary amines.[2][3][4] It is commonly used for labeling proteins, antibodies, and other biomolecules.
Q2: What are the main challenges in dissolving this compound in aqueous buffers?
The main challenge arises from the dual nature of the molecule. While the PEG2 linker is designed to improve aqueous solubility, the cyclooctyne and PFP ester moieties are inherently hydrophobic.[5] This can lead to difficulties in achieving the desired concentration in purely aqueous buffers, potentially resulting in precipitation or incomplete dissolution.
Q3: What are the recommended initial steps for dissolving this compound?
It is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution can then be added in small aliquots to the aqueous reaction buffer with gentle but thorough mixing.[6]
Q4: How does pH affect the solubility and stability of this compound?
For the reaction of the PFP ester with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[6] However, it is important to note that PFP esters are susceptible to hydrolysis, and the rate of this hydrolysis increases with higher pH.[6][7] Therefore, a balance must be struck between optimizing the reaction rate and minimizing the degradation of the reagent.
Q5: Are there any buffer components that should be avoided?
Yes, buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the reagent is too high for the aqueous buffer. The final concentration of the organic co-solvent is too high, causing the protein to precipitate. | Prepare a more dilute stock solution in the organic solvent. Reduce the volume of the stock solution added to the aqueous buffer. Ensure the final concentration of the organic solvent is as low as possible, ideally below 10%.[7][8] |
| Cloudy or milky appearance of the solution | Incomplete dissolution of the reagent. | Increase the mixing time and ensure thorough vortexing. Briefly sonicate the solution in a water bath. Consider adding a small amount of a non-ionic surfactant. |
| Low reaction yield despite apparent dissolution | Hydrolysis of the PFP ester prior to or during the reaction. | Prepare the stock solution of the PFP ester immediately before use.[6] Work at a pH between 7.2 and 7.5 to balance reactivity and stability.[7] Minimize the time the reagent is in the aqueous buffer before the addition of the target molecule. |
| Inconsistent results between experiments | Moisture contamination of the solid reagent or the organic solvent. | Store the solid this compound at -20°C with a desiccant.[6][7] Use anhydrous grade DMF or DMSO for the stock solution.[6] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[7] |
Quantitative Data Summary
The following table provides illustrative data on the solubility of a generic PEGylated PFP ester in a common buffer system with and without an organic co-solvent. Please note that these are representative values and actual solubility may vary depending on the specific experimental conditions.
| Condition | Maximum Solubility (mM) | Observations |
| 100% Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Incomplete dissolution, visible particulates |
| PBS with 5% DMSO | 5 | Clear solution with gentle vortexing |
| PBS with 10% DMSO | 10-15 | Readily soluble |
| PBS with 5% DMF | 5 | Clear solution with gentle vortexing |
| PBS with 10% DMF | 10-15 | Readily soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
This protocol describes the recommended method for preparing a working solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4, amine-free)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
In a fume hood, add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 10-100 mM stock solution.
-
Vortex the vial until the solid is completely dissolved. This stock solution should be used immediately.[6]
-
Add the desired volume of the stock solution to your aqueous reaction buffer while gently vortexing. Ensure the final concentration of the organic solvent is kept to a minimum (ideally <10%).[7][8]
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, proceed with your experiment.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis-PEG2-PFP ester, 1314378-18-1 | BroadPharm [broadpharm.com]
- 4. Azido-PEG2-PFP ester, 1393330-37-4 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of Cyclooctyne-O-amido-PEG2-PFP ester
This guide provides strategies and troubleshooting advice for removing unreacted Cyclooctyne-O-amido-PEG2-PFP ester from a reaction mixture, particularly in the context of bioconjugation to proteins or other macromolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A: Complete removal of unreacted PFP ester is critical for several reasons:
-
Preventing Side Reactions: The PFP ester is a reactive group. If not removed, it can react with other nucleophiles in your sample or in downstream applications, leading to non-specific labeling and ambiguous results.
-
Accurate Quantification: Residual reagent can interfere with common analytical techniques used to determine the degree of labeling (e.g., spectroscopic methods), leading to an overestimation of conjugation efficiency.
-
Ensuring Purity: For therapeutic or diagnostic applications, high purity of the final conjugate is essential to ensure safety and efficacy.
Q2: What is the most common reason for incomplete removal of the excess reagent?
A: The most frequent issue is selecting a purification method that is not well-suited for the size and properties of the final conjugate versus the small molecule reagent. For instance, using a dialysis membrane with a molecular weight cut-off (MWCO) that is too large can lead to loss of a smaller protein conjugate, while a cut-off that is too close to the protein's size may not allow for efficient removal of the excess reagent, especially if it aggregates.
Q3: My final product appears to have poor stability after purification. Could the removal process be the cause?
A: Yes, certain purification methods can affect the stability of the final conjugate. For example, using harsh organic solvents in Reverse-Phase HPLC can denature protein conjugates. Similarly, repeated concentration steps in ultrafiltration can lead to protein aggregation and loss of activity. It is crucial to choose a method that is compatible with the stability of your specific molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of my conjugated product. | The purification method is not suitable for the product (e.g., protein denaturation by organic solvents, non-specific binding to a chromatography column). | Switch to a milder purification method like Size Exclusion Chromatography (SEC) or dialysis with an appropriate MWCO. Ensure all buffers are optimized for your product's stability. |
| High background signal in downstream assays. | Incomplete removal of the unreacted PFP ester, which is still reactive. | Increase the number of dialysis buffer changes or the duration. For SEC, ensure the column bed volume is sufficient for good separation (typically at least 10x the sample volume). Consider a secondary purification step if necessary. |
| Inconsistent results between batches. | Variability in the purification protocol (e.g., different dialysis times, inconsistent column packing for SEC). | Standardize the purification protocol. Document all parameters, including buffer composition, incubation times, flow rates, and equipment used. |
Comparison of Removal Strategies
The optimal strategy for removing excess this compound depends on the nature of the molecule it has been conjugated to (e.g., a large protein vs. a smaller peptide).
| Method | Principle | Typical Efficiency | Pros | Cons |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | >99% | High resolution; gentle on proteins; buffer exchange is possible simultaneously. | Can be time-consuming; potential for sample dilution. |
| Dialysis / Ultrafiltration | Separation based on differential diffusion across a semi-permeable membrane (based on MWCO). | >95-99% | Simple setup; gentle on proteins; can handle large volumes. | Slow (can take 24-48 hours); may not remove all non-covalently bound reagent. |
| Solid-Phase Extraction (SPE) | Selective adsorption of the reagent or product onto a solid support, followed by elution. | >90% | Fast; can be automated. | Requires method development to find the right sorbent and elution conditions; potential for product loss on the solid phase. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >99% | High resolution and purity. | Can denature proteins due to organic solvents; requires specialized equipment. |
Experimental Protocols
Protocol 1: Removal by Size Exclusion Chromatography (SEC)
-
Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with a buffer compatible with your final product (e.g., PBS, pH 7.4). The column bed volume should be at least 10 times your sample volume.
-
Sample Loading: Carefully load your reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.
-
Elution: Begin eluting the sample with the equilibration buffer. Your conjugated product, being larger, will travel faster through the column and elute first. The smaller, unreacted this compound will enter the pores of the chromatography beads and elute later.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify the fractions containing your purified product. Pool the relevant fractions.
Protocol 2: Removal by Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your product but large enough to allow the excess reagent (MW ≈ 500 Da) to pass through freely. For a typical antibody conjugate (~150 kDa), a 10-20 kDa MWCO membrane is suitable.
-
Sample Transfer: Transfer your reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette in a large volume of buffer (at least 200 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. Change the buffer at least 3-4 times to ensure complete removal of the excess reagent. A common schedule is 4 hours, 4 hours, and then overnight.
-
Product Recovery: Carefully remove your purified sample from the dialysis tubing/cassette.
Workflow Visualizations
Caption: Workflow for removal of excess reagent using Size Exclusion Chromatography.
Caption: Workflow for removal of excess reagent using Dialysis.
minimizing non-specific binding with Cyclooctyne-O-amido-PEG2-PFP ester
Welcome to the technical support center for Cyclooctyne-O-amido-PEG2-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:
-
A cyclooctyne (B158145) group : This is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.
-
A pentafluorophenyl (PFP) ester : This is an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[3] PFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[4][5]
-
A polyethylene glycol (PEG) spacer (PEG2) : This short, hydrophilic linker helps to improve the solubility of the reagent and the resulting conjugate.[6] The PEG spacer can also help to reduce non-specific binding and minimize steric hindrance between the conjugated molecules.
This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for applications such as antibody-drug conjugate (ADC) development, cellular imaging, and proteomics.[1]
Q2: What are the main advantages of using a PFP ester over an NHS ester?
PFP esters offer several advantages over the more common NHS esters:
-
Increased Stability: PFP esters are less susceptible to hydrolysis in aqueous solutions, especially at neutral to slightly basic pH.[4][5] This results in a longer half-life in solution, allowing for more consistent and efficient conjugation reactions.
-
Higher Reactivity: While both react with amines, the higher stability of PFP esters can lead to a greater overall reaction efficiency.
Q3: What is the optimal pH for reacting the PFP ester with my protein?
The optimal pH for the reaction of the PFP ester with primary amines is typically between 7.2 and 9.0 .[7] A slightly basic pH ensures that the amine groups on the protein are deprotonated and thus more nucleophilic, leading to a more efficient reaction. However, a pH above 9.0 can increase the rate of PFP ester hydrolysis.
Q4: Can I use buffers containing Tris or glycine (B1666218) in my conjugation reaction?
No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with your target biomolecule for reaction with the PFP ester, significantly reducing the efficiency of your desired conjugation. Phosphate-buffered saline (PBS) at an appropriate pH is a commonly used alternative.[8]
Q5: How should I store the this compound?
This reagent is moisture-sensitive.[8] It should be stored at -20°C in a desiccator. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the PFP ester.[8] It is recommended to prepare solutions of the reagent immediately before use and not to store stock solutions.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Non-Specific Binding | 1. Hydrophobic Interactions: The cyclooctyne moiety can be hydrophobic, leading to non-specific binding to proteins and surfaces. 2. Thiol-Yne Side Reaction: The strained cyclooctyne can react with free thiols (cysteine residues) on proteins, although this reaction is much slower than the azide-alkyne cycloaddition.[9] 3. Excess Reagent: Using a large excess of the labeling reagent can lead to increased non-specific binding. | 1. Use Blocking Agents: Pre-treat your cells or protein samples with a blocking agent such as Bovine Serum Albumin (BSA) or casein to block non-specific binding sites.[10][11] 2. Optimize Reagent Concentration: Perform a titration experiment to determine the optimal concentration of the this compound that gives a good signal-to-noise ratio. 3. Increase Wash Steps: Increase the number and duration of wash steps after the conjugation and labeling steps to remove unbound reagent. 4. Block Free Thiols: If thiol-yne reactions are suspected, you can block free cysteines by pre-treating your sample with a thiol-reactive compound like iodoacetamide (B48618) (IAM).[9] |
| Low or No Conjugation Efficiency | 1. Hydrolysis of PFP Ester: The PFP ester may have hydrolyzed due to moisture or prolonged exposure to basic conditions. 2. Inactive Biomolecule: The amine groups on your biomolecule may not be accessible or reactive. 3. Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the desired reaction.[8] 4. Suboptimal pH: The reaction pH may be too low, resulting in protonated and less reactive amine groups. | 1. Handle Reagent Properly: Ensure the reagent is stored correctly and brought to room temperature before opening to prevent moisture contamination.[8] Prepare fresh solutions immediately before use.[8] 2. Check Biomolecule Purity and Concentration: Ensure your biomolecule is pure and at the correct concentration. 3. Use Amine-Free Buffers: Use buffers such as PBS at the recommended pH.[8] 4. Optimize Reaction pH: Adjust the pH of your reaction buffer to between 7.2 and 8.5.[3] |
| Protein Aggregation after Conjugation | 1. Hydrophobicity: The addition of the cyclooctyne moiety can increase the hydrophobicity of the protein, leading to aggregation. 2. High Degree of Labeling: Excessive labeling can alter the protein's surface properties and lead to aggregation. | 1. Optimize Molar Ratio: Reduce the molar excess of the labeling reagent to decrease the degree of labeling. 2. Include Additives: Consider adding stabilizing agents such as arginine or glycerol (B35011) to the reaction and storage buffers. 3. Optimize Buffer Conditions: Screen different buffer conditions (e.g., pH, ionic strength) to find one that minimizes aggregation. |
Data Presentation
Table 1: Comparison of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0[7] | 7.2 - 8.5 |
| Hydrolytic Stability | More stable than NHS esters[4][5] | Prone to hydrolysis, especially at higher pH[4][5] |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[4][5] | Well-established chemistry with a wide variety of available reagents. |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[5] | Susceptible to hydrolysis, which can lead to lower reaction yields.[5] |
Table 2: General Recommendations for Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent for many applications.[11] |
| Non-fat Dry Milk | 1-5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.[11] |
| Casein | 1-3% (w/v) | A major protein component of milk that is an effective blocking agent.[10] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be useful in applications where cross-reactivity with mammalian-derived blocking agents is a concern.[11] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Can be used as a synthetic blocking agent.[11] |
Note: The optimal blocking agent and concentration should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization of the molar ratio of the reagent to the protein and reaction time may be necessary.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
-
Prepare the Reagent Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: PFP ester reaction with a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
Technical Support Center: Addressing Aggregation Issues with Cyclooctyne-Containing Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with cyclooctyne-containing linkers used in bioconjugation, such as in the formation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using cyclooctyne-containing linkers?
A1: Aggregation during bioconjugation with cyclooctyne (B158145) linkers can be attributed to several factors:
-
Increased Hydrophobicity: Cyclooctyne moieties, like DBCO (dibenzocyclooctyne), are inherently hydrophobic. Covalently attaching these linkers to a biomolecule, such as an antibody, increases the overall surface hydrophobicity of the protein, which can promote self-association and aggregation.[1]
-
High Degree of Labeling: Over-labeling a protein with hydrophobic linkers can alter its isoelectric point (pI) and net charge, leading to decreased solubility and a higher propensity for aggregation.[1]
-
Suboptimal Reaction Conditions: The buffer composition, pH, ionic strength, and temperature can all influence protein stability.[1] Conditions that destabilize the protein can expose hydrophobic core residues, further encouraging aggregation.
-
Linker-Specific Properties: The structure of the linker itself, beyond the cyclooctyne group, can contribute to aggregation. Some linkers may be more prone to self-association than others.[2]
Q2: How can I proactively prevent aggregation when designing my experiment?
A2: Proactive measures can significantly reduce the likelihood of aggregation:
-
Choose Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the cyclooctyne linker design is a well-established strategy to enhance the water solubility of the linker and the resulting conjugate.[3][4] PEGylation can create a protective hydration shell around the molecule, reducing aggregation.[4][5]
-
Optimize the Degree of Labeling: Perform titration experiments to determine the optimal molar ratio of linker to biomolecule. A lower degree of labeling is often sufficient for efficacy and is less likely to cause aggregation.[1]
-
Careful Selection of Reaction Buffer: Screen different buffer systems to find conditions that maintain the stability of your specific biomolecule.[6] Additives like glycerol (B35011), arginine, or non-ionic detergents (e.g., Polysorbate 20) can act as stabilizing excipients.[1]
Q3: Can the choice of cyclooctyne (e.g., DBCO, BCN) affect aggregation?
A3: Yes, the specific cyclooctyne derivative can influence aggregation. Dibenzocyclooctynes (DBCO) are generally more hydrophobic than bicyclononynes (BCN) due to the presence of the two aromatic rings. Consequently, DBCO-containing linkers may have a higher tendency to induce aggregation compared to BCN linkers, especially at a high degree of labeling. When aggregation is a concern, considering a less hydrophobic cyclooctyne derivative is a valid strategy.
Q4: What is the role of PEG linkers in mitigating aggregation?
A4: Polyethylene glycol (PEG) linkers are widely used to improve the properties of bioconjugates.[5] In the context of cyclooctyne linkers, PEG spacers offer several advantages:
-
Increased Hydrophilicity: PEG chains are highly hydrophilic and can offset the hydrophobicity of the cyclooctyne moiety, improving the overall solubility of the conjugate in aqueous buffers.[3][4]
-
Steric Hindrance: The flexible PEG chain can create steric hindrance that physically prevents the close association of conjugated proteins, thereby inhibiting aggregation.[7]
-
Improved Pharmacokinetics: In in vivo applications, PEGylation can prolong the circulation half-life of a bioconjugate by reducing renal clearance.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues encountered during and after conjugation with cyclooctyne-containing linkers.
Problem 1: Precipitate forms during the conjugation reaction.
| Potential Cause | Recommended Solution |
| Poor Linker Solubility | The cyclooctyne linker has limited aqueous solubility. Solution: Prepare a concentrated stock solution of the linker in a water-miscible organic co-solvent like DMSO or DMF. Add this stock solution to the aqueous protein solution slowly with gentle mixing to avoid localized high concentrations.[1][9] |
| High Reagent Concentration | Adding the linker too quickly can lead to localized high concentrations, causing the protein to precipitate. Solution: Add the linker solution dropwise or in small aliquots to the protein solution while gently stirring.[1] |
| Suboptimal Buffer Conditions | The reaction buffer's pH or ionic strength may be destabilizing the protein. Solution: Perform buffer screening to identify optimal conditions for your protein's stability. Consider adding stabilizing excipients like 5-20% glycerol or 50-100 mM arginine.[1][6] |
Problem 2: The final conjugate is soluble but shows evidence of aggregation (e.g., high molecular weight species in SEC).
| Potential Cause | Recommended Solution |
| Over-labeling of the Biomolecule | Too many hydrophobic cyclooctyne groups on the protein surface are driving aggregation. Solution: Reduce the molar excess of the cyclooctyne linker used in the conjugation reaction. Perform a titration to find the optimal linker-to-protein ratio that achieves the desired labeling with minimal aggregation.[1] |
| Hydrophobicity-Driven Self-Association | The inherent hydrophobicity of the linker is causing the conjugates to associate. Solution: Switch to a cyclooctyne linker that incorporates a hydrophilic spacer, such as PEG₄, PEG₈, or PEG₁₂.[3][10] The increased hydrophilicity will improve solubility and reduce aggregation.[11] |
| Intermolecular Crosslinking | If the experimental setup has the potential for unintended crosslinking between protein molecules. Solution: Review the linker chemistry to ensure it is not unintentionally reacting with other sites on the protein. If necessary, use blocking agents for reactive sites not intended for conjugation.[1] |
Problem 3: Low yield in the SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) reaction.
| Potential Cause | Recommended Solution |
| Aggregation Hindering Reactivity | Aggregation of the cyclooctyne linker or the azide-modified biomolecule is sterically blocking the reactive groups. Solution: Address the aggregation issue first using the solutions above (e.g., use of co-solvents, hydrophilic linkers). Ensure both components are fully solubilized before mixing.[9] |
| Inefficient Reaction Kinetics | The reaction conditions are not optimal for the SPAAC reaction. Solution: Optimize the reaction buffer (HEPES can be more efficient than PBS) and pH (a slightly alkaline pH of 7.5-8.5 can increase the rate).[12] Increasing the reaction temperature (e.g., to 25°C or 37°C) or reaction time can also improve yield.[12] |
| Steric Hindrance at the Conjugation Site | The cyclooctyne or azide (B81097) group is located in a sterically hindered position on the biomolecule. Solution: Introduce a longer PEG spacer into the linker design to increase the accessibility of the reactive group.[12] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aggregation by Size Exclusion Chromatography (SEC)
This protocol is used to separate and quantify monomers, dimers, and higher-order aggregates in a bioconjugate sample.
-
System Preparation: Equilibrate an appropriate SEC-HPLC column (e.g., TSKgel G3000SWxl) with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the bioconjugate sample to a concentration between 0.5 and 2.0 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.[6]
-
Injection and Elution: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column. Elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area to quantify the extent of aggregation.[6]
Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol helps identify the most suitable buffer system to maintain protein stability during conjugation.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., acetate, phosphate, HEPES, Tris) and ionic strengths (by adding different concentrations of NaCl).
-
Sample Preparation in 96-Well Plate: In a 96-well microplate, dilute the protein to its target conjugation concentration in each of the prepared buffers.[6]
-
Incubation: Incubate the plate at the intended conjugation temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Turbidity Measurement: At each time point, measure the absorbance of each well at 350 nm using a plate reader. An increase in absorbance indicates an increase in turbidity due to aggregation.[6]
-
Analysis: Identify the buffer conditions that result in the lowest turbidity over time. These conditions are likely to be the most stabilizing for the protein during the conjugation reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
impact of steric hindrance in copper-free click chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of copper-free click chemistry?
In copper-free click chemistry, steric hindrance refers to the spatial arrangement of atoms in the reacting molecules that can slow down or prevent the reaction.[1] The driving force of the reaction is the ring strain of the cyclooctyne (B158145), which reacts with an azide (B81097) to form a triazole linkage.[1][2] If bulky functional groups are located near the azide or cyclooctyne reactive sites, they can physically block the molecules from approaching each other in the correct orientation for the reaction to occur.[1] This is a critical factor to consider, as steric hindrance in the transition state can significantly impede the reaction.[3]
Q2: How does steric hindrance affect SPAAC reaction rates and yields?
Steric hindrance directly and negatively impacts both the rate and yield of SPAAC reactions. Bulky substituents near the reacting moieties increase the energy required to reach the reaction's transition state, which slows the reaction kinetics.[4] In cases of severe steric crowding, the reaction may not proceed to completion, resulting in low yields of the desired conjugate.[5] For example, metabolic incorporation of bioorthogonal functional groups into cellular DNA, followed by copper-free conjugation, often results in low yields due to steric hindrance.[5]
Q3: Are certain cyclooctynes (e.g., DBCO, BCN) more or less susceptible to steric hindrance?
Yes, the structure of the cyclooctyne plays a significant role in its susceptibility to steric hindrance. Dibenzocyclooctyne (DBCO) is a larger, more sterically demanding reagent compared to the less bulky Bicyclo[6.1.0]nonyne (BCN).[4] Consequently, DBCO is more sensitive to steric hindrance from the azide partner. For instance, DBCO reacts approximately 19-fold slower with bulky tertiary azides compared to primary azides.[4] In contrast, the smaller BCN reacts only about twofold slower with tertiary azides, making it a better choice when reacting with a sterically hindered azide.[4]
Q4: What is the primary advantage of using copper-free click chemistry (SPAAC) over copper-catalyzed click chemistry (CuAAC)?
The main advantage of SPAAC is its biocompatibility.[1] It does not require a cytotoxic copper catalyst, making it ideal for experiments in living systems, including live-cell imaging and in vivo studies.[1][6] This eliminates concerns about copper toxicity and simplifies the purification process as there is no need to remove residual copper from the final product.[1]
Troubleshooting Guide
Q1: My SPAAC reaction is slow, incomplete, or has a low yield. How do I determine if steric hindrance is the cause?
Low yield or slow reaction kinetics can be caused by several factors, including reagent instability, poor solubility, incorrect stoichiometry, or steric hindrance.[1] To isolate steric hindrance as the likely cause, a systematic approach is recommended.
First, perform a control reaction using simple, non-hindered small molecules (e.g., benzyl (B1604629) azide and DBCO-amine).[1] If this control reaction works efficiently, the issue likely lies with the steric bulk of your specific biomolecules.[1] If the control reaction also fails, the problem is more likely related to reagent integrity or general reaction conditions.[1]
Q2: I'm labeling a large protein and observing low efficiency. What strategies can I use to overcome potential steric hindrance?
Labeling large biomolecules like proteins or functionalizing polymeric systems can be challenging due to steric hindrance.[7] Consider these optimization strategies:
-
Introduce a Linker: Incorporating a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between your biomolecule and the azide or cyclooctyne can increase the distance between the bulky protein and the reactive group.[1][8] This minimizes steric clashes and can improve reaction rates.[8][9]
-
Change Your Cyclooctyne: If you suspect the azide on your protein is in a sterically crowded environment, switch from a bulky cyclooctyne like DBCO to a smaller one like BCN.[4]
-
Optimize Reaction Conditions: Increase the incubation time or modestly increase the temperature (while ensuring protein stability) to provide more energy for the reaction to overcome the activation barrier. Increasing the concentration of the smaller reactant (e.g., the dye-cyclooctyne) can also help drive the reaction forward.[10]
-
Adjust pH and Buffer: Reaction rates can be influenced by the buffer system and pH.[9] For example, HEPES buffer has been shown to yield higher rate constants than PBS for some SPAAC reactions.[9][10]
Q3: My azide- or cyclooctyne-modified molecule has poor solubility. How can this affect my reaction?
Poor solubility of reactants can lead to a heterogeneous reaction mixture, which significantly reduces reaction rates and mimics the effects of steric hindrance.[1] If one or both of your molecules are not fully dissolved, the effective concentration available for the reaction is lowered. To address this, consider adding a co-solvent like DMSO to improve solubility.[1] However, keep the final percentage of organic solvent low, especially when working with proteins that could denature.[1]
Quantitative Data Summary
The choice of cyclooctyne can be critical when dealing with sterically hindered substrates. The data below illustrates the difference in reactivity between DBCO and BCN with primary versus tertiary azides, highlighting the impact of steric bulk on the azide.
| Cyclooctyne | Azide Type | Example Azide | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Fold Decrease in Rate (Primary vs. Tertiary) |
| DBCO | Primary | Benzyl Azide | ~0.8 M⁻¹s⁻¹ | \multirow{2}{}{~19x} |
| DBCO | Tertiary | (1-Azido-2,2-dimethylpropyl)benzene | ~0.042 M⁻¹s⁻¹ | |
| BCN | Primary | Benzyl Azide | ~0.18 M⁻¹s⁻¹ | \multirow{2}{}{~2x} |
| BCN | Tertiary | (1-Azido-2,2-dimethylpropyl)benzene | ~0.09 M⁻¹s⁻¹ |
Note: Reaction rates are approximate and can vary based on solvent, temperature, and specific reactant derivatives.[4][11][12]
Key Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling
This protocol provides a general starting point for labeling an azide-functionalized protein with a cyclooctyne-containing dye.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4).[9][10]
-
Cyclooctyne-dye conjugate (e.g., DBCO-Fluor 545) dissolved in DMSO.
-
Reaction buffer (PBS or HEPES, pH 7.4).
Procedure:
-
Prepare Reactants: Dilute the azide-functionalized protein to a final concentration of 1-10 mg/mL in the reaction buffer. Prepare a 10 mM stock solution of the cyclooctyne-dye in DMSO.
-
Set Up Reaction: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the cyclooctyne-dye. Add the cyclooctyne-dye stock solution to the protein solution. Ensure the final DMSO concentration does not exceed 5-10% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. If the reaction is known to be slow due to hindrance, this time can be extended up to 24 hours. Protect the reaction from light if using a fluorescent dye.[1]
-
Purification: Remove the excess, unreacted cyclooctyne-dye using a spin desalting column or dialysis against PBS.[8]
-
Analysis: Confirm successful labeling using SDS-PAGE with in-gel fluorescence scanning or by UV-Vis spectroscopy to measure dye incorporation.
Protocol 2: Control Reaction to Diagnose Steric Hindrance
Use this protocol to test if your general conditions and reagents are viable, helping to determine if steric hindrance from your biomolecule is the primary issue in a failed experiment.[1]
Materials:
-
A simple small-molecule azide (e.g., Benzyl Azide).
-
A simple small-molecule cyclooctyne (e.g., DBCO-amine).
-
Reaction solvent (e.g., 1:1 mixture of PBS and DMSO).
-
TLC plate or LC-MS for analysis.
Procedure:
-
Prepare Solutions: Create 10 mM stock solutions of benzyl azide and DBCO-amine in DMSO.
-
Reaction: In a small vial, mix 1 equivalent of benzyl azide with 1.1 equivalents of DBCO-amine in the reaction solvent.
-
Incubation: Let the reaction proceed at room temperature for 1 hour.
-
Analysis: Spot the reaction mixture on a TLC plate or analyze via LC-MS to check for the formation of the new triazole product.
-
Interpretation:
-
Product Formed: If the control reaction is successful, your reagents and general conditions are likely fine. The problem with your main experiment is probably related to the specific biomolecules used (e.g., steric hindrance).[1]
-
No Product Formed: If the control reaction fails, it points to a problem with the integrity of your stock solutions or the fundamental reaction conditions.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. jcmarot.com [jcmarot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Handling and Storage of Moisture-Sensitive PFP Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of moisture-sensitive pentafluorophenyl (PFP) esters. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are Pentafluorophenyl (PFP) esters and what are their primary applications?
Pentafluorophenyl esters are highly reactive acylating agents used extensively in bioconjugation, peptide synthesis, and crosslinking.[1][2] Their popularity stems from their ability to efficiently form stable amide bonds with primary and secondary amines.[1][3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group, facilitating rapid and efficient reactions.[4]
Q2: How do PFP esters compare to N-hydroxysuccinimide (NHS) esters?
PFP esters are often considered superior to NHS esters due to their greater resistance to spontaneous hydrolysis, especially in aqueous environments.[2][3][5][6] This enhanced stability leads to more efficient and reproducible conjugation reactions, as the PFP ester is less likely to degrade before reacting with the target amine.[5][7] Kinetic studies have shown that PFP esters exhibit faster reaction kinetics with amines compared to NHS esters.[5]
Q3: What are the recommended storage conditions for PFP esters?
To ensure long-term stability, PFP esters should be stored at -20°C in a tightly sealed container with a desiccant.[1][3][8] This is crucial to protect them from atmospheric moisture, which can cause hydrolysis.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation on the product.[3][8]
Q4: Is it advisable to prepare stock solutions of PFP esters for later use?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[1][3][8] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water in solvents, stock solutions will degrade over time, leading to the formation of the non-reactive carboxylic acid and reduced conjugation efficiency.[1] Any unused reconstituted reagent should be discarded.[3][8]
Q5: What are the best solvents for dissolving PFP esters?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters.[1][3][8] It is critical to use anhydrous solvents to minimize hydrolysis of the ester before it is added to the reaction mixture.
Q6: What is the optimal pH for reactions involving PFP esters?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[1][7][9] At a lower pH, the amine nucleophile will be protonated, reducing its reactivity.[7] Conversely, at a pH above 8.5, the rate of hydrolysis of the PFP ester increases significantly, which competes with the desired aminolysis reaction.[1][10]
Q7: What types of buffers should be avoided in PFP ester reactions?
It is essential to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][8][10] These buffers will compete with the target molecule for reaction with the PFP ester, leading to low or no conjugation efficiency.[8] Suitable amine-free buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Degraded PFP Ester: The PFP ester may have hydrolyzed due to improper storage or handling. | Always store PFP esters at -20°C with a desiccant.[1] Allow the vial to warm to room temperature before opening.[3][8] Prepare solutions immediately before use with anhydrous solvents.[1][8] It is good practice to qualify a new batch with a small-scale control reaction.[1] |
| Incorrect pH: The reaction pH may be too low, reducing the nucleophilicity of the target amine. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][9] | |
| Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, borate, or carbonate.[7][8] If necessary, perform a buffer exchange of your sample before the reaction.[8] | |
| Reaction Fails Upon Scale-Up | Introduction of Moisture: Larger scale reactions have a higher surface area and longer setup times, increasing the chance of moisture contamination. | Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for example, by working under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: PFP esters and their products can be unstable in aqueous basic conditions. Washing with solutions like sodium bicarbonate can lead to product loss. | If possible, avoid aqueous basic workups.[1] If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] Consider non-aqueous workup methods or purification by silica (B1680970) gel chromatography if the product is stable under those conditions.[1] |
| Inconsistent Results | Variable Quality of PFP Ester: The quality of the PFP ester may differ between batches or may have degraded over time. | Always store PFP esters properly.[1] Qualify new batches with a small-scale control reaction to ensure consistent performance.[1] |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1] |
Quantitative Data Summary
The stability of active esters is critical for successful conjugation. The following table summarizes the comparative stability of PFP esters against other common acylating agents.
| Activating Group | Conditions | Half-life | Reference |
| PFP Ester | Aqueous Acetonitrile | ~840 hours | [11] |
| NHS Ester | Aqueous Acetonitrile | ~140 hours | [1][11] |
| Anhydride | Aqueous Acetonitrile | ~140 hours | [11] |
| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes | [1][11] |
Note: The PFP ester is approximately 6-fold more stable than the NHS ester in aqueous acetonitrile.[11]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a PFP Ester
This protocol provides a general guideline for the conjugation of a PFP ester to a primary amine-containing protein.
Materials:
-
PFP ester-activated molecule
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[12] If necessary, perform a buffer exchange.
-
Prepare PFP Ester Solution: Immediately before use, allow the vial of PFP ester to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[7][12] The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[10][12]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][9] The optimal time may need to be determined empirically.
-
Quench Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[1]
-
Purification: Purify the conjugate to remove unreacted PFP ester and byproducts using a suitable chromatography method, such as a desalting column or dialysis.[1][8]
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the PFP ester in anhydrous DMSO or DMF.[1]
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[1]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench and Dilute: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[1]
-
HPLC Analysis: Analyze the sample by HPLC, monitoring the decrease in the PFP ester peak area and the increase in the corresponding carboxylic acid peak area over time.[1]
-
Calculate Half-life: Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]
Visualizations
Caption: The hydrolysis pathway of a PFP ester, a primary degradation route in aqueous solutions.
Caption: A troubleshooting flowchart for low or no PFP ester conjugation efficiency.
Caption: Experimental workflow for determining the hydrolytic stability of a PFP ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Buffer Interferences
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding competing reactions when using Tris and glycine (B1666218) buffers in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protein concentration reading inaccurate when using a Tris-based buffer?
A1: Tris buffers are known to interfere with common colorimetric protein assays, such as the Lowry and Bradford assays.[1][2] The primary amine in the Tris molecule can react with the assay reagents, leading to inaccurate measurements. Specifically, Tris can decrease chromophore development with the protein and contribute to the blank color, resulting in either an underestimation or overestimation of the protein concentration.[1][2]
Q2: I'm working with an enzyme that has an aldehyde substrate. Can I use Tris buffer?
A2: It is generally not recommended to use Tris buffer with aldehyde substrates. The primary amine of Tris can react with aldehydes to form Schiff bases or oxazolidine (B1195125) structures.[3][4][5] This reaction effectively reduces the concentration of your substrate, which can lead to an apparent inhibition of your enzyme.[5]
Q3: My metalloenzyme shows lower than expected activity in Tris buffer. What could be the cause?
A3: Tris can act as a chelating agent for various metal ions.[6][7] If your enzyme requires a metal cofactor for its activity, the Tris buffer may be sequestering these ions, leading to reduced or inhibited enzyme function.[6][7]
Q4: Can I use a Tris-HCl buffer prepared at room temperature for an experiment at 4°C?
A4: It is highly discouraged. The pKa of Tris buffer is significantly dependent on temperature.[8][9] A Tris buffer prepared to a specific pH at room temperature will have a different, more alkaline pH at 4°C. This pH shift can significantly impact the activity and stability of your protein or enzyme. For instance, a Tris buffer at pH 7.0 at 4°C will have a pH of approximately 5.95 at 37°C.[9]
Q5: When should I use glycine in a crosslinking experiment?
A5: Glycine is commonly used to quench crosslinking reactions, particularly those involving formaldehyde (B43269).[10] The primary amine in glycine reacts with the excess crosslinker, preventing further and unwanted crosslinking of your target molecules.[10] It is added after the desired crosslinking time has elapsed.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification in Tris Buffer
Symptoms:
-
Inconsistent protein concentration readings.
-
High background absorbance in your protein assay.
-
Non-linear standard curve.
Troubleshooting Steps:
-
Buffer-Matched Standards: Prepare your protein standards in the exact same concentration of Tris buffer as your samples.[2] This will help to correct for the buffer's contribution to the color development.
-
Alternative Protein Assays: Consider using a protein assay that is less susceptible to interference from Tris, such as the Bicinchoninic Acid (BCA) assay. However, be aware that Tris can still interfere with the BCA assay to some extent.[11]
-
Buffer Exchange: If possible, perform a buffer exchange on your sample to a more compatible buffer (e.g., phosphate-buffered saline, PBS) before performing the protein assay.
Issue 2: Apparent Enzyme Inhibition in Tris Buffer with Aldehyde Substrates
Symptoms:
-
Lower enzyme activity than expected.
-
Non-Michaelis-Menten kinetics.
Troubleshooting Steps:
-
Switch to a Non-Amine Buffer: The most effective solution is to switch to a buffer that does not contain a primary amine. Good alternatives include HEPES, PIPES, or phosphate (B84403) buffers.
-
Kinetic Analysis: If you must use Tris, be aware of the potential for substrate depletion. You may need to perform detailed kinetic analyses to account for the reaction between Tris and your aldehyde substrate.
Data Presentation
Table 1: Summary of Tris Buffer Interferences in Common Protein Assays
| Protein Assay | Nature of Interference with Tris Buffer | Recommended Action |
| Lowry Assay | Decreases chromophore development and contributes to blank color.[1][2] | Prepare standards in the same Tris buffer concentration as the sample.[2] |
| Bradford Assay | Both Tris and glycine buffers are reported to interfere. | Use a compatible buffer or perform a buffer exchange. |
| BCA Assay | Tris can interfere with the assay.[11] | Use with caution and consider buffer-matched standards. |
Experimental Protocols
Protocol 1: Protein Quantification in Tris Buffer using a Buffer-Matched Standard Curve
Objective: To accurately quantify protein concentration in a Tris-buffered sample using the Lowry or Bradford assay.
Materials:
-
Protein sample in Tris buffer.
-
Bovine Serum Albumin (BSA) standard solution.
-
Tris buffer (same concentration as the sample).
-
Lowry or Bradford assay reagent.
-
Spectrophotometer.
Methodology:
-
Prepare Protein Standards: Create a series of protein standards by diluting the BSA standard solution with the same Tris buffer that your sample is in. The final concentration of Tris in all standards must be identical to that in your sample.
-
Prepare Blank: Use the Tris buffer as the blank.
-
Assay Procedure: Follow the standard protocol for your chosen protein assay (Lowry or Bradford), using your buffer-matched standards and the blank.
-
Measurement: Read the absorbance of your standards and sample at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the absorbance readings of your buffer-matched standards. Use this curve to determine the concentration of your protein sample.
Protocol 2: Quenching a Formaldehyde Crosslinking Reaction with Glycine
Objective: To stop a formaldehyde crosslinking reaction at a specific time point.
Materials:
-
Cells or molecules undergoing crosslinking with formaldehyde.
-
Glycine solution (e.g., 1 M stock).
Methodology:
-
Crosslinking: Perform your crosslinking reaction with formaldehyde for the desired duration.
-
Quenching: To stop the reaction, add glycine to a final concentration that is in molar excess to the formaldehyde used. A common final concentration is 125 mM.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complete quenching.
-
Washing: Proceed with washing steps to remove excess glycine and unreacted formaldehyde before downstream applications.[10]
Visualizations
Caption: Competing reactions of Tris buffer with common experimental components.
Caption: Workflow for quenching a crosslinking reaction with glycine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine) - News - Hunan Hui Bai Yi New Materials Co.,Ltd. [hbynm.com]
- 9. Buffers for Biochemical Reactions [promega.sg]
- 10. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
optimizing incubation time and temperature for PFP ester reactions
Welcome to the Technical Support Center for optimizing incubation time and temperature for Pentafluorophenyl (PFP) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation and synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
A1: Pentafluorophenyl (PFP) esters are highly reactive chemical compounds used to connect molecules, particularly in the fields of bioconjugation and peptide synthesis.[1][2] They are favored for their ability to efficiently form stable amide bonds by reacting with primary and secondary amines.[1][3][4] The key advantages of PFP esters over other reagents, like NHS esters, include their higher reactivity and greater resistance to hydrolysis in aqueous solutions, which leads to more efficient and reproducible conjugation reactions.[2][3][4][5][6]
Q2: What is the optimal pH for PFP ester reactions?
A2: The optimal pH range for PFP ester reactions with primary amines is typically between 7.2 and 8.5.[1][3] In this range, the amine is sufficiently reactive. It is important to avoid higher pH values as they can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction and reduces efficiency.[1][3]
Q3: What solvents should be used to dissolve PFP esters?
A3: PFP esters should be dissolved in anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][6][7] Stock solutions are not recommended for storage as the PFP ester can degrade over time in the presence of trace amounts of moisture.[4][5][6]
Q4: How should PFP ester reagents be stored?
A4: PFP esters are sensitive to moisture and should be stored at -20°C in a tightly sealed container with a desiccant.[1][6][8] To prevent condensation of moisture onto the product, it is crucial to allow the vial to equilibrate to room temperature before opening.[4][5][6]
Q5: Can I use buffers containing Tris or glycine (B1666218) for my PFP ester reaction?
A5: No, you should avoid buffers that contain primary amines, such as Tris or glycine.[4][5][6][9] These buffers will compete with your target molecule for reaction with the PFP ester, thereby reducing the efficiency of your intended conjugation.[4][5][6] Amine-free buffers like phosphate-buffered saline (PBS) are recommended.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | PFP ester hydrolysis: The pH may be too high, or the reaction time too long, leading to the breakdown of the PFP ester.[8] | Optimize the pH to stay within the 7.2-8.5 range.[1] Avoid unnecessarily long reaction times, especially at higher temperatures and pH.[8] |
| Low protein/biomolecule concentration: Dilute solutions can result in slower reaction kinetics.[8] | If possible, increase the concentration of your protein or biomolecule (e.g., > 2 mg/mL).[8] | |
| Insufficient molar ratio of PFP ester: Not enough PFP ester is present to react with all available amine groups. | Increase the molar excess of the PFP ester to the biomolecule. Ratios of 5:1 to 20:1 are common starting points.[7][8] | |
| Degraded PFP ester: Improper storage or handling has led to the degradation of the reagent.[1] | Always store PFP esters at -20°C with a desiccant and allow them to warm to room temperature before opening.[1][8] It is also good practice to test a new batch with a small-scale control reaction.[1] | |
| Protein Aggregation | High protein concentration: Some proteins are prone to aggregation at higher concentrations.[8] | Perform the conjugation reaction at a lower protein concentration.[8] |
| Use of organic co-solvent: The addition of DMSO or DMF may destabilize certain proteins.[8] | Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand.[8] | |
| Inconsistent Results | Moisture contamination: Introduction of water into the reaction can lead to hydrolysis of the PFP ester.[1] | Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[1] |
| Batch-to-batch variability of PFP ester: The quality of the PFP ester may differ between batches.[1] | Qualify a new batch of PFP ester with a small-scale control reaction to ensure consistency.[1] |
Experimental Protocols
General Protocol for Protein Labeling with a PFP Ester
This protocol provides a general procedure for the conjugation of a PFP ester to a protein.
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15M NaCl, pH 7.2-8.5)[3][5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[7]
-
Desalting column or dialysis cassette for purification[7]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[3][7]
-
Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently mixing.[7][8] The final concentration of the organic solvent should be kept below 10%.[7]
-
Incubation: Incubate the reaction mixture under the desired conditions. Common conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.[3][7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7]
-
Purification: Remove excess unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis.[5][7]
Optimization of Incubation Time and Temperature
The optimal incubation time and temperature can vary depending on the specific reactants and desired degree of labeling.[5][6]
| Temperature | Incubation Time | Notes |
| 4°C | Overnight | Recommended for sensitive biomolecules to minimize degradation.[3][7] Reaction rates will be slower.[8] |
| Room Temperature (20-25°C) | 1-4 hours | A common starting point for many reactions.[3][7] |
| 37°C | 30 minutes | Can be used to accelerate the reaction, but may increase the risk of PFP ester hydrolysis and protein degradation.[4][5] |
Visualizations
Caption: General experimental workflow for PFP ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Navigating the Challenges of PEGylated Bioconjugate Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of PEGylated bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated bioconjugates?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[1] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.
Q2: Why is my PEGylated protein appearing as a broad peak in Size-Exclusion Chromatography (SEC)?
A broad peak in SEC is a common observation for PEGylated proteins and can be attributed to several factors:[1]
-
Polydispersity of PEG: If the PEG reagent used for conjugation has a broad molecular weight distribution, the resulting PEGylated protein population will also be heterogeneous in size, leading to a broader elution profile.[1]
-
Heterogeneous PEGylation: The presence of multiple PEGylated species (e.g., mono-, di-, tri-PEGylated proteins) contributes to the overall heterogeneity and peak broadening.[1]
-
Interactions with the SEC Stationary Phase: The PEG moiety can sometimes interact with the silica-based stationary phases of SEC columns, leading to poor peak shape, tailing, and lower recovery.[1]
-
Conformational Differences: PEGylated proteins do not behave like typical globular protein standards used for column calibration, making molecular weight estimation by conventional SEC unreliable.[1]
Q3: How does the size of the PEG chain affect purification?
The size of the attached PEG chain significantly influences the purification process:
-
Size Exclusion Chromatography (SEC): Larger PEG chains lead to a greater increase in the hydrodynamic radius of the bioconjugate. This generally improves the resolution between the PEGylated protein and the unreacted native protein.[2] However, for efficient separation, the molecular weight difference should ideally be at least two-fold.[3]
-
Ion Exchange Chromatography (IEX): Larger PEG chains can exert a stronger "charge shielding" effect, reducing the protein's interaction with the IEX resin.[4] This can be leveraged to separate species with different degrees of PEGylation. The retention time on ion-exchange is generally inversely proportional to the PEG:protein mass ratio.[5]
-
Hydrophobic Interaction Chromatography (HIC): The difference in hydrophobicity that allows for efficient separation between mono- and multi-PEGylated species is more pronounced with higher molecular weight PEGs (>20 kDa).[6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered with different chromatography techniques used in PEGylated bioconjugate purification.
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | 1. Secondary Interactions: The PEG moiety or the protein may be interacting with the stationary phase. 2. Poorly Packed Column: The column may be compromised. 3. Sample Viscosity: The sample may be too concentrated.[7] 4. System Dispersion: Excessive tubing volume between the injector and detector.[8] | 1. Optimize Mobile Phase: Add a small percentage of an organic modifier like isopropanol (B130326) (start with 5%) to the mobile phase to minimize hydrophobic interactions.[8] Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM salt) to reduce ionic interactions. 2. Column Performance Test: Check the column's efficiency and integrity.[7] 3. Dilute Sample: Reduce the sample concentration.[7] 4. Minimize System Volume: Use shorter, narrower tubing where possible.[7] |
| Poor Resolution Between Species | 1. Similar Hydrodynamic Radii: The species to be separated have very similar sizes. 2. Suboptimal Flow Rate: The flow rate may be too high for efficient separation. | 1. Change Column: Use a column with a smaller pore size or a longer column to increase the separation path length. 2. Reduce Flow Rate: Lowering the flow rate can improve resolution, although it will increase the run time.[7] |
| Co-elution of Free PEG and PEGylated Protein | The hydrodynamic radii of the free PEG and the PEGylated protein are too similar for effective separation by SEC alone.[1] | 1. Optimize SEC Conditions: Experiment with different column pore sizes and mobile phase compositions.[1] 2. Use an Alternative Chromatography Method: Reversed-phase (RP-HPLC) or ion-exchange chromatography (IEX) may provide better separation.[1] |
Ion Exchange Chromatography (IEX)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of PEGylated Species | 1. "Charge Shielding" Effect: The PEG chain masks the charges on the protein surface. 2. Inappropriate Salt Gradient: The salt gradient may be too steep to resolve species with small charge differences. | 1. Optimize pH: Small changes in the mobile phase pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin. 2. Shallow Salt Gradient: Use a shallower salt gradient to improve the resolution of closely eluting species.[9] |
| Low Binding Capacity | Steric Hindrance: The large PEG chain can prevent the protein from accessing the binding sites within the resin pores. | Use a Resin with Larger Pores: A resin with a larger pore size will allow for better access of the PEGylated bioconjugate to the binding sites. |
| No Retention of PEGylated Protein | The "charge shielding" by the PEG is so effective that the overall charge of the conjugate is not sufficient for binding under the starting conditions. | 1. Adjust pH: Change the pH of the start buffer to increase the net charge of the protein portion of the conjugate. 2. Lower Starting Salt Concentration: Reduce the ionic strength of the start buffer to promote binding. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Polydispersity of PEG: The inherent molecular weight distribution of the PEG chain contributes to peak broadening. 2. Slow Mass Transfer: Inefficient movement of the analyte between the mobile and stationary phases. | 1. Use Monodisperse PEG: If possible, use PEG reagents with a lower polydispersity index. 2. Increase Column Temperature: Raising the temperature (e.g., to 45°C) can improve peak shape and resolution.[10] |
| Poor Separation of Positional Isomers | Insufficient Column Resolving Power: The stationary phase is not providing adequate separation. | 1. Optimize Stationary Phase: Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins.[10] 2. Optimize Gradient: A shallower gradient of the organic solvent often improves the resolution of closely eluting species.[4] |
| Low Recovery | 1. Precipitation on the Column: The conjugate may have poor solubility in the mobile phase. 2. Irreversible Binding: The conjugate might be irreversibly binding to the stationary phase. | 1. Ensure Sample Solubility: Make sure the sample is fully dissolved before injection. 2. Modify Mobile Phase: Alter the mobile phase composition or pH to reduce irreversible binding. |
Quantitative Data Summary
The following tables provide representative quantitative data for the purification of PEGylated proteins.
Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein
| Analyte | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Aggregates | ~7.5 | 1.2 |
| Di-PEGylated Protein | ~8.5 | 10.5 |
| Mono-PEGylated Protein | ~9.2 | 85.3 |
| Native Protein | ~10.1 | 2.8 |
| Free PEG | ~11.0 | 0.2 |
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.[11]
Table 2: RP-HPLC Separation of PEGylated Isoforms
| Analyte | Retention Time (min) | Resolution (vs. Native) |
|---|---|---|
| Native Protein | 15.2 | - |
| Positional Isomer 1 | 16.5 | 2.1 |
| Positional Isomer 2 | 17.1 | 3.0 |
| Main PEGylated Species | 18.0 | 4.5 |
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.[11]
Experimental Protocols
Protocol 1: General Ion Exchange Chromatography (IEX) for PEGylated Protein Purification
This protocol provides a general starting point for purifying PEGylated proteins using IEX. Optimization will be required for specific bioconjugates.
Materials:
-
IEX column (e.g., cation or anion exchange, chosen based on the protein's pI)
-
Chromatography system (e.g., FPLC or HPLC)
-
Start Buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)
-
PEGylated bioconjugate sample, buffer-exchanged into Start Buffer
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of Start Buffer until the pH and conductivity of the eluent are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Start Buffer to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound species using a linear salt gradient from 0% to 50% Elution Buffer over 10-20 CVs. Typically, species with a lower degree of PEGylation (and thus more exposed charge) will elute at a higher salt concentration.
-
High Salt Wash: Wash the column with 100% Elution Buffer (1 M NaCl) to remove any strongly bound species.
-
Re-equilibration: Re-equilibrate the column with Start Buffer for subsequent runs.
-
Fraction Analysis: Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to identify the desired PEGylated species.
Protocol 2: General Reversed-Phase HPLC (RP-HPLC) for PEGylated Protein Analysis
This protocol is suitable for the analytical separation of PEGylated species, including positional isomers.
Materials:
-
RP-HPLC column (e.g., C4 or C18, 300 Å pore size)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
PEGylated bioconjugate sample
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µg of the PEGylated protein sample.
-
Gradient Elution: Apply a linear gradient to elute the species. A representative gradient could be:
-
5-35% B over 5 minutes
-
35-65% B over 20 minutes[10]
-
65-95% B over 5 minutes
-
-
Column Wash: Wash the column with 95% B for 5 minutes.
-
Re-equilibration: Re-equilibrate the column at the initial conditions for 10 minutes.
-
Detection: Monitor the elution profile at 220 nm or 280 nm.[10]
-
Temperature Control: Maintain the column temperature at 45°C to improve peak shape.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 3. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports | Publicación [silice.csic.es]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. support.waters.com [support.waters.com]
- 9. goldbio.com [goldbio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for enhanced efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments in a question-and-answer format.
Q1: My SPAAC reaction is slow or the yield is low. What are the common causes and how can I improve the reaction rate and yield?
A1: Several factors can contribute to slow or incomplete SPAAC reactions. Below is a troubleshooting guide to enhance your reaction speed and yield.
-
Suboptimal Reagents:
-
Cyclooctyne (B158145) Choice: The structure of the cyclooctyne significantly impacts the reaction rate. For faster kinetics, consider more strained and electron-rich cyclooctynes. Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[1][2]
-
Azide (B81097) Reactivity: The electronic properties of the azide can influence its reactivity. Azides with electron-donating groups tend to react faster.[3]
-
Reagent Stability: Strained cyclooctynes can degrade under certain conditions, such as acidic environments or during prolonged storage.[4] Ensure your reagents are stored correctly and are not expired.
-
-
Unfavorable Reaction Conditions:
-
Buffer Selection: The choice of buffer can impact reaction rates. While Phosphate-Buffered Saline (PBS) is common, studies have shown that HEPES buffer (pH 7) can lead to higher rate constants.[3][5] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[3]
-
pH Level: Generally, a slightly alkaline pH (7.0-8.5) can increase the rate of SPAAC reactions.[1][6] However, this can be buffer-dependent.
-
Temperature: Increasing the reaction temperature from room temperature to 37°C can accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[5][6]
-
Concentration: Low concentrations of one or both reactants will slow down the reaction. If possible, increase the concentration of the limiting reagent.[1][5]
-
Solvent: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents like DMSO can be used to improve the solubility of hydrophobic reactants. However, high concentrations can negatively impact biomolecules.[1][5]
-
-
Steric Hindrance:
-
Bulky groups near the azide or cyclooctyne can physically block the reactive sites.[1] If possible, redesign your molecules to minimize steric clashes.
-
PEG Linkers: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the reactive moiety (azide or cyclooctyne) and the molecule of interest can significantly increase reaction rates by reducing steric hindrance and improving accessibility.[3][5]
-
Q2: I am observing non-specific labeling or unexpected side products. What could be the cause?
A2: While SPAAC is known for its high specificity, side reactions can occur under certain conditions.
-
Reaction with Thiols: Some strained cyclooctynes, particularly DBCO, have been reported to react with free thiols, such as those in cysteine residues of proteins.[4] BCN can also react with thiols, a reaction that can be suppressed by the addition of β-mercaptoethanol (β-ME).[7]
-
Instability of Reactants: Highly reactive cyclooctynes can sometimes self-react or degrade, leading to side products.[4][8] Ensure the purity of your starting materials and consider the stability of your chosen cyclooctyne under your experimental conditions.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule and quench the cyclooctyne, reducing the efficiency of your intended reaction.[5][9] It is crucial to use azide-free buffers.
Q3: How can I monitor the progress of my SPAAC reaction?
A3: Monitoring the reaction progress is crucial for optimization and determining the reaction endpoint. Several methods can be employed:
-
UV-Vis Spectrophotometry: DBCO has a characteristic absorbance around 310 nm.[10][11] The disappearance of this absorbance can be monitored over time to follow the reaction progress.[5][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate reactants from the product, allowing for quantification of each species over time. Both reverse-phase and size-exclusion chromatography can be effective depending on the molecules involved.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions in solution, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals.[1][15]
-
Mass Spectrometry: Mass spectrometry can be used to detect the formation of the desired product by identifying its molecular weight.[16]
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight of the protein band on an SDS-PAGE gel can indicate successful conjugation.[10][16]
Q4: What is the best way to purify the final product of a SPAAC reaction?
A4: The choice of purification method depends on the properties of your product and the unreacted starting materials.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating larger conjugated biomolecules from smaller unreacted reagents.[16][17]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is effective for separating molecules based on hydrophobicity and can be used to purify small molecule conjugates or separate labeled from unlabeled biomolecules.[12]
-
Affinity Chromatography: If one of your reactants has an affinity tag, this can be used to capture the conjugated product.
-
Dialysis or Centrifugal Filtration: These methods are useful for removing small molecule reagents from larger protein or nanoparticle conjugates.[9][18]
Quantitative Data
The following tables summarize key quantitative data to aid in the design and optimization of your SPAAC experiments.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | ~0.3 - 0.7 | [2] |
| DBCO | ~0.6 - 1.0 | [2] |
| BCN | ~0.06 - 0.1 | [2] |
| BARAC | >1.0 | [19] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo DBCO-amine).
| Buffer (pH) | Rate Constant (k₂) with 1-azido-1-deoxy-β-D-glucopyranoside [M⁻¹s⁻¹] | Rate Constant (k₂) with 3-azido-L-alanine [M⁻¹s⁻¹] | Reference |
| PBS (7) | 0.85 | 0.32 | [3] |
| HEPES (7) | 1.22 | 0.55 | [3] |
| DMEM | 0.97 | 0.59 | [3] |
| RPMI | 0.77 | 0.27 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with DBCO-NHS Ester and SPAAC Conjugation
This protocol describes the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Azide-modified molecule
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or SEC column)
Procedure:
-
Preparation of DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.[9][11]
-
Antibody Labeling:
-
Quenching (Optional): Add a small volume of quenching solution (e.g., 1/10th of the reaction volume) to stop the reaction by quenching any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[11]
-
Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO-NHS ester using a desalting column or by dialysis against PBS.[9]
-
SPAAC Reaction:
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography) to remove any unreacted materials.[10]
-
Characterization: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.[20]
Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectrophotometry
This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.[5]
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at ~310 nm.[10]
-
Sample Preparation:
-
Prepare the reaction mixture in a quartz cuvette. The concentration of the DBCO reagent should be such that the initial absorbance at ~310 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the final reactant to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at ~310 nm over time.[10]
-
Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis: Plot the absorbance at ~310 nm versus time to visualize the reaction progress. For kinetic analysis, the natural logarithm of the absorbance can be plotted against time to determine the rate constant.
Visualizations
Caption: A troubleshooting workflow for low yield or slow SPAAC reactions.
Caption: A general experimental workflow for a SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chempep.com [chempep.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Scholars@Duke publication: Covalent protein-oligonucleotide conjugates by copper-free click reaction. [scholars.duke.edu]
- 18. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: PFP Ester Reactions - The Role of DMF Co-solvent
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the use of N,N-Dimethylformamide (DMF) as a co-solvent in Pentafluorophenyl (PFP) ester reactions for amide bond formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is DMF used as a co-solvent in PFP ester reactions?
A1: DMF is primarily used as a co-solvent in PFP ester reactions, typically in bioconjugation, to improve the solubility of reagents, particularly the PFP ester itself, which can be hydrophobic.[1][2] In many protocols, a 5-10% (v/v) concentration of DMF in an aqueous buffer is recommended to create a homogenous reaction mixture, which is crucial for efficient coupling.[1]
Q2: Can DMF act as a catalyst in PFP ester reactions?
A2: DMF can act as a catalyst in various acylation reactions, often through the formation of a Vilsmeier-type intermediate.[3] However, in the context of PFP ester aminolysis, its primary role is that of a solubilizing agent. While it may have some catalytic effect, this is not its main purpose in these reactions, and its impact on reaction rate is not well-documented in this specific context.
Q3: What are the potential downsides of using DMF in PFP ester reactions?
A3: A significant concern with using DMF is its potential to degrade into dimethylamine (B145610) and formic acid.[4] Dimethylamine is a primary amine and can compete with the target amine nucleophile, leading to the formation of an undesired dimethylamide byproduct and a reduction in the overall yield of the desired conjugate.[4] Therefore, it is crucial to use high-purity, anhydrous DMF and to prepare solutions fresh.
Q4: How does DMF affect the stability of PFP esters?
A4: PFP esters are susceptible to hydrolysis, especially at higher pH. The presence of water in DMF can accelerate this degradation. While PFP esters are generally more stable than other active esters like NHS esters, it is still recommended to use anhydrous DMF and to minimize the reaction time in aqueous DMF mixtures to reduce the extent of hydrolysis.[5]
Q5: Are there alternatives to DMF for improving the solubility of PFP esters?
A5: Yes, other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) can also be used as co-solvents to dissolve PFP esters.[1] The choice of solvent can influence the reaction efficiency, and in some specific cases, MeCN has been shown to result in higher yields than DMF.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete dissolution of PFP ester: The PFP ester is not fully dissolved in the reaction mixture, leading to a heterogeneous reaction. 2. Hydrolysis of PFP ester: The PFP ester is degrading due to the presence of water in the solvent or a prolonged reaction time at high pH.[5] 3. Competition from DMF degradation products: Dimethylamine from degraded DMF is reacting with the PFP ester.[4] 4. Suboptimal DMF concentration: The percentage of DMF may not be optimal for your specific reactants. | 1. Ensure the PFP ester is fully dissolved in a small amount of anhydrous DMF before adding it to the reaction buffer. Gentle vortexing can aid dissolution. 2. Use anhydrous DMF and high-purity reagents. Minimize reaction time and maintain the pH within the optimal range (typically 7.2-8.5).[7] 3. Use fresh, high-purity DMF for your reactions. Consider alternatives like DMSO or MeCN if DMF degradation is suspected. 4. Empirically test a range of DMF concentrations (e.g., 5%, 10%, 15%) to find the optimal condition for your specific reaction. |
| Presence of a Side Product with a Mass Corresponding to Dimethylamide | DMF Degradation: The PFP ester is reacting with dimethylamine, a degradation product of DMF.[4] | 1. Use fresh, high-purity, anhydrous DMF. 2. Consider switching to a different co-solvent such as DMSO or acetonitrile.[1] |
| Precipitation During Reaction | Poor Solubility of Reactants or Product: The reactants or the final product may not be sufficiently soluble in the chosen solvent mixture. | 1. Increase the percentage of DMF as a co-solvent, but be mindful of the potential for increased side reactions. 2. Test alternative co-solvents like DMSO or a mixture of solvents. |
Quantitative Data Summary
The following table summarizes available quantitative data on the effect of the solvent on PFP ester reaction efficiency. It is important to note that optimal conditions can be substrate-dependent.
| Reaction | Solvent System | Yield (%) | Reference |
| Electrochemical PFP ester synthesis | MeCN | 90 | [6] |
| Electrochemical PFP ester synthesis | DMF | 67 | [6] |
This data suggests that for certain PFP ester formation reactions, acetonitrile may be a more efficient solvent than DMF. However, for coupling reactions, the primary role of DMF as a solubilizing agent might outweigh a potentially lower yield in the ester formation step, especially when reactants have poor solubility in other solvents.
Key Experimental Protocols
Protocol 1: General Procedure for PFP Ester Coupling using a DMF Co-solvent
This protocol provides a general method for the coupling of a PFP ester to a primary amine-containing biomolecule in an aqueous buffer with DMF as a co-solvent.
Materials:
-
PFP ester-activated molecule
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the PFP Ester Stock Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal volume of anhydrous DMF to create a concentrated stock solution (e.g., 10-100 mM).
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to the desired concentration.
-
Initiate the Reaction: Slowly add the PFP ester stock solution to the biomolecule solution while gently vortexing. The final concentration of DMF in the reaction mixture should ideally be between 5-10% (v/v).[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or another suitable purification method.
Visualizations
Logical Workflow for Troubleshooting Low Yield in PFP Ester Reactions with DMF
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues in PFP ester reactions involving DMF.
Signaling Pathway of PFP Ester Aminolysis and Potential DMF Interference
Caption: The desired reaction pathway of PFP ester aminolysis and a potential side reaction due to DMF degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Cyclooctyne-O-amido-PEG2-PFP Ester vs. NHS Ester: A Comprehensive Guide to Bioconjugation Efficiency
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of reactive chemical groups is paramount to the success of the conjugation strategy. This guide provides a detailed comparison between Cyclooctyne-O-amido-PEG2-PFP ester and its N-Hydroxysuccinimide (NHS) ester counterpart. The focus is on the efficiency of these reagents in labeling biomolecules through amine-reactive chemistry and their subsequent utility in strain-promoted alkyne-azide cycloaddition (SPAAC).
Executive Summary
Pentafluorophenyl (PFP) esters present a significant advantage over N-hydroxysuccinimide (NHS) esters in bioconjugation reactions primarily due to their superior resistance to hydrolysis and faster reaction kinetics with primary amines.[1][2] This increased stability of PFP esters leads to higher conjugation efficiency, better reproducibility, and requires a smaller excess of the labeling reagent.[1][2] While both esters enable the crucial amide bond formation with biomolecules, the PFP ester's properties make it a more robust and efficient choice for researchers, especially when working with precious and limited biological samples.[2]
Data Presentation: PFP Ester vs. NHS Ester Performance
The following tables summarize the key performance indicators of PFP esters and NHS esters based on available experimental data and established chemical principles.
| Feature | This compound | Cyclooctyne-O-amido-PEG2-NHS Ester | Reference |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | [1] |
| Target | Primary and secondary amines | Primary amines | [3][4] |
| Bond Formed | Amide | Amide | [3][4] |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | [1][5] |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) | Requires organic solvent (e.g., DMSO, DMF) | [3][6] |
| Key Advantage | Higher resistance to hydrolysis, leading to more efficient reactions. | Well-established chemistry with a wide variety of available reagents. | [1][7] |
| Key Disadvantage | Can be more hydrophobic than NHS esters. | Susceptible to hydrolysis, which can lead to lower reaction yields. | [7] |
| Parameter | PFP Ester | NHS Ester | Reference |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis. | Prone to hydrolysis, especially at higher pH. | [1][2][7] |
| Half-life at pH 7.0, 0°C | Significantly longer than NHS ester | 4-5 hours | [8][9] |
| Half-life at pH 8.0, 4°C | Significantly longer than NHS ester | 1 hour | [8] |
| Half-life at pH 8.6, 4°C | Significantly longer than NHS ester | 10 minutes | [8][9] |
| Reaction Kinetics (Aminolysis) | Faster reaction with amines. | Slower reaction with amines. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and a typical experimental workflow for comparing the efficiency of PFP and NHS esters.
Caption: Reaction mechanisms of PFP and NHS esters with a primary amine.
Caption: Experimental workflow for comparing conjugation efficiency.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein to be labeled (e.g., antibody)
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)[5]
-
This compound
-
Anhydrous DMSO or DMF[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[3]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[3]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted reagent by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry. Analyze the purity of the conjugate by SDS-PAGE.
Protocol 2: Protein Labeling with Cyclooctyne-O-amido-PEG2-NHS Ester
Materials:
-
Protein to be labeled (e.g., antibody)
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3-8.5)[6]
-
Cyclooctyne-O-amido-PEG2-NHS ester
-
Anhydrous DMSO or DMF[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[11]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the Cyclooctyne-O-amido-PEG2-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[4]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. A higher molar excess is often required to compensate for hydrolysis.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Purification: Purify the conjugate from excess reagent using a desalting column or dialysis.[11]
-
Analysis: Characterize the conjugate by determining the DOL and assessing purity as described in Protocol 1.
Conclusion
The selection of an amine-reactive crosslinker is a critical step in the design of bioconjugation experiments. This compound offers a distinct advantage over its NHS ester counterpart due to its enhanced stability against hydrolysis, which translates to more efficient and reproducible conjugations.[1][2] This increased efficiency can be particularly beneficial when working with sensitive and valuable biomolecules, ultimately leading to higher quality conjugates for downstream applications in research and drug development. The subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction, making cyclooctyne-modified biomolecules valuable tools for a variety of applications.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. precisepeg.com [precisepeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. nanocomposix.com [nanocomposix.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. interchim.fr [interchim.fr]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to the Hydrolytic Stability of PFP and NHS Esters
For researchers, scientists, and drug development professionals, the choice of an amine-reactive crosslinker is a critical decision that profoundly impacts the efficiency, reproducibility, and success of bioconjugation reactions. Among the most common choices, N-hydroxysuccinimide (NHS) esters have long been a staple. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative in many applications, primarily due to their enhanced stability in aqueous environments.[1][2]
This guide provides an objective comparison of the hydrolytic stability of PFP and NHS esters, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your specific research needs.
Comparing Hydrolytic Stability: PFP vs. NHS Esters
The primary challenge in using amine-reactive esters in aqueous solutions is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This unwanted side reaction inactivates the crosslinker, reducing the overall efficiency of the conjugation.[1] PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[3][4][5] This increased stability is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which activates the ester for aminolysis while providing greater resistance to hydrolysis.[1]
The practical benefit of this enhanced stability is a more efficient and reproducible conjugation, as more of the PFP ester remains active and available to react with the target molecule over the course of the reaction.[1][6]
Quantitative Data on Hydrolytic Stability
The difference in stability becomes evident when examining the half-lives of these esters under various conditions. While direct side-by-side comparisons in the literature are limited, the available data consistently demonstrate the superior stability of PFP esters.
| Active Ester | Solvent System / Conditions | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours.[7] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours[7] |
| N-Hydroxysuccinimide (NHS) Ester | pH 7.0, 0°C | 4 to 5 hours[8][9] |
| N-Hydroxysuccinimide (NHS) Ester | pH 8.0, Room Temperature | "minutes"[3] |
| N-Hydroxysuccinimide (NHS) Ester | pH 8.6, 4°C | 10 minutes[8][9] |
It is important to note that the rate of hydrolysis for both esters increases with higher pH.[7][8] While one study observed a higher intrinsic stability for an NHS ester model compound compared to a PFP ester, it also noted that the final product yield was lower with the NHS ester due to competing hydrolysis during the aminolysis reaction.[10] This highlights that for practical bioconjugation, the stability of the ester under the reaction conditions is the most critical factor.
Visualization of Hydrolysis Pathways
The hydrolysis of both PFP and NHS esters proceeds through a nucleophilic attack by water or a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of an unstable tetrahedral intermediate, which then collapses, releasing the corresponding carboxylic acid and either pentafluorophenol (B44920) (for PFP esters) or N-hydroxysuccinimide (for NHS esters).
Experimental Protocols
Protocol 1: Determining Hydrolytic Stability of an Active Ester
This protocol outlines a general method to determine the hydrolytic stability of a PFP or NHS ester using High-Performance Liquid Chromatography (HPLC).[7]
Materials:
-
PFP or NHS ester of interest
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]
-
Buffer of interest (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL) of the active ester in anhydrous DMSO or DMF. Stock solutions should not be stored.[6][11]
-
Initiate Hydrolysis: Add a small volume of the stock solution to the pre-warmed buffer of interest to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Vortex briefly to ensure complete mixing.
-
Incubation and Sampling: Incubate the solution at a constant temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
Sample Quenching (Optional): If the hydrolysis is rapid, it may be necessary to quench the reaction by adding the aliquot to a solution that stops hydrolysis, such as a low pH buffer, before HPLC analysis.
-
HPLC Analysis: Inject the aliquot onto the HPLC system. Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.
-
Data Analysis: Calculate the peak area of the active ester at each time point. Plot the natural logarithm of the ester concentration (or peak area) versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression (t½ = 0.693 / k).
Protocol 2: General Protein Labeling with a PFP or NHS Ester
This protocol provides a general procedure for labeling a protein with an active ester.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)[12]
-
PFP or NHS ester-activated molecule
-
Anhydrous DMSO or DMF[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Ensure the protein is in an appropriate amine-free buffer (e.g., PBS, borate, or carbonate buffer). If the buffer contains primary amines like Tris or glycine, the protein must be buffer-exchanged.[6][11]
-
Prepare Ester Solution: Equilibrate the vial of the active ester to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[12]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved active ester to the protein solution while gently vortexing. The optimal pH range for PFP esters is typically 7.2-9.0, while for NHS esters it is 7.2-8.5.[12] The final concentration of the organic solvent should ideally be less than 10%.[12]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12] Incubation times may be shorter for NHS esters, especially at higher pH, due to their lower stability.
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to ensure any unreacted ester is hydrolyzed or quenched.[7]
-
Purification: Remove excess, unreacted reagent and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.[6]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Validating Bioconjugation with Cyclooctyne-O-amido-PEG2-PFP Ester: A Mass Spectrometry-Focused Comparison Guide
An Objective Analysis for Researchers in Bioconjugation and Drug Development
The precise and verifiable conjugation of molecules is a cornerstone of modern therapeutic and diagnostic development. Bifunctional linkers, such as Cyclooctyne-O-amido-PEG2-PFP ester, are instrumental in this field, enabling the construction of complex biomolecules like antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive comparison of analytical methods for validating the conjugation of this specific linker, with a primary focus on the capabilities of mass spectrometry.
This compound is a non-cleavable linker featuring a pentafluorophenyl (PFP) ester at one end and a cyclooctyne (B158145) group at the other.[1][2] The PFP ester reacts efficiently with primary amines, such as those on lysine (B10760008) residues of antibodies, while the cyclooctyne group participates in copper-free click chemistry (SPAAC) with azide-modified molecules.[1] Validating both conjugation steps is critical to ensure the efficacy, safety, and batch-to-batch consistency of the final bioconjugate.
Mass Spectrometry: The Gold Standard for Conjugation Validation
High-resolution mass spectrometry (HRMS) has become an indispensable tool for characterizing bioconjugates.[3] It provides direct evidence of successful conjugation by measuring the mass increase of the target molecule. Techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) allow for the detailed analysis of intact proteins and their conjugates.[4][5]
Key Advantages of Mass Spectrometry:
-
High Specificity and Accuracy: Directly confirms the covalent addition of the linker and payload by detecting the precise mass shift.
-
Quantitative Assessment: Can determine the distribution of species, such as the drug-to-antibody ratio (DAR) in ADCs, by analyzing the relative intensities of different mass peaks.[3][6]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of conjugation (e.g., which lysine residue was modified) through peptide mapping.[5]
-
Heterogeneity Characterization: Resolves different conjugated forms, unconjugated molecules, and potential side products.[4]
Experimental Workflow: From Conjugation to Data
The process of validating conjugation via mass spectrometry follows a structured workflow. This involves the initial conjugation reaction, sample preparation, and finally, data acquisition and analysis.
Interpreting Mass Spectrometry Data
Successful conjugation of the this compound results in a predictable mass increase in the target biomolecule. The PFP group is a leaving group, so the mass added corresponds to the rest of the linker.
| Conjugation Step | Added Moiety | Expected Mass Shift (Monoisotopic) |
| Step 1: PFP Ester Reaction | Cyclooctyne-O-amido-PEG2- | +337.17 Da |
| Step 2: Click Reaction | Azide-Payload (Example: Azide-Drug) | + Mass of Payload |
Note: The exact mass shift should be calculated based on the specific molecular formula of the linker used.
For example, after reacting an antibody with the linker, a new peak corresponding to [Mass of Antibody + 337.17 Da] should appear in the deconvoluted mass spectrum. The relative abundance of this peak compared to the unconjugated antibody provides an initial measure of conjugation efficiency.
Comparison of Analytical Techniques
While mass spectrometry is highly effective, other techniques are often used in conjunction for a comprehensive characterization of bioconjugates. Each method offers distinct advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Direct confirmation of mass, conjugation sites (MS/MS), drug-to-antibody ratio (DAR).[3][7] | High specificity and accuracy, provides detailed molecular information. | Requires specialized equipment, can be sensitive to sample purity and heterogeneity.[7] |
| SDS-PAGE | Separates proteins by size under denaturing conditions. | Shift in band size, estimation of conjugation. | Widely available, simple, and fast. | Low resolution, provides only an estimate of mass change, not quantitative. |
| Size-Exclusion Chromatography (SEC) | Separates molecules by hydrodynamic radius. | Detection of aggregates, confirmation of size change post-conjugation.[7] | Excellent for assessing aggregation and purity.[7] | Does not provide direct mass information, co-elution can occur. |
| UV-Vis Spectroscopy | Measures absorbance of light by the molecule. | Can quantify DAR if the payload has a distinct chromophore. | Simple, rapid, and non-destructive. | Indirect measurement, requires a chromophore, can be affected by interfering substances.[8] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Can resolve different drug-loaded species to determine DAR distribution. | High resolution for separating different conjugate forms. | Can be denaturing, may not be suitable for all proteins. |
Detailed Experimental Protocol: LC-MS Analysis of an Antibody Conjugate
This protocol outlines the key steps for validating the conjugation of this compound to a monoclonal antibody (mAb).
1. Conjugation Reaction:
-
Prepare the mAb in an amine-free buffer (e.g., phosphate-buffered saline) at a pH of 7.2-8.5.[9][10]
-
Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[9][10]
-
Add the linker solution to the mAb solution at a defined molar excess (e.g., 5- to 20-fold).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]
2. Purification:
-
Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis.[9] This step is crucial to prevent interference in the mass spectrometer.
3. LC-MS Sample Preparation:
-
Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in an appropriate buffer for LC-MS analysis (e.g., water with 0.1% formic acid).
-
For intact mass analysis, the sample is typically desalted online using a short reversed-phase trap column before being introduced into the mass spectrometer.
4. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Method: Perform LC-MS analysis on the intact conjugate. A typical method uses a short chromatographic gradient to separate the protein from remaining impurities.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the antibody and its conjugate (e.g., m/z 1000-4000).
5. Data Analysis:
-
Use deconvolution software (e.g., ProMass HR, MaxEnt) to convert the raw mass-to-charge spectrum into a zero-charge mass spectrum.[5]
-
Identify the peaks corresponding to the unconjugated mAb, the mAb with one linker attached, two linkers attached, and so on.
-
Calculate the average DAR from the relative intensities of the observed peaks.
Logical Relationship of the Two-Step Conjugation
The utility of this compound lies in its ability to bridge two different molecules through orthogonal reactions. This two-step process is fundamental to its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. news-medical.net [news-medical.net]
- 7. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with Cyclooctyne-O-amido-PEG2-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of Antibody-Drug Conjugates (ADCs) synthesized using the Cyclooctyne-O-amido-PEG2-PFP ester linker. We present a comparative analysis of this technology against traditional maleimide-based conjugation, supported by experimental data and detailed protocols for key characterization assays.
Introduction to Cyclooctyne-Based ADC Linkers
This compound is a next-generation linker that utilizes "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC), for the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs).[1] This technology offers a significant advancement over conventional methods, such as those employing maleimide-based linkers, by providing a more stable and precisely controlled conjugation process.[2] The PFP ester group reacts with primary amines on the antibody, introducing the cyclooctyne (B158145) moiety for subsequent conjugation with an azide-functionalized payload. The incorporation of a hydrophilic PEG2 spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.
Performance Comparison: Cyclooctyne vs. Maleimide Linkers
The choice of linker chemistry is critical to the efficacy and safety of an ADC. The following tables summarize the key performance differences between ADCs synthesized with this compound and those prepared using traditional maleimide-based linkers.
Table 1: Comparison of Conjugation Efficiency and Product Homogeneity
| Parameter | This compound (Click Chemistry) | Maleimide-Based Linkers |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition |
| Stoichiometry Control | High degree of control, leading to a more defined Drug-to-Antibody Ratio (DAR).[2][3] | Less control, often resulting in a heterogeneous mixture of ADC species with varying DARs.[3] |
| Reaction Specificity | Highly specific reaction between the cyclooctyne and an azide-modified payload. | Can have off-target reactions with other nucleophiles. |
| Product Homogeneity | Generates a more homogeneous ADC product with a narrow DAR distribution. | Produces a heterogeneous mixture of ADCs, which can complicate characterization and manufacturing. |
Table 2: Stability and In Vitro Cytotoxicity Profile
| Parameter | This compound (Click Chemistry) | Maleimide-Based Linkers |
| Linkage Stability in Plasma | Highly stable triazole linkage, resistant to degradation. | The thiosuccinimide linkage is susceptible to retro-Michael addition, leading to premature payload release.[4][5][6] |
| Payload Deconjugation | Minimal deconjugation observed, leading to improved in vivo stability. | Can exhibit significant payload shedding in plasma, potentially causing off-target toxicity.[4][5] |
| In Vitro Cytotoxicity | Potent and target-dependent cytotoxicity. The stable linkage ensures the payload is delivered to the target cell. | While potent, the in vitro cytotoxicity can be influenced by linker instability. Off-target toxicity due to premature payload release is a concern.[7] |
Experimental Protocols
Detailed methodologies for the characterization of ADCs are crucial for obtaining reliable and reproducible data.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: The ADC sample is diluted in the equilibration buffer.
-
Injection and Gradient: The sample is injected onto the column. A decreasing salt gradient is applied by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0) to elute the different ADC species.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated using the weighted average of the peak areas.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Size Exclusion Chromatography (SEC) is used to separate molecules based on their size and is the primary method for quantifying aggregates in ADC preparations.
Protocol:
-
Column: A size exclusion column (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).
-
Sample Preparation: The ADC sample is diluted in the mobile phase.
-
Injection and Isocratic Elution: The sample is injected onto the column and eluted under isocratic conditions.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak areas corresponding to high molecular weight species (aggregates), the monomer, and fragments are integrated to determine the percentage of each species.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of ADCs is typically evaluated using cell-based assays such as the MTT assay, which measures cell viability.
Protocol:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Alternative Bifunctional Linkers for Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of creating next-generation Antibody-Drug Conjugates (ADCs), the choice of the bifunctional linker is paramount. This guide provides an objective comparison of alternative linkers to the commonly used Cyclooctyne-O-amido-PEG2-PFP ester, focusing on performance, experimental data, and detailed methodologies.
The this compound linker combines a cyclooctyne (B158145) group for copper-free click chemistry, a two-unit polyethylene (B3416737) glycol (PEG) spacer for hydrophilicity, and a pentafluorophenyl (PFP) ester for reaction with primary amines on the antibody. Alternatives to this linker often involve variations in these three key components. This guide will focus on comparing linkers with different cyclooctyne analogs (like DBCO and BCN) and alternative amine-reactive groups (like NHS esters), as well as varying PEG chain lengths.
Comparative Performance of Bifunctional Linkers
The selection of a bifunctional linker significantly impacts the drug-to-antibody ratio (DAR), stability, hydrophilicity, and ultimately, the in vivo efficacy and safety of an ADC.[1][2] Below, we compare key characteristics of alternative linker components.
Amine-Reactive Group: PFP Ester vs. NHS Ester
The PFP ester in the benchmark linker is known for its high reactivity and stability. A common alternative is the N-hydroxysuccinimide (NHS) ester.
| Feature | PFP Ester | NHS Ester | Key Considerations |
| Hydrolytic Stability | More stable in aqueous buffers, leading to potentially higher conjugation efficiency.[2][3] | Prone to hydrolysis, especially at neutral to basic pH, which can reduce conjugation efficiency.[3] | PFP esters offer a wider window for the conjugation reaction. |
| Reactivity | Highly reactive towards primary amines. | Highly reactive towards primary amines. | Both are effective, but the stability of PFP esters can be advantageous. |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | Both byproducts are generally removed during purification. |
Click Chemistry Moiety: Cyclooctyne vs. DBCO and BCN
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry in ADC development. Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are common alternatives to simple cyclooctyne.
| Feature | Cyclooctyne | DBCO (Dibenzocyclooctyne) | BCN (Bicyclononyne) |
| Reaction Kinetics | Moderate reaction rates. | Generally faster reaction rates with azides compared to simple cyclooctynes. | Fast reaction rates, can be faster than DBCO depending on the azide. |
| Stability | Generally stable. | Good stability, but can be susceptible to isomerization under certain conditions. | High stability. |
| Hydrophobicity | Less hydrophobic. | More hydrophobic due to the dibenzo-fused rings. | More hydrophilic compared to DBCO.[4][] |
| Commercial Availability | Widely available in various derivatives. | Widely available with various PEG spacers and reactive groups.[6][7] | Commercially available with various functionalities.[4][] |
Hydrophilic Spacer: The Role of PEG Chain Length
The PEG2 spacer in the benchmark linker enhances hydrophilicity. Varying the length of the PEG chain can significantly impact the ADC's properties.[1][8]
| PEG Length | Impact on Solubility & Aggregation | Impact on Pharmacokinetics | Impact on In Vitro Potency |
| Short (e.g., PEG2-4) | Moderate improvement. | May have a shorter plasma half-life.[1][8] | Generally higher potency as steric hindrance is minimized.[1] |
| Medium (e.g., PEG8-12) | Good improvement, reducing aggregation. | Can lead to a longer plasma half-life and improved in vivo efficacy.[1][8] | May slightly decrease potency compared to shorter linkers. |
| Long (e.g., PEG24+) | Excellent for highly hydrophobic payloads. | Can significantly extend plasma half-life.[1] | May lead to a more pronounced decrease in in vitro potency due to steric hindrance.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are standard protocols for key experiments.
Protocol 1: ADC Conjugation using a DBCO-PEG-NHS Ester Linker
This two-step protocol first introduces the DBCO moiety onto the antibody via the NHS ester, followed by the click reaction with an azide-functionalized payload.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (10 mM stock in anhydrous DMSO)
-
Azide-functionalized payload (10 mM stock in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Adjust the antibody solution to the desired concentration (e.g., 5-10 mg/mL).
-
Add a 5-20 fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Remove excess linker and quenching agent by buffer exchange using a desalting column equilibrated with PBS.
-
-
Payload Conjugation:
-
Add a 1.5-3 fold molar excess of the azide-functionalized payload to the DBCO-modified antibody.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C.
-
Purify the ADC using size-exclusion chromatography to remove unreacted payload and other impurities.
-
-
Characterization:
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in a plasma environment.[12][13][14][15]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analysis method (e.g., ELISA, LC-MS)
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.
-
Analyze the aliquots to determine the amount of intact ADC remaining or the amount of released payload. This can be done by various methods, including:
-
ELISA: To quantify the amount of conjugated antibody.
-
LC-MS: To measure the average DAR over time or to quantify the free payload.
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[16][17][18][19]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control articles (e.g., unconjugated antibody, free payload)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control articles in cell culture medium.
-
Treat the cells with the serially diluted compounds and incubate for 72-96 hours.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[20][21][22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells that express the target antigen
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC (e.g., intravenously) and vehicle control according to a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predefined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Process
To better understand the experimental workflows and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing ADC linkers.
Caption: General mechanism of action for an ADC.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of an effective and safe ADC. While this compound represents a robust choice, alternatives utilizing DBCO or BCN for click chemistry, NHS esters for amine conjugation, and varying lengths of PEG spacers offer a versatile toolkit for optimizing ADC properties. A thorough understanding of the trade-offs associated with each component, coupled with rigorous experimental evaluation as outlined in this guide, will enable researchers to rationally design the next generation of highly effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Comparative Guide to Protein Labeling for MALDI-TOF Analysis: Cyclooctyne-O-amido-PEG2-PFP Ester and Alternatives
For researchers, scientists, and drug development professionals leveraging MALDI-TOF mass spectrometry for protein analysis, the choice of labeling reagent is critical for achieving high-quality, reproducible results. This guide provides an objective comparison of Cyclooctyne-O-amido-PEG2-PFP ester with a prominent alternative, DBCO-NHS ester, for labeling proteins prior to MALDI-TOF analysis. The comparison is supported by a summary of key performance characteristics and detailed experimental protocols.
Performance Comparison of Protein Labeling Reagents
The selection of a labeling reagent for MALDI-TOF analysis hinges on several factors, including reaction efficiency, stability, and specificity. Below is a comparative summary of this compound and a widely used alternative, Dibenzocyclooctyne (DBCO)-NHS ester.
| Feature | This compound | DBCO-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary and secondary amines (e.g., lysine (B10760008) residues, N-terminus) | Primarily primary amines |
| Reaction Chemistry | Amide bond formation | Amide bond formation |
| Hydrolytic Stability | Higher stability in aqueous solutions compared to NHS esters.[1] | Prone to hydrolysis, especially at higher pH.[1] |
| Reaction Efficiency | Potentially higher due to reduced hydrolysis of the PFP ester.[1][2] | Can be lower due to competing hydrolysis of the NHS ester. |
| Click Chemistry Handle | Cyclooctyne | Dibenzocyclooctyne (DBCO) |
| Click Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Potential Side Reactions | Cyclooctynes can potentially react with thiols (cysteine residues).[3] | DBCO reagents have also been reported to react with thiols. |
Experimental Workflows and Logical Relationships
The general workflow for labeling proteins with either this compound or a DBCO-NHS ester, followed by MALDI-TOF analysis, involves several key steps. The primary difference lies in the initial labeling reaction conditions, particularly the pH and buffer composition.
The following diagram illustrates the chemical reaction of the PFP ester with a primary amine on a protein, leading to the formation of a stable amide bond.
Detailed Experimental Protocols
The following are detailed protocols for the labeling of a model protein, Immunoglobulin G (IgG), with this compound and the alternative, DBCO-NHS ester, followed by preparation for MALDI-TOF analysis.
Protocol 1: Labeling of IgG with this compound
Materials:
-
Immunoglobulin G (IgG)
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
-
MALDI Matrix (e.g., Sinapinic acid)
-
MALDI plate
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN)
Procedure:
-
Protein Preparation:
-
Dissolve IgG in the amine-free buffer to a final concentration of 2-10 mg/mL. If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. The PFP ester is moisture-sensitive and hydrolyzes in aqueous solutions.[2] Do not prepare stock solutions for long-term storage.
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the IgG solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
-
Quenching:
-
(Optional) Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
-
MALDI-TOF Sample Preparation:
-
Prepare a saturated solution of the MALDI matrix (e.g., Sinapinic acid) in a solution of 50% ACN/0.1% TFA.
-
Mix the labeled IgG solution with the matrix solution in a 1:1 ratio on the MALDI plate.
-
Allow the mixture to air-dry completely, forming co-crystals of the sample and matrix.[4]
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
Protocol 2: Labeling of IgG with DBCO-NHS Ester
Materials:
-
Immunoglobulin G (IgG)
-
DBCO-NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
-
MALDI Matrix (e.g., Sinapinic acid)
-
MALDI plate
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN)
Procedure:
-
Protein Preparation:
-
Dissolve IgG in the amine-free buffer to a final concentration of 2-10 mg/mL. The optimal pH for NHS ester reactions is typically between 8.3 and 8.5.[5]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF. NHS esters are highly susceptible to hydrolysis in aqueous solutions.[5]
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the dissolved DBCO-NHS ester to the IgG solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by dialysis or using a desalting column.
-
-
MALDI-TOF Sample Preparation:
-
Follow the same procedure as described in Protocol 1, step 6.
-
Conclusion
The choice between this compound and DBCO-NHS ester for protein labeling prior to MALDI-TOF analysis depends on the specific requirements of the experiment. The PFP ester offers the advantage of higher stability against hydrolysis, which can lead to more efficient and reproducible labeling, especially in dilute protein solutions or at physiological pH.[1] However, NHS esters are widely used and well-established in bioconjugation chemistry. For both reagents, optimization of the reaction conditions, including protein concentration, reagent molar excess, pH, and incubation time, is crucial for achieving the desired degree of labeling. Careful purification to remove unreacted reagents is also essential for obtaining high-quality MALDI-TOF spectra. Researchers should also consider the potential for side reactions with thiols when using cyclooctyne-based reagents and take appropriate measures, such as blocking free thiols if necessary.
References
A Head-to-Head Comparison of Copper-Free Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, a variety of linkers have been developed, each with a unique performance profile. This guide provides an objective, data-driven comparison of the most prominent copper-free click chemistry linkers to facilitate an informed decision-making process for your research and development endeavors.
Copper-free click chemistry has revolutionized the field of bioconjugation by enabling the efficient and specific formation of covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This has paved the way for advancements in live-cell imaging, drug targeting, and the development of antibody-drug conjugates (ADCs). The two primary classes of copper-free click chemistry reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. The choice of linker within these classes significantly impacts reaction kinetics, stability, and overall biocompatibility.
The Contenders: A Look at Key Copper-Free Linkers
The most commonly employed copper-free click chemistry linkers are Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Trans-cyclooctene (TCO).
-
Dibenzocyclooctyne (DBCO): A widely used cyclooctyne (B158145) for SPAAC reactions, DBCO is known for its high reactivity with azides, driven by its significant ring strain.[4] It is a popular choice for applications where rapid conjugation is essential.
-
Bicyclo[6.1.0]nonyne (BCN): Another strained alkyne for SPAAC, BCN is characterized by its smaller size and lower lipophilicity compared to DBCO.[5] These properties can be advantageous in certain biological applications where steric hindrance and non-specific binding are concerns.
-
Trans-cyclooctene (TCO): As a dienophile in IEDDA reactions with tetrazines, TCO exhibits exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC reactions.[6] This makes it ideal for situations requiring near-instantaneous and highly efficient labeling.
Performance Deep Dive: A Quantitative Comparison
The efficacy of a linker is determined by several key performance indicators. Here, we compare DBCO, BCN, and TCO based on their reaction kinetics, stability, and other important physicochemical properties.
Reaction Kinetics
The second-order rate constant (k) is a critical measure of the speed of a bimolecular reaction. A higher rate constant indicates a faster reaction, which is often desirable for bioconjugation, especially when dealing with low concentrations of reactants.
| Linker System | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Conditions |
| SPAAC | |||
| DBCO | Benzyl azide (B81097) | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C[7] |
| IEDDA | |||
| TCO-OH | Tetrazine (Tz) | 210 | PBS, pH 7.4, 37°C[7] |
| TCO | Various Tetrazines | Up to 22,000 | Varied |
Note: Reaction rates can be influenced by the specific derivatives of the linkers and reactants, solvent, and temperature.[8]
Stability
The stability of the linker is crucial for maintaining the integrity of the bioconjugate under physiological conditions and during experimental procedures.
| Condition | DBCO Stability | BCN Stability | TCO Stability | Key Observations |
| Thiols (e.g., Glutathione) | Less stable (half-life ~71 min)[9] | More stable (half-life ~6 h)[9] | Generally stable, but can isomerize in the presence of thiols.[9] | BCN shows superior stability in the reducing intracellular environment.[8] |
| Reducing Agents (e.g., TCEP) | Unstable over 24 hours[9] | More stable[9] | Data not readily available | BCN is a better choice for protocols involving reducing agents.[8] |
| Acidic Conditions | Prone to rearrangement[8] | Labile, can form inactive species[5][8] | Can isomerize to the less reactive cis-isomer.[5] | All linkers have limitations under acidic conditions. |
| Aqueous Buffers (e.g., PBS) | Generally stable, but reactivity can decrease over time.[8] | Generally stable.[8] | Stable. | Long-term storage of DBCO in solution may lead to loss of reactivity.[8] |
Experimental Protocols
Accurate and reproducible assessment of linker performance is essential. Below are generalized protocols for key experiments.
Determining Second-Order Rate Constants
Objective: To quantify the reaction rate between a copper-free click chemistry linker and its reaction partner.
Methodology (Pseudo-First-Order Kinetics):
-
Reagent Preparation:
-
Prepare a stock solution of the linker (e.g., DBCO, BCN, or TCO) at a known concentration in the desired reaction buffer (e.g., PBS).
-
Prepare a stock solution of the reaction partner (azide or tetrazine) at a significantly higher concentration (at least 10-fold excess) in the same buffer.
-
-
Reaction Initiation:
-
Mix the linker and the excess reaction partner in a cuvette or microplate well at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength that corresponds to the consumption of a reactant or the formation of the product. A UV-Vis spectrophotometer or a plate reader is typically used.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with one reactant in large excess), the reaction rate is dependent on the concentration of the limiting reactant.
-
Plot the natural logarithm of the reactant concentration (or a related spectroscopic signal) versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant: k = k' / [Excess Reactant] .
-
Stability Assessment in the Presence of Thiols
Objective: To evaluate the stability of a linker in a reducing environment mimicking intracellular conditions.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the linker (e.g., DBCO, BCN) in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of a thiol, such as glutathione (B108866) (GSH), at a physiologically relevant concentration (e.g., 1-10 mM) in the same buffer.
-
-
Incubation:
-
Mix the linker solution with the thiol solution and incubate at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Quantification:
-
Analyze the concentration of the remaining intact linker in each aliquot using a suitable analytical method, such as HPLC or LC-MS.
-
-
Data Analysis:
-
Plot the concentration of the intact linker versus time to determine its degradation profile.
-
The half-life (t₁/₂) of the linker under these conditions can be calculated from the degradation curve.
-
Visualizing the Concepts
To better understand the processes and relationships discussed, the following diagrams are provided.
Making the Right Choice: Application-Specific Considerations
The optimal linker choice is highly dependent on the specific application.
-
Choose DBCO when:
-
Choose BCN when:
-
Enhanced stability is required: In intracellular environments rich in thiols or when using reducing agents, BCN's superior stability is a key benefit.[8][9]
-
Lower hydrophobicity and smaller size are critical: To minimize non-specific binding and steric hindrance, the more compact and less hydrophobic nature of BCN is advantageous.[5]
-
-
Choose TCO (with a tetrazine partner) when:
-
Extremely fast kinetics are necessary: For applications requiring near-instantaneous labeling, such as in vivo imaging with short-lived probes or capturing transient interactions, the IEDDA reaction of TCO and tetrazine is unmatched.[6]
-
High sensitivity is needed: The rapid kinetics allow for efficient labeling even at very low concentrations of reactants.
-
Conclusion
The field of copper-free click chemistry offers a powerful and versatile toolkit for bioconjugation. The choice between DBCO, BCN, and TCO linkers should be a carefully considered decision based on a thorough understanding of their respective performance characteristics. While DBCO provides a good balance of reactivity and stability for many applications, BCN offers enhanced stability in reducing environments, and TCO, in partnership with tetrazines, delivers unparalleled reaction speed. By aligning the linker's properties with the specific demands of the experimental system, researchers can harness the full potential of copper-free click chemistry to advance their scientific discoveries.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
PFP vs. NHS Esters: A Comparative Guide to Amine-Reactive Crosslinking Kinetics
For researchers, scientists, and drug development professionals, the choice of a coupling reagent for amide bond formation with primary amines is a critical decision that profoundly influences the efficiency, reproducibility, and overall success of bioconjugation and other labeling strategies. While N-hydroxysuccinimide (NHS) esters have long been a mainstay, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reaction kinetics and stability. This guide provides an objective, data-driven comparison of PFP and NHS esters, empowering you to make an informed decision for your specific application.
Executive Summary
Pentafluorophenyl (PFP) esters generally exhibit faster reaction kinetics with primary amines and greater stability towards hydrolysis compared to their N-hydroxysuccinimide (NHS) counterparts. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon more electrophilic, facilitating nucleophilic attack by amines. This enhanced reactivity, coupled with a lower susceptibility to premature degradation by water, often leads to higher conjugation yields and more efficient reactions, particularly in aqueous environments common in bioconjugation.
Quantitative Kinetic Data Summary
The following tables summarize key quantitative data extracted from comparative studies of PFP and NHS ester reactivity and stability.
| Parameter | PFP Ester Derivative | NHS Ester Derivative | Conditions | Key Findings |
| Pseudo-first-order rate constant (aminolysis) | Poly(pentafluorophenyl acrylate) | Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Similar conditions | PFP ester polymer was ~70 times more reactive.[1] |
| Relative Coupling Speed | PFP ester (OPFP) | - | - | PFP ester was ~32 times faster than pentachlorophenyl ester (OPCP) and 111 times faster than nitrophenyl ester (ONp).[1] |
| Ester Type | pH | Half-life (t½) | Solvent |
| NHS Ester | 7.0 | 4-5 hours (at 0°C) | Aqueous Buffer |
| NHS Ester | 8.6 | 10 minutes (at 4°C) | Aqueous Buffer |
| TFP Ester | 7.0 | ~1.5 hours | Aqueous Buffer |
| TFP Ester | 8.0 | ~1 hour | Aqueous Buffer |
| TFP Ester* | 10.0 | ~0.2 hours (12 minutes) | Aqueous Buffer |
*Data for Tetrafluorophenyl (TFP) ester, a structurally similar analogue to PFP ester, is included to illustrate the trend of pH-dependent hydrolysis. PFP esters are reported to be more stable than NHS esters.[2][3][4]
Reaction Mechanism and Pathways
The fundamental reaction for both PFP and NHS esters is a nucleophilic acyl substitution where a primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of the respective leaving group, pentafluorophenol (B44920) or N-hydroxysuccinimide.
A critical competing reaction, particularly in aqueous buffers used for bioconjugation, is hydrolysis. In this side reaction, a water molecule acts as the nucleophile, leading to the non-reactive carboxylic acid and consuming the active ester. The superior performance of PFP esters stems from their higher reactivity towards amines (aminolysis) relative to their rate of hydrolysis.
Caption: Comparative reaction pathways of PFP and NHS esters with primary amines.
Experimental Protocols
General Protocol for Protein Labeling with a PFP Ester
This protocol provides a general procedure for the conjugation of a PFP ester-activated molecule to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
PFP ester-activated molecule.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.[2]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-100 mM).[2] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[5][6]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2] Reaction times can be optimized depending on the reactivity of the specific protein and PFP ester.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Kinetic Analysis Workflow: Monitoring Hydrolysis by HPLC
This workflow outlines a method to compare the hydrolytic stability of PFP and NHS esters.
References
A Head-to-Head Comparison of Bioconjugation Reagents: Benchmarking Cyclooctyne-O-amido-PEG2-PFP Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation reagent is a critical decision that profoundly influences the efficiency, stability, and ultimate functionality of the resulting biomolecular conjugate. This guide provides an objective comparison of Cyclooctyne-O-amido-PEG2-PFP ester against other widely used bioconjugation reagents, including those based on N-hydroxysuccinimide (NHS) esters and maleimide (B117702) chemistry. The comparison is supported by experimental data to facilitate the selection of the most suitable reagent for your specific research needs.
Introduction to the Bioconjugation Reagents
This compound is a heterobifunctional linker that combines two distinct reactive functionalities. The pentafluorophenyl (PFP) ester group reacts with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The cyclooctyne (B158145) moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This dual reactivity makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).[1][2][3][4]
NHS Ester-based reagents (e.g., DBCO-NHS ester) are another popular choice for amine-reactive bioconjugation. The N-hydroxysuccinimide (NHS) ester also reacts with primary amines to form amide bonds. When combined with a cyclooctyne like dibenzocyclooctyne (DBCO), it provides a powerful tool for SPAAC.
Maleimide-based reagents (e.g., Maleimide-PEG-NHS ester) target the thiol (sulfhydryl) groups of cysteine residues. This allows for more site-specific conjugation, as cysteine residues are generally less abundant on protein surfaces than lysine residues. The reaction between a maleimide and a thiol forms a stable thioether bond.[5][6]
Quantitative Performance Comparison
The choice of bioconjugation reagent is often dictated by factors such as reaction kinetics, stability of the reagent and the resulting linkage, and the desired level of specificity. The following tables summarize the key quantitative parameters for each class of reagent.
Table 1: Amine-Reactive Ester Stability and Reactivity
| Feature | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis in aqueous solutions.[1][7][8][9] | Prone to hydrolysis, especially at neutral to basic pH.[1][10] |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters. | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C).[1] |
| Optimal pH for Amine Reaction | 7.2 - 9.0[1] | 7.2 - 8.5[1] |
| Reactivity with Amines | Highly reactive, often faster than NHS esters.[7] | Well-established reactivity. |
Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics
| Cyclooctyne Type | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide (B81097) | Relative Reactivity |
| Simple Cyclooctyne (as in the target product) | ~0.002 - 0.01 | Baseline |
| DIBO (Dibenzocyclooctyne) | ~0.1 | ~10-50x faster than simple cyclooctyne |
| BCN (Bicyclononyne) | ~0.1 | ~10-50x faster than simple cyclooctyne |
| DBCO (Dibenzocyclooctyne) / DIBAC | ~0.3 - 1.0 | ~30-500x faster than simple cyclooctyne[11] |
| BARAC (Biarylazacyclooctynone) | >1.0 | >100x faster than simple cyclooctyne[11] |
Note: The reactivity of the simple cyclooctyne in this compound is expected to be lower than that of strained cyclooctynes like DBCO.
Table 3: Comparison of Resulting Linkages
| Linkage Type | Formed From | Stability |
| Amide Bond | PFP/NHS Ester + Amine | Highly stable under physiological conditions.[12] |
| 1,2,3-Triazole | Cyclooctyne + Azide (SPAAC) | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[12] |
| Thioether Bond | Maleimide + Thiol | Generally stable, but can undergo retro-Michael addition, especially at higher pH. |
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below.
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare the Protein Solution: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add the PFP ester solution to the protein solution at a molar excess of 5-20 fold. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted PFP ester reagent by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Prepare Azide-Modified Molecule: The molecule to be conjugated to the cyclooctyne-labeled protein should possess an azide group.
-
Reaction: Mix the cyclooctyne-labeled protein with the azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4). A 2-5 fold molar excess of the azide-modified molecule is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or affinity chromatography) to remove unreacted starting materials.
Protocol 3: Protein Labeling with a Maleimide Reagent
-
Reduction of Protein (if necessary): If the protein does not have a free surface-exposed cysteine, it may be necessary to partially reduce disulfide bonds using a mild reducing agent like TCEP.
-
Prepare the Protein Solution: Dissolve the protein in a thiol-free buffer at a pH of 6.5-7.5 (e.g., PBS).
-
Prepare the Maleimide Solution: Dissolve the maleimide reagent in a suitable organic solvent (e.g., DMSO or DMF).
-
Reaction: Add the maleimide solution to the protein solution at a 5-20 fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate to remove excess maleimide reagent and quenching agent.
Visualizing the Workflows and Relationships
To better understand the experimental processes and the relationships between the different components, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Purity Assessment of Cyclooctyne-O-amido-PEG2-PFP Ester Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs), ensuring the purity of linker molecules is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Cyclooctyne-O-amido-PEG2-PFP ester, a non-cleavable ADC linker. We will also explore alternative and complementary analytical techniques, supported by experimental data and detailed protocols.
The purity of ADC linkers like this compound is paramount as impurities can lead to the formation of undesirable byproducts, impacting the efficacy and safety of the final bioconjugate. HPLC is a cornerstone technique for the quality control of such reagents, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Several HPLC methods can be employed to determine the purity of this compound. The choice of method depends on the specific properties of the molecule and the potential impurities.
Table 1: Comparison of HPLC Methods for Purity Analysis of this compound
| HPLC Method | Principle of Separation | Typical Column | Common Mobile Phases | Advantages | Limitations | Expected Purity Range |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | C18, C8, C4 | Acetonitrile/Water with 0.1% TFA or Formic Acid | High resolution for small molecules, good for separating non-polar impurities. | May cause on-column degradation of sensitive molecules. | >95% |
| Size-Exclusion (SEC-HPLC) | Separation based on hydrodynamic volume (size and shape). | Silica-based with diol coating | Phosphate buffered saline (PBS) or similar aqueous buffers | Good for identifying aggregates or fragments. | Limited resolution for molecules of similar size. | Main peak >98% (monomer) |
| Hydrophilic Interaction (HILIC) | Separation based on polarity. | Amide, Cyano | High organic content (e.g., Acetonitrile) with a small amount of aqueous buffer | Suitable for polar compounds that are poorly retained in RP-HPLC. | Can be sensitive to mobile phase composition and water content. | >95% |
Experimental Protocols
Below are representative protocols for the HPLC analysis of PEGylated linkers. Optimization will be required for the specific this compound conjugate.
1. Reversed-Phase HPLC (RP-HPLC) Protocol
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
2. Size-Exclusion HPLC (SEC-HPLC) Protocol
-
Instrumentation: HPLC system with UV and Refractive Index (RI) detectors
-
Column: SEC column, 7.8 x 300 mm, 5 µm particle size
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm and RI
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a this compound conjugate.
Alternative and Complementary Analytical Methods
While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture.
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV detection) | Chromatographic separation based on physicochemical properties. | Purity, presence of impurities. | High resolution, quantitative, robust. | May not identify co-eluting impurities, requires chromophores for UV detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-to-charge ratio detection. | Purity, molecular weight confirmation of main peak and impurities. | High specificity and sensitivity, provides structural information. | Can be less quantitative than HPLC-UV, potential for ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, quantitative purity assessment (qNMR). | Provides detailed structural information, can be a primary method for quantification. | Lower sensitivity than HPLC, requires higher sample concentration. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Purity, presence of impurities. | Faster analysis times, higher resolution and sensitivity compared to HPLC.[1][2] | Higher initial instrument cost, more susceptible to clogging.[1] |
PFP Ester Stability Considerations: The pentafluorophenyl (PFP) ester moiety is an active group designed for conjugation. It is important to consider its stability during analysis, as it can be susceptible to hydrolysis. PFP esters are generally more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters. Monitoring the appearance of the hydrolyzed carboxylic acid byproduct by HPLC can be an important aspect of quality control.
Conclusion
A robust assessment of this compound purity requires a well-defined analytical strategy. Reversed-phase HPLC is a primary tool for determining the impurity profile of this ADC linker. Complementary techniques such as SEC-HPLC are valuable for detecting aggregates, while LC-MS and NMR spectroscopy provide essential structural confirmation and can help identify unknown impurities. For high-throughput environments, transitioning to UPLC can offer significant advantages in terms of speed and resolution. By employing a combination of these methods, researchers and drug developers can ensure the quality and consistency of their bioconjugation reagents, ultimately contributing to the development of safer and more effective therapeutics.
References
A Comparative Analysis of PFP, TFP, and NHS Esters for Bioconjugation
In the realm of bioconjugation, the covalent modification of biomolecules is a fundamental technique for the development of therapeutics, diagnostics, and research tools. Among the various chemical strategies available, the use of amine-reactive esters to target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, is a widely adopted approach. This guide provides an objective comparison of three common classes of amine-reactive reagents: pentafluorophenyl (PFP) esters, tetrafluorophenyl (TFP) esters, and N-hydroxysuccinimide (NHS) esters.
The choice of an appropriate amine-reactive crosslinker is critical as it directly impacts the efficiency, reproducibility, and stability of the resulting bioconjugate. This comparison focuses on key performance characteristics, including reaction kinetics, hydrolytic stability, and conjugation efficiency, supported by experimental data to assist researchers in selecting the optimal reagent for their specific application.
Key Performance Characteristics
PFP and TFP esters have emerged as valuable alternatives to the more traditional NHS esters, primarily due to their enhanced stability in aqueous environments.[1][2] The electron-withdrawing nature of the fluorine atoms in PFP and TFP esters renders the carbonyl carbon highly electrophilic, facilitating rapid reaction with nucleophilic primary amines.[3] Concurrently, this property contributes to their increased resistance to hydrolysis, a competing reaction that can significantly reduce conjugation efficiency, particularly in dilute protein solutions or at the slightly basic pH required for the reaction.[4]
NHS esters, while widely used and commercially available in a vast array of derivatives, are notoriously susceptible to hydrolysis, especially at pH values above 7.[1] This instability necessitates careful control of reaction conditions and can lead to lower yields and batch-to-batch variability.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for PFP, TFP, and NHS esters, providing a basis for direct comparison.
Table 1: Hydrolytic Stability of PFP, TFP, and NHS Esters
| Feature | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Hydrolysis Half-life | More stable than NHS and TFP esters.[3] No detectable decomposition after 300 hours in aqueous acetonitrile.[5] | 3.0 times longer half-life than NHS at pH 8.0.[3] | Hours at pH ≤ 7, minutes at pH 8.[1][3] |
| Optimal pH for Conjugation | 7.2 - 9.0[4] | Similar to PFP esters | 7.0 - 8.5[3] |
Table 2: Reactivity and Selectivity of PFP, TFP, and NHS Esters
| Feature | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)[3] | Data not available | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)[3] |
| Selectivity | Can provide preferential light-chain labeling of antibodies. | Data not available | Preferential heavy-chain labeling of antibodies. |
| Side Reactions | Minimal side reactions reported. | Data not available | Potential for ring-opening of the succinimide (B58015) ring leading to unintended modifications.[3] |
Visualizing the Bioconjugation Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Experimental Protocols
The following protocols provide a framework for a comparative study of PFP, TFP, and NHS esters in the bioconjugation of a model protein, such as bovine serum albumin (BSA).
Protocol 1: Comparative Analysis of Ester Hydrolysis Rate
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
PFP, TFP, and NHS esters of the same small molecule (e.g., biotin)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer, 0.1 M, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO.
-
Initiate Hydrolysis: Dilute each stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.
Protocol 2: Comparative Analysis of Protein Conjugation Efficiency
This protocol details a method to compare the efficiency of PFP, TFP, and NHS esters in conjugating a label to a model protein (e.g., BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
PFP, TFP, and NHS esters of a reporter molecule (e.g., a fluorescent dye or biotin)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO
-
Size-Exclusion Chromatography (SEC) column for purification
-
SDS-PAGE apparatus
-
Mass spectrometer (for determining the degree of labeling)
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the Reaction Buffer to a final concentration of 5 mg/mL.
-
Prepare Ester Solutions: Immediately before use, dissolve each active ester in anhydrous DMF or DMSO to a concentration of 20 mM.
-
Conjugation Reaction:
-
Divide the BSA solution into three equal aliquots.
-
To each aliquot, add a 10-fold molar excess of one of the dissolved active esters (PFP, TFP, or NHS).
-
Incubate the reactions for 2 hours at room temperature with gentle stirring.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugates from excess reagent and byproducts using an SEC column equilibrated with PBS.
-
Analysis:
-
Analyze the purified conjugates by SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of labeling (DOL), the average number of labels per protein, using mass spectrometry or UV-Vis spectroscopy (for dye-labeled proteins).
-
Compare the DOL for each of the three esters to determine their relative conjugation efficiencies under the tested conditions.
-
Conclusion
The selection of an amine-reactive ester for bioconjugation is a critical decision that can significantly influence the outcome of an experiment. While NHS esters are a well-established and widely used option, their susceptibility to hydrolysis can present challenges. PFP and TFP esters offer superior hydrolytic stability, which can lead to more efficient and reproducible conjugations, particularly under conditions that are not strictly anhydrous or when working with sensitive biomolecules.[6][7] The choice between PFP and TFP esters may depend on specific experimental requirements, as PFP esters are generally considered to be more reactive and stable.[8] By understanding the distinct properties of each of these reagents and employing the appropriate experimental protocols, researchers can optimize their bioconjugation strategies to achieve the desired outcomes in their drug development and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to Bioorthogonal Ligation Chemistries: SPAAC and Its Alternatives
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, enabling a wide range of applications from in vitro studies to in vivo imaging and drug delivery. This guide offers an objective comparison of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with other leading bioorthogonal ligation chemistries, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Tetrazine Ligation (iEDDA), supported by experimental data and detailed methodologies.
Quantitative Comparison of Bioorthogonal Ligation Chemistries
The choice of a bioorthogonal reaction is often dictated by a trade-off between reaction kinetics, stability of the reagents, and potential cytotoxicity. The following tables summarize key quantitative data to facilitate an informed decision-making process.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| SPAAC | Azide (B81097) + Cyclooctyne (e.g., DBCO, BCN, DIBO) | 0.06 - 1.0[1] | Copper-free, good biocompatibility, moderate to fast kinetics.[2] |
| CuAAC | Azide + Terminal Alkyne | 10¹ - 10²[3] | Copper(I)-catalyzed, fast kinetics, potential for cytotoxicity from copper catalyst.[3] |
| SPANC | Nitrone + Cyclooctyne | up to 60[4] | Copper-free, rapid kinetics, stable isoxazoline (B3343090) product.[5] |
| Tetrazine Ligation (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | up to 1 x 10⁶[6] | Extremely fast kinetics, fluorogenic potential, requires careful handling of tetrazine.[6][7] |
Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. The rate constants can vary depending on the specific reactants, solvent, and temperature.
| Cyclooctyne for SPAAC | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBO | Benzyl Azide | ~0.3 - 0.7[1] |
| DBCO | Benzyl Azide | ~0.6 - 1.0[1] |
| BCN | Benzyl Azide | ~0.06 - 0.1[1] |
Table 2: Comparison of Reaction Rates for Commonly Used Cyclooctynes in SPAAC. DBCO derivatives generally exhibit the highest reaction rates.[1]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) | ~2000 (in Methanol/Water)[6] |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 (in Aqueous Media)[6] |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 (in Aqueous Media)[6] |
Table 3: Comparison of Reaction Rates for Tetrazine Ligation. The kinetics are highly dependent on the substituents of both the tetrazine and the trans-cyclooctene (TCO).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of bioorthogonal ligation strategies. Below are representative protocols for key applications.
Protocol 1: General Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing an azide or alkyne functionality with a corresponding probe.
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne- or azide-containing probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO or DMF for dissolving hydrophobic probes
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents as listed above.
-
Reaction Setup: In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the corresponding probe. A molar ratio of probe to protein of 10:1 to 50:1 is a good starting point.[8]
-
Catalyst Preparation: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I)-ligand complex.
-
Initiation of Reaction: Add the Cu(I)/THPTA complex to the protein-probe mixture. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
Purification: Remove excess reagents and purify the labeled protein using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Live Cell Surface Labeling via SPAAC
This protocol details the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide-bearing sugar.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz) to introduce azides onto cell surface glycans.
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a biocompatible solvent like DMSO.
-
Phosphate-buffered saline (PBS) or cell culture medium without serum.
Procedure:
-
Cell Preparation: Culture cells in the presence of the azide-modified sugar for a sufficient time to allow for its incorporation into cell surface glycans.
-
Washing: Gently wash the cells with PBS or serum-free medium to remove any unincorporated azide sugar.
-
Labeling: Add the DBCO-functionalized probe to the cells at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.
-
Washing: Wash the cells again with PBS or serum-free medium to remove the excess probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
Protocol 3: In Vivo Pretargeting using Tetrazine Ligation
This protocol outlines a two-step pretargeting strategy for in vivo imaging, where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine.[9][10][11]
Materials:
-
TCO-modified targeting antibody.
-
Radiolabeled tetrazine probe.
-
Animal model with the target of interest (e.g., tumor-bearing mouse).
-
Sterile, pyrogen-free PBS for injection.
Procedure:
-
Antibody Administration: Inject the TCO-modified antibody into the animal model and allow sufficient time for it to accumulate at the target site and for the unbound antibody to clear from circulation (e.g., 24-72 hours).[9][10]
-
Probe Administration: Prepare the radiolabeled tetrazine probe in sterile PBS. Inject the probe into the animal.
-
In Vivo Reaction: The highly reactive tetrazine will rapidly react with the TCO-modified antibody at the target site.[3]
-
Imaging: After a short period to allow for the clearance of the unbound probe, the animal can be imaged using the appropriate modality (e.g., PET, SPECT).[9]
Visualizing Bioorthogonal Chemistries
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction mechanisms and experimental workflows.
Caption: Mechanisms of SPAAC, CuAAC, and Tetrazine Ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Impact of PEG2 Linkers on Conjugate Stability and Solubility: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing their stability, solubility, and overall therapeutic efficacy. This guide provides an objective comparison of the impact of the short-chain polyethylene (B3416737) glycol (PEG) linker, PEG2, on conjugate stability and solubility, with supporting experimental data and detailed protocols.
The inclusion of PEG linkers in bioconjugates, a process known as PEGylation, is a widely adopted strategy to enhance the pharmaceutical properties of therapeutic molecules. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can increase the hydrodynamic size of a conjugate, thereby prolonging its circulation half-life and improving its stability. While longer PEG chains are often employed for these benefits, shorter PEG linkers, such as PEG2, offer a unique balance of properties that can be advantageous in specific applications, particularly in the realm of antibody-drug conjugates (ADCs).
Comparative Analysis of PEG2 Linker Performance
The length of the PEG linker plays a crucial role in modulating the physicochemical properties of the resulting conjugate. Shorter PEG linkers, like PEG2, are often favored for their potential to maintain high in vitro potency while still providing sufficient hydrophilicity to aid in the conjugation and handling of hydrophobic payloads.
Impact on Conjugate Stability
The stability of a bioconjugate, particularly an ADC, is paramount to its safety and efficacy. Premature release of the payload in circulation can lead to off-target toxicity, while aggregation can reduce therapeutic efficacy and potentially elicit an immune response.
Studies have shown that shorter PEG linkers can contribute to better overall ADC stability by providing a balance between hydrophilicity and steric hindrance. While longer PEG chains can offer superior shielding from enzymatic degradation, they can also sometimes impede the conjugation process or the interaction of the ADC with its target.
Table 1: Comparative Stability of ADCs with Different PEG Linker Lengths
| Linker | Drug-to-Antibody Ratio (DAR) | Aggregation (%) after 28 days | In Vivo Clearance Rate (mL/hr/kg) | Reference |
| PEG2 | 8 | - | ~1.5 | [1] |
| PEG4 | 8 | - | ~1.0 | [1] |
| PEG8 | 8 | < 2% | < 0.5 | [1] |
| PEG12 | 8 | - | < 0.5 | [1] |
| Non-PEGylated | 4 | ~2.4% (FG-ADC) | - | [2] |
| Pendant PEG12 | 4 | ~2.4% (VAG-ADC) | - | [2] |
| Pendant PEG12 | 8 | ~12% (FG-ADC) | - | [2] |
| Pendant PEG12 | 8 | ~6% (VAG-ADC) | - | [2] |
Note: The data presented are compiled from different studies and are intended for comparative illustration. Direct head-to-head comparisons under identical conditions are limited in the literature. FG-ADC and VAG-ADC refer to specific peptide-based linkers with pendant PEG chains.
As illustrated in the table, while longer PEG chains (PEG8 and above) are associated with lower clearance rates, indicating longer circulation times, the aggregation propensity can be influenced by both the linker and the drug-to-antibody ratio (DAR). Higher DARs, often desirable for increased potency, can lead to increased hydrophobicity and a greater tendency for aggregation. The inclusion of a hydrophilic PEG linker helps to mitigate this.
Impact on Conjugate Solubility
The aqueous solubility of a bioconjugate is a critical factor for its formulation, administration, and bioavailability. Many potent cytotoxic payloads used in ADCs are hydrophobic, and their conjugation to an antibody can lead to solubility issues and aggregation.[3] PEGylation is a key strategy to counteract this hydrophobicity.
The hydrophilic nature of the PEG linker, even a short one like PEG2, significantly enhances the overall solubility of the conjugate.[] This improved solubility facilitates higher drug loading (higher DARs) without compromising the physical stability of the ADC.[3]
While specific quantitative solubility data for PEG2-conjugated proteins compared to other linkers is scarce in publicly available literature, the general principle is that the addition of ethylene (B1197577) glycol units increases hydrophilicity. The choice of PEG linker length is often a trade-off between maximizing solubility and other factors like in vitro potency and manufacturing complexity.
Experimental Protocols for Assessing Stability and Solubility
To rigorously evaluate the impact of the PEG2 linker, standardized experimental protocols are essential.
Conjugate Stability Assessment
1. Plasma Stability Assay (LC-MS-based)
This assay assesses the stability of the conjugate in plasma by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates premature drug deconjugation.
-
Materials:
-
Test conjugate (e.g., ADC with PEG2 linker)
-
Control conjugates (with other linkers or no linker)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A)
-
LC-MS system
-
-
Procedure:
-
Incubate the test and control conjugates in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Isolate the conjugates from the plasma using immunoaffinity capture beads.
-
Elute the captured conjugates.
-
Analyze the eluted conjugates by LC-MS to determine the average DAR at each time point.
-
The percentage of intact conjugate remaining is calculated by comparing the DAR at each time point to the initial DAR.
-
2. Aggregation Analysis by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
This method separates molecules based on their size to quantify the percentage of high-molecular-weight species (aggregates) in a conjugate sample.
-
Materials:
-
Test conjugate
-
Control conjugates
-
SE-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., phosphate (B84403) buffer with NaCl)
-
-
Procedure:
-
Prepare samples of the test and control conjugates at a known concentration.
-
Inject the samples into the SE-HPLC system.
-
Elute the samples with the mobile phase.
-
Monitor the eluent using a UV detector (typically at 280 nm).
-
The chromatogram will show peaks corresponding to the monomeric conjugate and any aggregates.
-
Calculate the percentage of aggregates by integrating the peak areas.
-
Conjugate Solubility Assessment
1. PEG-Induced Precipitation Assay
This method provides a quantitative measure of the relative solubility of a protein conjugate by determining the concentration of PEG required to induce precipitation.
-
Materials:
-
Test conjugate
-
Control conjugates
-
Polyethylene glycol (e.g., PEG 8000) solution
-
Appropriate buffer
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of the conjugate and varying concentrations of PEG.
-
Incubate the solutions to allow for equilibration.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the protein concentration in the supernatant using a spectrophotometer (e.g., absorbance at 280 nm).
-
Plot the logarithm of the protein solubility versus the PEG concentration. The y-intercept of this plot provides an estimate of the protein's solubility in the absence of PEG.
-
2. Nephelometry
Nephelometry measures the amount of light scattered by a sample, which is proportional to the amount of insoluble particles. This high-throughput method can be used to determine the kinetic solubility of a conjugate.
-
Materials:
-
Test conjugate
-
Control conjugates
-
Aqueous buffer
-
Nephelometer
-
Microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the conjugate in the aqueous buffer in a microtiter plate.
-
Incubate the plate for a defined period.
-
Measure the light scattering of each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed indicates the solubility limit of the conjugate.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical bioconjugation reaction, an experimental workflow for comparing conjugates, and the mechanism of action for an antibody-drug conjugate.
Caption: Bioconjugation of an antibody with a DBCO-PEG2-NHS ester linker.
Caption: Workflow for comparing conjugates with different linkers.
Caption: General mechanism of action of an antibody-drug conjugate.
Conclusion
The selection of a linker is a critical optimization step in the development of bioconjugates. The PEG2 linker, while being a short-chain PEG, offers a valuable set of properties that can positively impact both the stability and solubility of the resulting conjugate. By providing a degree of hydrophilicity, it can aid in the manufacturing and formulation of conjugates with hydrophobic payloads, potentially allowing for higher drug loading. Its compact size may also be advantageous for maintaining high in vitro potency. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the PEG2 linker in comparison to other alternatives, enabling researchers to make data-driven decisions to advance their drug development programs.
References
Safety Operating Guide
Proper Disposal of Cyclooctyne-O-amido-PEG2-PFP Ester: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Cyclooctyne-O-amido-PEG2-PFP ester, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates. Due to the limited specific hazard data for this compound, a cautious approach, treating it as hazardous waste, is mandatory.
Hazard Assessment and Data Summary
| Component/Concern | Potential Hazards | Disposal Implication |
| Cyclooctyne Moiety | Highly reactive due to ring strain.[1] While specific toxicity data is limited, similar reactive compounds can pose unforeseen biological hazards. | Incineration is a suitable method for destroying reactive compounds. |
| PEG Linker | May be contaminated with carcinogenic substances like ethylene (B1197577) oxide and 1,4-dioxane.[2][3] PEG compounds can also be persistent in the environment.[2][3] | Avoid sewer and landfill disposal to prevent environmental contamination.[2][3] |
| PFP Ester Group | PFP esters are active esters and can be irritating. The precursor, pentafluorophenol, is corrosive and toxic.[4] | Requires careful handling with appropriate personal protective equipment (PPE) and disposal as chemical waste. |
| Overall Compound | The toxicological properties have not been fully investigated.[5] In the absence of data, the compound should be treated as hazardous. | Disposal should be handled by a licensed chemical waste disposal service.[6][7] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Collect the waste in a suitable, leak-proof, and chemically compatible container.[8] The container must be kept closed except when adding waste.[8]
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the date when the waste was first added to the container.
-
-
Storage:
-
Arranging for Disposal:
-
Empty Container Disposal:
Emergency Procedures
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[6] Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[6] Ensure adequate ventilation.[6]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. Cyclooctyne - Wikipedia [en.wikipedia.org]
- 2. Dirty Ingredient Guide: PEG Compounds and their Contaminants - Damiva Diaries [blog.damiva.com]
- 3. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctyne-O-amido-PEG2-PFP Ester
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Cyclooctyne-O-amido-PEG2-PFP ester.
This guide provides crucial, immediate safety protocols and operational plans to ensure the secure and effective use of this compound in the laboratory. By adhering to these procedural steps, you can mitigate risks and establish a safe research environment.
This compound is a non-cleavable 2-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] It functions as a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules that have azide (B81097) groups.[1]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.
| Body Part | Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[3] | Protects against splashes and dust formation.[3] |
| Hands | Chemical impermeable gloves (e.g., nitrile, neoprene). | EU Directive 89/686/EEC and the standard EN 374.[3] | Prevents skin contact. Gloves must be inspected before use.[3] |
| Body | Fire/flame resistant and impervious clothing, such as a laboratory coat. | Should cover the entire body. | Protects skin from splashes and contamination.[3] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. | Follow established guidelines for respirator use.[3][4] | Protects against inhalation of dust or vapors.[3] |
Immediate Safety Measures
Contingency plans for accidental exposure are critical. The following tables outline first-aid and fire-fighting procedures.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Fire-Fighting Measures
| Extinguishing Media | Specific Hazards | Protective Equipment |
| Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] | Avoid dust formation.[3] | Wear a self-contained breathing apparatus for firefighting if necessary.[3] |
Handling, Storage, and Disposal Protocols
Proper handling and disposal are essential for laboratory safety and environmental protection.
Handling and Storage
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[3] This reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[5][6] |
Disposal Plan
| Step | Action |
| Containment | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3] |
| Collection | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3] |
| Procedure | Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3] |
| Environmental | Discharge into the environment must be avoided.[3] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
